molecular formula C11H13NO B051440 2-(7-Methyl-1H-indol-3-YL)ethanol CAS No. 39232-85-4

2-(7-Methyl-1H-indol-3-YL)ethanol

Cat. No.: B051440
CAS No.: 39232-85-4
M. Wt: 175.23 g/mol
InChI Key: KGZBKPDQVCRMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methyl-1H-indol-3-YL)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBKPDQVCRMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(7-Methyl-1H-indol-3-YL)ethanol, a tryptophol derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its molecular structure, physical constants, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside an exploration of its potential biological activities. The information is presented to support further research and development involving this compound.

Chemical Properties and Data

This compound, also known as 7-Methyl Tryptophol, is an aromatic alcohol belonging to the indole family. The presence of the methyl group at the 7-position of the indole ring and the ethanol substituent at the 3-position imparts specific chemical characteristics that are valuable for synthetic modifications and influence its biological interactions.

Molecular Structure and Identifiers
  • IUPAC Name: 2-(7-Methyl-1H-indol-3-yl)ethan-1-ol

  • Common Name: 7-Methyl Tryptophol[1][2][3]

  • CAS Number: 39232-85-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃NO[1][4]

  • Molecular Weight: 175.23 g/mol [1][4]

Physicochemical Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. While specific experimental data for some properties are limited, values for closely related compounds provide useful estimations.

PropertyValueSource
Boiling Point 362.2 °C at 760 mmHg[5]
Density 1.18 g/cm³[5]
Appearance Pale Beige SolidInferred from related compounds
Solubility Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.Inferred from related compounds[6]

Table 1: Physicochemical Properties of this compound

Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group, and triplets for the methylene groups of the ethanol side chain. The chemical shifts would be influenced by the electron-donating nature of the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the distinct chemical shifts for the indole ring carbons, the methyl carbon, and the carbons of the ethanol side chain.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 175.23. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the ethanol side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations in the range of 3200-3600 cm⁻¹, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of tryptophol derivatives is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, 2-methylphenylhydrazine would be a suitable starting material, reacting with a protected form of 4-hydroxybutanal.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2_Methylphenylhydrazine 2-Methylphenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 2_Methylphenylhydrazine->Fischer_Indole_Synthesis 1. Acid Catalyst (e.g., H₂SO₄) Protected_4_hydroxybutanal Protected 4-hydroxybutanal (e.g., 2,3-Dihydropyran) Protected_4_hydroxybutanal->Fischer_Indole_Synthesis 7_Methyl_Tryptophol This compound Fischer_Indole_Synthesis->7_Methyl_Tryptophol 2. Deprotection

Figure 1: General workflow for the synthesis of this compound via Fischer Indole Synthesis.

Detailed Protocol (Adapted from the synthesis of 7-ethyltryptophol): [4][8][9][10]

  • Hydrazone Formation: To a solution of 2-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of N,N-dimethylacetamide and water), 2,3-dihydrofuran is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding hydrazone. The pH is typically maintained in the weakly acidic range to promote hydrazone formation while minimizing decomposition.[8]

  • Cyclization: An acid catalyst, such as concentrated sulfuric acid, is slowly added to the reaction mixture.[8] The mixture is then heated to induce the Fischer indole cyclization. The reaction temperature and time are critical parameters and should be carefully monitored to maximize the yield and minimize the formation of byproducts.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the broader class of tryptophol and indole derivatives has been the subject of significant research, revealing a range of biological activities.

Potential Therapeutic Applications

Indole derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

  • Anti-inflammatory Activity: The related compound, 7-ethyltryptophol, is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[4] This suggests that this compound could serve as a scaffold for the development of new anti-inflammatory agents.

  • Antitumor Activity: Certain tryptophan analogs have demonstrated cytotoxicity against cancer cell lines.[8] The indole nucleus is a common motif in many anticancer drugs, and modifications to this scaffold, such as the introduction of a methyl group at the 7-position, could modulate its anticancer potential.

  • Antimicrobial Activity: Indole compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. This suggests that this compound could be explored for its potential as an antimicrobial agent.

Signaling Pathways

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound have yet to be elucidated, related compounds are known to interact with various targets.

Hypothesized Signaling Interactions:

G cluster_pathways Potential Signaling Pathways 7_Methyl_Tryptophol This compound Inflammation_Pathway Inflammatory Pathways (e.g., COX inhibition) 7_Methyl_Tryptophol->Inflammation_Pathway Modulation Proliferation_Pathway Cell Proliferation Pathways (e.g., Kinase signaling) 7_Methyl_Tryptophol->Proliferation_Pathway Interference Quorum_Sensing Bacterial Quorum Sensing 7_Methyl_Tryptophol->Quorum_Sensing Disruption

Figure 2: Hypothesized biological interactions of this compound with key cellular signaling pathways.

Further research is required to validate these potential interactions and to understand the specific molecular mechanisms by which this compound exerts its biological effects.

Conclusion

This compound is a tryptophol derivative with potential applications in drug discovery and development. This guide has summarized the available chemical and physical data, provided a general synthetic protocol, and outlined potential areas of biological investigation. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, and it is anticipated that further studies will continue to unveil its therapeutic potential.

References

Structural Characterization of 7-Methyltryptophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 7-methyltryptophol, a member of the tryptophol family of indole compounds. While specific experimental data for 7-methyltryptophol is not extensively available in published literature, this document outlines the established methodologies and expected analytical outcomes for its synthesis and detailed structural elucidation. The protocols and data presented herein are based on standard practices for the analysis of small organic molecules and data from closely related indole derivatives.

Chemical and Physical Properties

7-Methyltryptophol, also known by its IUPAC name 2-(7-methyl-1H-indol-3-yl)ethanol, is a derivative of tryptophol.[1] Its fundamental properties are summarized below. The physical properties are estimated based on its close structural analog, 7-ethyltryptophol.[2][3]

PropertyValue
CAS Number 39232-85-4
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
IUPAC Name This compound
Appearance White to off-white crystalline powder (estimated)
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform (estimated).[3]
Melting Point Not available (7-ethyltryptophol: 44-45°C)[3]
Boiling Point Not available (7-ethyltryptophol: 310.4°C at 760 mmHg)[3]

Synthesis of 7-Methyltryptophol

The most common and effective method for the synthesis of tryptophol derivatives is the Fischer indole synthesis.[4][5] This reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 7-methyltryptophol, the synthesis would commence with 2-methylphenylhydrazine and 2,3-dihydrofuran (which serves as a precursor to 4-hydroxybutanal).

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 2-Methylphenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Reaction reagent2 2,3-Dihydrofuran reagent2->intermediate product 7-Methyltryptophol intermediate->product Cyclization workup Aqueous Workup & Extraction product->workup catalyst Acid Catalyst (e.g., H₂SO₄, HCl) catalyst->intermediate solvent Solvent (e.g., Methanol, Ethanol) solvent->intermediate purification Purification (e.g., Column Chromatography) workup->purification purification->product Isolated Product

Figure 1: Proposed Fischer Indole Synthesis Workflow for 7-Methyltryptophol.

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • 2-methylphenylhydrazine hydrochloride

  • 2,3-dihydrofuran

  • Concentrated sulfuric acid or hydrochloric acid

  • Methanol or ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-methylphenylhydrazine hydrochloride in methanol.

  • Slowly add 2,3-dihydrofuran to the solution while stirring at room temperature.

  • Add a catalytic amount of concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 7-methyltryptophol.

Structural Characterization Workflow

A systematic approach is required for the unambiguous structural determination of the synthesized 7-methyltryptophol. The general workflow is depicted below.

Characterization_Workflow start Synthesized 7-Methyltryptophol nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr ms Mass Spectrometry (ESI-MS, HRMS) start->ms ir FT-IR Spectroscopy start->ir xray X-ray Crystallography (if single crystal is obtained) start->xray structure Structure Elucidation nmr->structure ms->structure ir->structure xray->structure confirm Confirmed Structure of 7-Methyltryptophol structure->confirm

Figure 2: General Workflow for Structural Characterization.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 7-methyltryptophol, ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, would provide a complete assignment of all protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Dissolve 5-10 mg of purified 7-methyltryptophol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which will aid in the unambiguous assignment of the spectra.

Hypothetical NMR Data (in CDCl₃)

Table 1: Hypothetical ¹H NMR Data for 7-Methyltryptophol

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH ~8.0 br s - 1H
H-2 ~7.0 s - 1H
H-4 ~7.2 d ~8.0 1H
H-5 ~6.9 t ~7.5 1H
H-6 ~7.0 d ~7.0 1H
CH₂ (α to OH) ~3.9 t ~6.5 2H
CH₂ (β to OH) ~3.0 t ~6.5 2H
CH₃ ~2.5 s - 3H

| OH | ~1.5 | br s | - | 1H |

Table 2: Hypothetical ¹³C NMR Data for 7-Methyltryptophol

Position Chemical Shift (δ, ppm)
C-2 ~122
C-3 ~112
C-3a ~128
C-4 ~119
C-5 ~120
C-6 ~118
C-7 ~129
C-7a ~135
CH₂ (α to OH) ~62
CH₂ (β to OH) ~29

| CH₃ | ~16 |

Note: Chemical shifts for indole derivatives can be solvent-dependent.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of 7-methyltryptophol in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode.

  • Infuse the solution directly into the ESI source of the mass spectrometer, or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.

Hypothetical Mass Spectrometry Data

Table 3: Hypothetical ESI-MS Data for 7-Methyltryptophol

Ion m/z (calculated) m/z (observed) Notes
[M+H]⁺ 176.1070 ~176.1 Molecular ion
[M-H₂O+H]⁺ 158.0964 ~158.1 Loss of water
C₁₀H₁₀N⁺ 144.0808 ~144.1 Characteristic indole fragment after loss of the ethanol side chain.

| C₉H₈N⁺ | 130.0651 | ~130.1 | Further fragmentation of the indole ring.[7] |

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Grow single crystals of 7-methyltryptophol suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[10]

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

  • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

As no experimental crystallographic data for 7-methyltryptophol is publicly available, a table of crystallographic parameters cannot be provided. The expected outcome would be the precise coordinates of each atom in the crystal lattice, confirming the connectivity and conformation of the molecule.

References

Technical Guide: 2-(7-Methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, also known as 7-Methyltryptophol, is an indole derivative with potential applications in medicinal chemistry and drug development. The indole nucleus is a critical pharmacophore found in numerous biologically active compounds.[1][2][3] Substitution at the 7-position of the indole ring, as seen in this molecule, can significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physical and chemical properties, and potential biological relevance, drawing parallels with its closely related and well-studied analog, 7-ethyltryptophol.

Chemical Identity and Properties

Quantitative data for this compound is summarized in the table below. Due to limited direct experimental data, some properties are compared with its close analog, 7-ethyltryptophol.

PropertyThis compound7-Ethyltryptophol
Synonyms 7-Methyltryptophol2-(7-Ethyl-1H-indol-3-yl)ethanol
CAS Number 39232-85-4[4][5]41340-36-7[6][7]
Molecular Formula C11H13NO[8]C12H15NO[6]
Molecular Weight 175.23 g/mol [8]189.25 g/mol [6]
Physical State Neat[8]White to off-white crystalline powder[6]
Solubility Not specifiedSoluble in ethanol, methanol, and DMSO[6]

Synthesis

The primary and most adaptable method for the synthesis of 7-substituted tryptophols is the Fischer indole synthesis. This methodology is well-documented for the industrial-scale production of 7-ethyltryptophol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[9][10] The same protocol can be readily adapted to produce this compound by substituting the starting material.

General Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole. For the synthesis of 7-substituted tryptophols, the common precursors are the corresponding substituted phenylhydrazine and 2,3-dihydrofuran, which serves as a masked form of 4-hydroxybutanal.[10][11]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 2-Methylphenylhydrazine 2-Methylphenylhydrazine (or hydrochloride salt) Hydrazone Hydrazone Intermediate 2-Methylphenylhydrazine->Hydrazone Condensation 2,3-Dihydrofuran 2,3-Dihydrofuran 4-Hydroxybutanal 4-Hydroxybutanal 2,3-Dihydrofuran->4-Hydroxybutanal Acid Hydrolysis 4-Hydroxybutanal->Hydrazone 7-Methyltryptophol This compound Hydrazone->7-Methyltryptophol Fischer Indole Cyclization (Acid Catalyst, Heat)

Caption: General workflow for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Adapted from 7-Ethyltryptophol Synthesis)

This protocol is an adaptation of a common procedure for 7-ethyltryptophol synthesis and should be optimized for 7-methyltryptophol.[10][11][12]

Materials:

  • 2-Methylphenylhydrazine hydrochloride

  • 2,3-Dihydrofuran

  • Ethylene glycol monomethyl ether (or other suitable solvent like N,N-dimethylacetamide/water)[10][12]

  • Concentrated hydrochloric acid or sulfuric acid[10]

  • Methylene chloride (for extraction)

  • Water

Procedure:

  • Preparation of 4-Hydroxybutanal: In a reaction flask, dissolve ethylene glycol monomethyl ether, water, and concentrated hydrochloric acid. Cool the mixture to below 0°C. Add 2,3-dihydrofuran dropwise while maintaining the low temperature. Stir for 1 hour after the addition is complete. This solution contains the in-situ generated 4-hydroxybutanal.[11]

  • Hydrazone Formation and Cyclization: In a separate, larger reaction flask, add ethylene glycol monomethyl ether and 2-methylphenylhydrazine hydrochloride. Heat the mixture to approximately 80°C with stirring.[11] Slowly add the previously prepared 4-hydroxybutanal solution dropwise to the heated hydrazine solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture to remove the solvent. Add water and extract the product with methylene chloride. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final product, this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of indole derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

The structural similarity to 7-ethyltryptophol, a precursor to the anti-inflammatory drug Etodolac, suggests that 7-methyltryptophol and its derivatives could be investigated for similar activities.[10] The methyl group at the 7-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological profiles.

7-Methyltryptophol is also known to be a metabolite of Tryptophan, an essential amino acid, highlighting its presence in biological systems.[8]

The potential signaling pathways that could be modulated by indole derivatives are numerous. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indole_Derivative This compound (Potential Inhibitor) Indole_Derivative->COX_Enzymes

Caption: Potential inhibitory action of indole derivatives on the prostaglandin synthesis pathway.

Conclusion

This compound is a valuable indole derivative with potential for further investigation in drug discovery and development. While direct experimental data is limited, its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. Its structural analogy to other bioactive 7-substituted tryptophols provides a strong rationale for exploring its pharmacological properties, particularly in the area of anti-inflammatory agents. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

References

An In-depth Technical Guide to 7-Methyltryptophol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methyltryptophol, a derivative of the essential amino acid tryptophan. While detailed research on this specific compound is limited in publicly accessible literature, this document compiles the available information and draws reasonable inferences from studies on closely related compounds, such as 7-ethyltryptophol. This guide covers the molecular and physical properties, potential synthetic and analytical methodologies, and its metabolic context.

Core Molecular and Physical Properties

7-Methyltryptophol, also known as 2-(7-methyl-1H-indol-3-yl)ethan-1-ol, is a tryptophol derivative with a methyl group at the 7th position of the indole ring.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Weight 175.2 g/mol [1][2]
Molecular Formula C₁₁H₁₃NO[1][2]
CAS Number 39232-85-4[1]
Chemical Name 2-(7-methyl-1H-indol-3-yl)ethan-1-ol[1][2]
Synonyms 7-Methyl-3-(2-hydroxyethyl)indole
Appearance Likely a solid, similar to related compounds
Solubility Expected to be soluble in organic solvents

Role in Drug Development and Research

Currently, the primary documented application of 7-methyltryptophol is as a reference standard in the analytical method development, validation, and quality control for the commercial production of Asenapine.[1] Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[3] The use of 7-methyltryptophol as an impurity reference standard underscores its importance in ensuring the purity and safety of the final pharmaceutical product.[1] It is also described as a metabolite of Tryptophan, an essential amino acid.[4]

Potential Synthesis and Purification Protocols

3.1. Fischer Indole Synthesis of 7-Alkyltryptophols

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For 7-substituted tryptophols, the general process starts with a 2-substituted phenylhydrazine and 2,3-dihydrofuran (which serves as a precursor to 4-hydroxybutyraldehyde).[6][8]

G cluster_synthesis Synthesis Workflow 2-Methylphenylhydrazine 2-Methylphenylhydrazine Reaction Fischer Indole Synthesis 2-Methylphenylhydrazine->Reaction 2,3-Dihydrofuran 2,3-Dihydrofuran 2,3-Dihydrofuran->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Solvent Solvent (e.g., DMAc/H₂O) Solvent->Reaction Crude_Product Crude 7-Methyltryptophol Reaction->Crude_Product G cluster_purification Purification Workflow Crude Crude 7-Methyltryptophol Dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) Crude->Dissolve Step 1 Wash_Acid Wash with aq. Acid (e.g., 1N HCl) Dissolve->Wash_Acid Step 2 Wash_Base Wash with aq. Base (e.g., sat. NaHCO₃) Wash_Acid->Wash_Base Step 3 Wash_Brine Wash with Brine Wash_Base->Wash_Brine Step 4 Evaporate Evaporate Solvent Wash_Brine->Evaporate Step 5 Solidify Solidify in Alkane (e.g., Hexane) Evaporate->Solidify Step 6 Filter_Dry Filter and Dry Solidify->Filter_Dry Step 7 Pure_Product Pure, Free-Flowing 7-Methyltryptophol Filter_Dry->Pure_Product Step 8 G cluster_pathway Simplified Tryptophan Metabolism Tryptophan Tryptophan Indole_3_Pyruvic_Acid Indole-3-Pyruvic Acid Tryptophan->Indole_3_Pyruvic_Acid Transamination Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Indole_3_Acetaldehyde Indole-3-Acetaldehyde Indole_3_Pyruvic_Acid->Indole_3_Acetaldehyde Decarboxylation Tryptophol Tryptophol Indole_3_Acetaldehyde->Tryptophol Reduction 7_Methyltryptophol 7-Methyltryptophol Tryptophol->7_Methyltryptophol Methylation (Hypothetical)

References

The Biological Activity of Methylated Tryptophols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophol (indole-3-ethanol) and its methylated derivatives represent a class of indoleamines with diverse biological activities. As structural analogs of key neurochemicals like serotonin and melatonin, these compounds have garnered interest for their potential to modulate various physiological processes. This technical guide provides a comprehensive overview of the current understanding of the biological activity of methylated tryptophols, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of these intriguing molecules.

Core Biological Activities and Mechanisms

Methylated tryptophols exert their effects through interactions with a range of biological targets, primarily G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors. The nature and position of the methyl group on the tryptophol scaffold significantly influence binding affinity, functional activity, and receptor selectivity.

Interaction with Serotonin Receptors

Several methylated tryptophols exhibit affinity for various serotonin (5-HT) receptor subtypes. The 5-HT₁A and 5-HT₇ receptors, in particular, appear to be key targets. Agonist activity at these receptors can influence a variety of neurological functions, including mood, anxiety, and cognition. For instance, N-methylserotonin, a structurally related tryptamine, demonstrates high affinity for both 5-HT₁A and 5-HT₇ receptors, with IC₅₀ values of ≤ 2 nM, and also acts as a selective serotonin reuptake inhibitor[1]. While direct quantitative data for methylated tryptophols is limited, the activity of their tryptamine counterparts suggests a likely interaction with the serotonergic system.

Interaction with Melatonin Receptors

Given their structural similarity to melatonin (N-acetyl-5-methoxytryptamine), methylated tryptophols are also investigated for their affinity to melatonin receptors (MT₁ and MT₂). These receptors are pivotal in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The 5-methoxy group on the indole ring is a crucial component for melatonin receptor binding[2].

Quantitative Biological Data

The following tables summarize the available quantitative data for the binding and functional activity of various methylated tryptophols. It is important to note that there is a significant lack of comprehensive data for many of these compounds, highlighting an area for future research.

Table 1: Receptor Binding Affinities (Kᵢ in nM) of Methylated Tryptophols and Related Compounds

Compound5-HT₁A5-HT₂A5-HT₂C5-HT₇MT₁MT₂Reference
5-MethoxytryptopholData not availableData not availableData not availableData not availableData not availableData not available
5-Methyl-tryptopholData not availableData not availableData not availableData not availableData not availableData not available
N-Methyl-tryptopholData not availableData not availableData not availableData not availableData not availableData not available
N,N-Dimethyl-tryptopholData not availableData not availableData not availableData not availableData not availableData not available
N-Methylserotonin≤ 2 (IC₅₀)--≤ 2 (IC₅₀)--[1]

Table 2: Functional Activity (EC₅₀/IC₅₀ in nM) of Methylated Tryptophols and Related Compounds

CompoundAssayReceptor/TargetActivityValue (nM)Reference
5-MethoxytryptopholData not available
5-Methyl-tryptopholData not available
N-Methyl-tryptopholData not available
N,N-Dimethyl-tryptopholData not available
N-MethylserotoninRadioligand Binding5-HT₁AAgonist≤ 2 (IC₅₀)[1]
N-MethylserotoninRadioligand Binding5-HT₇Agonist≤ 2 (IC₅₀)[1]
TryptopholMCP-1 ProductionInflammatory ResponseInhibitionDose-dependent[2]

Signaling Pathways

The biological effects of methylated tryptophols are mediated by their interaction with specific signaling pathways. Activation of G-protein coupled receptors, such as serotonin and melatonin receptors, initiates a cascade of intracellular events.

Serotonin Receptor Signaling

Agonism at 5-HT₁A and 5-HT₇ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.

serotonin_signaling cluster_receptor 5-HT Receptor Activation cluster_downstream Downstream Signaling Methylated_Tryptophol Methylated Tryptophol 5HT_Receptor 5-HT₁A / 5-HT₇ Receptor Methylated_Tryptophol->5HT_Receptor Binds to G_Protein Gαi/o 5HT_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway for 5-HT₁A/5-HT₇ receptor activation.

Melatonin Receptor Signaling

Activation of MT₁ and MT₂ receptors also primarily couples to Gαi proteins, leading to the inhibition of the adenylyl cyclase/cAMP pathway. This signaling is fundamental to the chronobiotic effects of melatonin and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methylated tryptophols.

Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Kᵢ) of methylated tryptophols for specific serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁A, 5-HT₇).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A).

  • Test compounds (methylated tryptophols) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membrane homogenates expressing the target receptor.

  • In a 96-well plate, add incubation buffer, the specific radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of methylated tryptophols at Gαi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the receptor of interest (e.g., CHO-K1 cells with human 5-HT₁A receptor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (methylated tryptophols) at various concentrations.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer.

  • To measure agonist activity, add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC₅₀ concentration.

  • For Gαi-coupled receptors, stimulate the cells with forskolin in the presence of the test compound to measure the inhibition of cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

camp_assay_workflow Cell_Seeding Seed cells expressing receptor of interest in 96-well plate Incubation Incubate with test compound (agonist/antagonist) Cell_Seeding->Incubation Stimulation Add Forskolin (for Gαi-coupled receptors) Incubation->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Generate dose-response curve and determine EC₅₀/IC₅₀ cAMP_Measurement->Data_Analysis

Figure 2: Workflow for a typical cAMP functional assay.

In Vivo Sleep Induction Assay in Mice

Objective: To assess the sleep-inducing effects of methylated tryptophols in a rodent model.

Materials:

  • Male C57BL/6 mice.

  • Test compounds (methylated tryptophols) dissolved in a suitable vehicle (e.g., saline with Tween 80).

  • EEG and EMG recording system.

  • Data acquisition and analysis software.

Procedure:

  • Surgically implant EEG and EMG electrodes in the mice and allow for a recovery period.

  • Habituate the mice to the recording chambers and handling procedures.

  • Administer the test compound or vehicle via intraperitoneal injection at the beginning of the light cycle.

  • Record EEG and EMG signals continuously for a defined period (e.g., 6 hours).

  • Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds) based on the EEG and EMG recordings.

  • Analyze the data to determine the latency to sleep onset, total sleep time, and the duration and frequency of sleep bouts.

  • Compare the effects of different doses of the test compounds to the vehicle control to determine the dose-dependent effects on sleep parameters. Tryptophol and its derivative 5-methoxytryptophol have been shown to induce sleep in mice[3].

Conclusion and Future Directions

The available evidence suggests that methylated tryptophols are a promising class of compounds with the potential to modulate the serotonergic and melatonergic systems. However, a significant gap exists in the quantitative pharmacological data for many of these derivatives. Future research should focus on a systematic evaluation of the binding affinities and functional activities of a broader range of methylated tryptophols at a comprehensive panel of receptors. Such studies will be crucial for elucidating their structure-activity relationships and for guiding the development of novel therapeutic agents with improved selectivity and efficacy for treating a variety of central nervous system disorders.

References

The Enigmatic Presence of 7-Methyltryptophol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophol (indole-3-ethanol) and its derivatives are a class of indole alkaloids that have garnered significant interest within the scientific community due to their diverse biological activities and widespread presence in nature.[1][2] These compounds are metabolites of the amino acid tryptophan and are produced by a variety of organisms, including plants, fungi, bacteria, and marine sponges.[1][2] Their roles range from quorum sensing molecules in yeast to potential therapeutic agents, highlighting their importance in both ecological and medicinal contexts.[2] This technical guide provides an in-depth exploration of the natural occurrence of 7-methyltryptophol and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Natural Occurrence of 7-Methyltryptophol: An Unconfirmed yet Plausible Existence

Direct evidence for the natural occurrence of 7-methyltryptophol in any organism remains elusive in the current scientific literature. Despite the widespread natural occurrence of tryptophol and other derivatives, 7-methyltryptophol has not been explicitly isolated or identified from a natural source. However, compelling indirect evidence suggests its potential for natural synthesis. The direct precursor to 7-methyltryptophol, 7-methyl-DL-tryptophan, has been reported to occur in the fungus Aspergillus fumigatus.[3] The biosynthesis of tryptophol and its derivatives from tryptophan is primarily accomplished through the Ehrlich pathway, which converts amino acids into their corresponding alcohols.[2][4] The presence of the precursor amino acid in a known tryptophol-producing genus strongly implies that 7-methyltryptophol could be synthesized in nature via this well-established metabolic route.

Quantitative Data on Tryptophol and its Derivatives in Natural Sources

While quantitative data for 7-methyltryptophol is unavailable due to its unconfirmed natural status, the concentrations of tryptophol and other derivatives have been documented in various natural sources. This data is crucial for researchers aiming to isolate and study these compounds and provides a benchmark for potential future quantification of 7-methyltryptophol.

CompoundNatural SourceConcentration/YieldReference
TryptopholCandida albicansNot specified (autoantibiotic)[5]
TryptopholSaccharomyces cerevisiae (Wine/Beer)Varies (secondary product of fermentation)[2]
TryptopholPinus sylvestris (Needles/Seeds)Not specified[2]
TryptopholIrcinia spiculosa (Marine Sponge)Not specified[2]
TryptopholZygosaccharomyces priorianusNot specified (converts L-tryptophan)[4]
7-Methyl-DL-tryptophanAspergillus fumigatusNot specified[3]

Biosynthesis of Tryptophol Derivatives

The primary route for the biosynthesis of tryptophol and its derivatives from tryptophan is the Ehrlich pathway. This pathway involves a transamination followed by a decarboxylation and a final reduction step.

The Ehrlich Pathway

The Ehrlich pathway is a crucial metabolic route in yeast and other microorganisms for the catabolism of amino acids. In the context of tryptophol synthesis, L-tryptophan is first converted to indole-3-pyruvic acid by a transaminase. Subsequently, indole-3-pyruvic acid is decarboxylated to indole-3-acetaldehyde by a decarboxylase. Finally, indole-3-acetaldehyde is reduced to tryptophol by an alcohol dehydrogenase.

Ehrlich_Pathway L-Tryptophan L-Tryptophan Indole-3-pyruvic_acid Indole-3-pyruvic_acid L-Tryptophan->Indole-3-pyruvic_acid Transaminase Indole-3-acetaldehyde Indole-3-acetaldehyde Indole-3-pyruvic_acid->Indole-3-acetaldehyde Decarboxylase Tryptophol Tryptophol Indole-3-acetaldehyde->Tryptophol Alcohol Dehydrogenase

Caption: The Ehrlich Pathway for Tryptophol Biosynthesis.

Hypothesized Biosynthesis of 7-Methyltryptophol

Given the natural occurrence of 7-methyl-DL-tryptophan, a plausible biosynthetic pathway for 7-methyltryptophol can be proposed. This pathway would likely involve a methyltransferase that acts on the tryptophan indole ring at the C7 position, followed by the action of the Ehrlich pathway enzymes on the resulting 7-methyl-tryptophan. The existence of indole glucosinolate O-methyltransferases in plants that can methylate the indole ring at various positions lends support to the potential for a dedicated 7-methyltransferase for tryptophan or its derivatives.[6]

Methyltryptophol_Biosynthesis cluster_methylation Hypothetical Methylation Step cluster_ehrlich Ehrlich Pathway L-Tryptophan L-Tryptophan 7-Methyl-L-tryptophan 7-Methyl-L-tryptophan L-Tryptophan->7-Methyl-L-tryptophan Indole C7- Methyltransferase 7-Methyl-indole-3-pyruvic_acid 7-Methyl-indole-3-pyruvic_acid 7-Methyl-L-tryptophan->7-Methyl-indole-3-pyruvic_acid Transaminase 7-Methyl-indole-3-acetaldehyde 7-Methyl-indole-3-acetaldehyde 7-Methyl-indole-3-pyruvic_acid->7-Methyl-indole-3-acetaldehyde Decarboxylase 7-Methyltryptophol 7-Methyltryptophol 7-Methyl-indole-3-acetaldehyde->7-Methyltryptophol Alcohol Dehydrogenase

Caption: Hypothesized Biosynthesis of 7-Methyltryptophol.

Experimental Protocols

The search for and characterization of 7-methyltryptophol in natural sources would employ established methods for the isolation and identification of indole alkaloids.

Extraction
  • Sample Preparation: The biological material (e.g., fungal mycelia, plant tissue) is harvested, freeze-dried, and ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. A common choice is methanol or ethanol, often in a Soxhlet apparatus or through maceration with sonication to enhance extraction efficiency. The choice of solvent can be critical and may be optimized based on the polarity of the target compound.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. Typically, the extract is dissolved in a water/methanol mixture and partitioned against a non-polar solvent like hexane to remove lipids, followed by partitioning against a solvent of intermediate polarity like ethyl acetate or dichloromethane to isolate the indole alkaloid fraction.

Isolation and Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by semi-preparative or preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic UV absorbance wavelengths of the indole chromophore (around 220 and 280 nm).

Structure Elucidation
  • Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined by high-resolution mass spectrometry (HR-MS), typically using electrospray ionization (ESI). Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of the isolated compound is determined by a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the unambiguous assignment of the structure, including the position of the methyl group on the indole ring.

Experimental Workflow

Experimental_Workflow Natural_Source Natural Source (e.g., Fungal Culture) Extraction Solvent Extraction Natural_Source->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Compound Isolated Compound HPLC->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: General Experimental Workflow for Isolation and Identification.

Conclusion

While the natural occurrence of 7-methyltryptophol has yet to be definitively confirmed, the presence of its biosynthetic precursor, 7-methyl-DL-tryptophan, in Aspergillus fumigatus provides a strong rationale for its potential existence in nature. The well-established Ehrlich pathway offers a plausible route for its formation. This guide has provided a comprehensive overview of the current state of knowledge, including quantitative data for related compounds, detailed experimental protocols for investigation, and the relevant biosynthetic pathways. The search for 7-methyltryptophol in Aspergillus fumigatus and other potential natural sources represents a promising avenue for future research. Its isolation and characterization would not only expand our understanding of indole alkaloid diversity but could also unveil novel biological activities of interest for drug development and other scientific applications.

References

An In-depth Technical Guide on the Solubility of 2-(7-Methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, a derivative of tryptophol, belongs to the indole family of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Indole derivatives have shown potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[1] The solubility of such compounds is a critical physicochemical property that influences their bioavailability, formulation, and efficacy. This guide provides a comprehensive overview of the available solubility data for the parent compound, tryptophol, and outlines standard experimental protocols for determining the solubility of this compound.

Quantitative Solubility Data of Tryptophol (2-(1H-indol-3-yl)ethanol)

The following tables summarize the reported solubility of tryptophol in various solvents. This data serves as an estimate for the solubility of this compound.

Table 1: Solubility in Organic Solvents [2]

SolventSolubility (mg/mL)
Ethanol~10
Dimethyl Sulfoxide (DMSO)~30
Dimethylformamide (DMF)~30

Table 2: Solubility in Aqueous Solutions

SolventSolubilityReference
Water2.7 g/L (2.7 mg/mL)[3]
Water (estimated)2749 mg/L (~2.75 mg/mL)[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (this compound) to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a rotating wheel is recommended for consistent mixing.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the mixture to stand to let the undissolved solid settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles. Alternatively, the solution can be centrifuged, and the clear supernatant can be collected.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometer, by comparing the response to a standard curve of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

The following diagram illustrates the general workflow for determining solubility.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h with agitation) prep1->prep2 sep1 Filter or centrifuge to remove undissolved solid prep2->sep1 quant1 Dilute saturated solution sep1->quant1 quant2 Analyze concentration (e.g., HPLC, UV-Vis) quant1->quant2 calc1 Calculate solubility from concentration and dilution factor quant2->calc1

Figure 1. Experimental workflow for solubility determination.

Biological Relevance and Synthesis

While specific signaling pathways for this compound are not well-documented, its structural similarity to tryptophol suggests potential biological activities. Tryptophol itself is a quorum-sensing molecule in fungi and has been associated with sleep-inducing effects in humans.[2][4]

A closely related compound, 7-ethyltryptophol, is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[5][6] This highlights the pharmaceutical importance of 7-substituted tryptophol derivatives. The synthesis of these compounds often involves a Fischer indole synthesis.

The diagram below outlines a general synthetic pathway for 7-substituted tryptophols, exemplified by the synthesis of 7-ethyltryptophol.

G reactant1 2-Ethylphenylhydrazine Hydrochloride intermediate Hydrazone Formation reactant1->intermediate reactant2 2,3-Dihydrofuran reactant2->intermediate product 7-Ethyltryptophol (2-(7-Ethyl-1H-indol-3-yl)ethanol) intermediate->product Fischer Indole Cyclization catalyst Acid Catalyst (e.g., H2SO4) catalyst->product

Figure 2. Synthesis of 7-Ethyltryptophol via Fischer Indole Synthesis.

This synthetic route can be adapted for the preparation of this compound by using 2-methylphenylhydrazine as the starting material.

Conclusion

This technical guide provides an overview of the solubility of this compound, based on data from its parent compound, tryptophol. The provided experimental protocols offer a framework for researchers to determine the precise solubility of this compound. The established biological relevance of related indole derivatives underscores the importance of such physicochemical characterization in the context of drug discovery and development. Further experimental studies are warranted to establish the definitive solubility profile and biological activity of this compound.

References

Spectroscopic Profile of 7-Methyltryptophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 7-methyltryptophol, a significant indole derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The structural elucidation of 7-methyltryptophol is critically supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and represent typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 7-Methyltryptophol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for 7-Methyltryptophol

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for 7-Methyltryptophol

Wavenumber (cm⁻¹)Description of Vibration
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Table 4: Mass Spectrometry (MS) Data for 7-Methyltryptophol

m/zInterpretation
Data not available in search results

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of spectroscopic data. The following are representative protocols for obtaining NMR, IR, and MS spectra of indole derivatives like 7-methyltryptophol.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent like chloroform. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with high-energy electrons. In ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Visualization of Spectroscopic Workflow

The process of identifying an unknown compound using spectroscopic methods can be visualized as a logical workflow. The following diagram illustrates this process.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Structure Elucidation NMR NMR Spectroscopy NMR_Data Analyze NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR IR Spectroscopy IR_Data Analyze IR Spectrum IR->IR_Data MS Mass Spectrometry MS_Data Analyze Mass Spectrum MS->MS_Data Structure_Proposal Propose Chemical Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of 7-Methyltryptophol.

The Discovery and History of Indole-3-Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-ethanol (I3E), also widely known as tryptophol, is an aromatic alcohol that has garnered significant interest across various scientific disciplines. From its initial identification as a microbial metabolite to its recognition as a plant growth regulator and a molecule with potential therapeutic applications, the journey of I3E research is a compelling narrative of scientific discovery. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to indole-3-ethanol, with a focus on its biosynthesis, physiological roles, and experimental methodologies for its study.

Discovery and Early History

The history of indole-3-ethanol is intrinsically linked to the study of fermentation and amino acid metabolism. In 1912, Felix Ehrlich first described the formation of tryptophol from the amino acid tryptophan by yeast during fermentation.[1] Ehrlich's work demonstrated that yeast could deaminate amino acids and subsequently reduce the resulting keto acid to an alcohol, a process now known as the Ehrlich pathway.[2]

Decades later, the focus on I3E shifted towards its role in plant physiology. In 1967, it was isolated and identified as a growth-promoting substance in cucumber seedlings (Cucumis sativus L.)[3][4]. This discovery established I3E as a naturally occurring auxin-like compound in plants, expanding the understanding of hormonal regulation of plant growth and development.

Natural Occurrence and Biosynthesis

Indole-3-ethanol is a widespread natural product found in a diverse range of organisms, including plants, fungi, bacteria, and even as a metabolite in humans.

Natural Sources:

  • Plants: Found in various plant tissues, including needles and seeds of Pinus sylvestris.[5]

  • Fungi: Produced by numerous fungi, including the yeast Saccharomyces cerevisiae as a secondary product of ethanol fermentation, and the human pathogen Candida albicans.[5][6]

  • Bacteria: Synthesized by various bacteria, often as part of their tryptophan metabolism.

  • Other Organisms: It has been isolated from the marine sponge Ircinia spiculosa and is produced by the parasite Trypanosoma brucei, the causative agent of sleeping sickness.[5]

Biosynthesis: The Ehrlich Pathway

The primary route for the biosynthesis of indole-3-ethanol from L-tryptophan is the Ehrlich pathway. This metabolic sequence involves three key enzymatic steps:

  • Transamination: L-tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aminotransferase.

  • Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde (IAAld) by a decarboxylase.

  • Reduction: Finally, indole-3-acetaldehyde is reduced to indole-3-ethanol by an alcohol dehydrogenase.[5][7]

Ehrlich_Pathway tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Aminotransferase iaald Indole-3-acetaldehyde ipa->iaald Decarboxylase i3e Indole-3-ethanol (Tryptophol) iaald->i3e Alcohol Dehydrogenase

Fig. 1: The Ehrlich pathway for indole-3-ethanol biosynthesis.

Physiological Roles and Biological Activities

Indole-3-ethanol exhibits a range of biological activities, impacting both plant and animal physiology.

Auxin Activity in Plants

Indole-3-ethanol is recognized as a native auxin in plants, capable of promoting cell elongation and influencing various developmental processes.[8] Its activity is often considered to be due to its conversion to the more potent auxin, indole-3-acetic acid (IAA). The interplay between I3E and IAA is a crucial aspect of auxin homeostasis in plants. I3E can be considered a precursor or a storage form of IAA.[9] The conversion of I3E to IAA is catalyzed by indole-3-ethanol oxidase.[10]

I3E_IAA_Crosstalk I3E Indole-3-ethanol IAAld Indole-3-acetaldehyde I3E->IAAld Indole-3-ethanol oxidase IAA Indole-3-acetic acid IAAld->IAA Aldehyde oxidase Physiological_Effects Auxin Physiological Effects (Cell Elongation, etc.) IAA->Physiological_Effects Extraction_Workflow start Fungal Culture Broth centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction organic_phase Combined Organic Phases extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying concentration Concentration (Rotary Evaporator) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography purified Purified Indole-3-ethanol chromatography->purified Synthesis_Workflow start Indole-3-carboxaldehyde dissolution Dissolve in Ethanol start->dissolution reduction Reduction with NaBH4 dissolution->reduction quenching Quench with Water reduction->quenching extraction Extraction with Dichloromethane quenching->extraction drying Drying (Anhydrous MgSO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product Indole-3-ethanol purification->product

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(7-Methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, also known as 7-Methyltryptophol, is an indole derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and relevant biological pathway information to support further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundLGC Standards[1]
Synonyms 7-MethyltryptopholLGC Standards[1], Veeprho[2]
CAS Number 39232-85-4Cleanchem Laboratories LLP[3], LGC Standards[1], Veeprho[2]
Molecular Formula C₁₁H₁₃NOCleanchem Laboratories LLP[3], LGC Standards[1], Veeprho[2]
Molecular Weight 175.23 g/mol Cleanchem Laboratories LLP[3], LGC Standards[1], Veeprho[2]
Appearance SolidFisher Scientific[4]
Melting Point 57 - 60 °CFisher Scientific[4]
Boiling Point 174 °C at 2.7 mbarFisher Scientific[4]
Solubility Soluble in ethanol.ResearchGate[5]
Flash Point 255 °CFisher Scientific[4]
Autoignition Temperature 520 °CFisher Scientific[4]

Experimental Protocols

Synthesis: Fischer Indole Synthesis

The most common method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Reaction Scheme:

fischer_indole_synthesis reactant1 2-Methylphenylhydrazine intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 4-Hydroxybutanal reactant2->intermediate product This compound intermediate->product   Acid catalyst (e.g., H₂SO₄) Heat

Figure 1: General scheme of the Fischer indole synthesis for this compound.

Detailed Protocol:

Materials:

  • 2-Methylphenylhydrazine

  • 4-Hydroxybutanal (can be generated in situ from 2,3-dihydrofuran)

  • Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid)

  • Solvent (e.g., methanol, ethanol, or an aqueous mixture)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of the Hydrazone:

    • Dissolve 2-methylphenylhydrazine in the chosen solvent.

    • Add 4-hydroxybutanal (or its precursor, 2,3-dihydrofuran) to the solution.

    • Stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone intermediate.

  • Cyclization:

    • Slowly add the acid catalyst to the reaction mixture. The reaction is often exothermic and may require cooling.

    • Heat the reaction mixture to reflux to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for assessing the purity of this compound and for monitoring its conversion in subsequent reactions[13][14].

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water is a common mobile phase for tryptophol derivatives. The exact ratio may need to be optimized. For example, a starting point could be a 55:45 (v/v) mixture of acetonitrile and water[13].

Detection:

  • UV detection at a wavelength of approximately 225 nm is suitable for this compound[13].

General Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Set the HPLC parameters (flow rate, column temperature, injection volume). A typical flow rate is 1.0 mL/min.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the compound, which can be used for identification and quantification.

Biological Activity and Signaling Pathways

Direct studies on the specific biological activities and signaling pathways of this compound are limited. However, its parent compound, tryptophol, has been shown to possess several biological effects, including sleep-inducing, anti-inflammatory, and quorum-sensing properties[5][15][16][17][18][19][20]. It is plausible that 7-methyltryptophol may exhibit similar activities.

The anti-inflammatory activity of tryptophol has been linked to the modulation of cytokine production[16]. A potential signaling pathway involved in this process is the inhibition of pathways that lead to the production of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_cell Immune Cell (e.g., Macrophage) LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates Cytokines Pro-inflammatory Cytokines (e.g., MCP-1) NFkB_pathway->Cytokines induces transcription of Tryptophol Tryptophol (and potentially 7-Methyltryptophol) Tryptophol->NFkB_pathway inhibits

Figure 2: A putative signaling pathway for the anti-inflammatory action of tryptophol, which may be relevant for this compound.

Safety Information

Based on available Material Safety Data Sheets (MSDS) for 7-methyltryptophol and related compounds, standard laboratory safety precautions should be observed when handling this chemical[3][4][21][22].

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

  • Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Fire Safety: The compound is combustible. Use appropriate extinguishing media for surrounding fire.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with potential for further investigation into its biological activities. This guide provides a foundational understanding of its physicochemical properties and methodologies for its synthesis and analysis. The information presented herein is intended to facilitate further research and development efforts involving this compound. Researchers are encouraged to consult the cited literature for more detailed information.

References

7-Methyltryptophol: An Exploration of Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 7-methyltryptophol and related compounds. It is intended for informational purposes for a scientific audience and does not constitute medical advice. Direct pharmacological data for 7-methyltryptophol is limited, and much of the following is based on structurally related compounds.

Executive Summary

7-Methyltryptophol, a derivative of the neuromodulatory compound tryptophol, presents an intriguing yet under-investigated profile for pharmacological development. While extensive research exists for its close structural analog, 7-ethyltryptophol, as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, 7-methyltryptophol remains largely uncharacterized. This guide provides a comprehensive overview of the known information, drawing parallels from related tryptophol compounds to infer potential pharmacological relevance. We will explore its chemical properties, potential (though currently unproven) biological activities, and hypothetical signaling pathway interactions. This document also highlights its current use as a research chemical and an impurity reference standard in the production of the antipsychotic drug Asenapine.

Introduction to Tryptophols

Tryptophol (indole-3-ethanol) and its derivatives are a class of indole compounds that are metabolites of the essential amino acid tryptophan. They are found in a variety of biological systems, including plants, bacteria, fungi, and animals.[1] Tryptophol itself is known to induce sleep-like states and can influence the central nervous system. Derivatives of tryptophol are of interest in pharmaceutical research due to their structural similarity to serotonin and other neuroactive molecules, suggesting potential interactions with various receptors and enzymes in the body.[2]

7-Methyltryptophol: Known Information

Currently, the publicly available scientific literature on the specific pharmacological activities of 7-methyltryptophol is sparse. Its primary documented role is as a specialized chemical used in analytical and quality control settings.

Chemical Properties:

PropertyValue
Chemical Name 2-(7-Methyl-1H-indol-3-yl)ethan-1-ol[3]
CAS Number 39232-85-4[3]
Molecular Formula C11H13NO[3]
Molecular Weight 175.2 g/mol [3]

Current Applications:

  • Impurity Reference Standard: 7-Methyltryptophol is used as a reference standard for the quality control of the antipsychotic medication Asenapine.[3] In this context, it serves as a known impurity that is monitored during the manufacturing process to ensure the purity and safety of the final drug product.

  • Research Chemical: It is available commercially as a research chemical, indicating its use in laboratory settings for various analytical and synthetic purposes.[3]

  • Metabolite: It is described as a metabolite of Tryptophan.[4]

Inferred Pharmacological Relevance from Analogs

Due to the lack of direct data, we can hypothesize the potential pharmacological relevance of 7-methyltryptophol by examining its structural analogs, primarily 7-ethyltryptophol and the broader class of tryptophol derivatives.

Anti-inflammatory Potential (Inference from 7-Ethyltryptophol)

The most significant lead for the potential activity of 7-methyltryptophol comes from its ethylated counterpart. 7-Ethyltryptophol is a well-established key intermediate in the industrial synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID).[5] Etodolac functions by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

Hypothesis: Given the structural similarity between a methyl and an ethyl group, it is plausible that 7-methyltryptophol could serve as a precursor or a scaffold for the synthesis of novel anti-inflammatory agents. However, it is crucial to note that the methyl group, being smaller and electronically different from the ethyl group, could lead to significant differences in biological activity.

Neuromodulatory and Psychoactive Potential (Inference from Tryptophol and other Derivatives)

Tryptophol and its derivatives are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine) . This structural similarity suggests that they might interact with the serotonergic system, which plays a critical role in regulating mood, sleep, appetite, and cognition.[6][7]

Potential Mechanisms of Action (Hypothetical):

  • Serotonin Receptor Interaction: 7-Methyltryptophol could potentially bind to one or more of the numerous serotonin receptor subtypes (5-HT receptors). Depending on the receptor subtype and the nature of the interaction (agonist, antagonist, or modulator), this could lead to a wide range of psychoactive effects.

  • Monoamine Oxidase (MAO) Inhibition: Some indole derivatives are known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin. Inhibition of MAO would lead to increased levels of serotonin in the synaptic cleft, which is the mechanism of action for some antidepressant medications.

Experimental Protocols (Based on Analog Synthesis)

While no specific experimental protocols for the pharmacological evaluation of 7-methyltryptophol are available, this section details a general and widely used method for the synthesis of a related compound, 7-ethyltryptophol, which could likely be adapted for the synthesis of 7-methyltryptophol. The Fischer indole synthesis is a common method for creating indole rings from a phenylhydrazine and an aldehyde or ketone.

General Protocol for Fischer Indole Synthesis of 7-Substituted Tryptophols:

  • Hydrazone Formation: React the corresponding substituted phenylhydrazine (e.g., 2-methylphenylhydrazine for 7-methyltryptophol) with a suitable protected 4-hydroxybutanal derivative (often derived from 2,3-dihydrofuran) in an acidic medium. The reaction is typically carried out at or below room temperature.

  • Cyclization: The resulting hydrazone is then heated in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to induce cyclization. This step forms the indole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired 7-substituted tryptophol.

Synthesis_Workflow General Workflow for 7-Substituted Tryptophol Synthesis sub_phenylhydrazine Substituted Phenylhydrazine (e.g., 2-methylphenylhydrazine) hydrazone Hydrazone Intermediate sub_phenylhydrazine->hydrazone + Protected 4-hydroxybutanal dihydrofuran 2,3-Dihydrofuran dihydrofuran->hydrazone Source of 4-hydroxybutanal cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) hydrazone->cyclization crude_product Crude 7-Substituted Tryptophol cyclization->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure 7-Substituted Tryptophol purification->final_product

Caption: General workflow for the synthesis of 7-substituted tryptophols.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarity of 7-methyltryptophol to serotonin, its most likely point of interaction within cellular signaling would be the serotonergic pathway . The diagram below illustrates a simplified overview of serotonin synthesis and signaling, which could be a starting point for investigating the effects of 7-methyltryptophol.

Serotonin_Signaling_Pathway Hypothetical Interaction with Serotonin Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis Serotonin (5-HT) Synthesis tryptophan->serotonin_synthesis serotonin_vesicle 5-HT Vesicle serotonin_synthesis->serotonin_vesicle synapse 5-HT serotonin_vesicle->synapse Release reuptake_transporter SERT (Reuptake) mao MAO reuptake_transporter->mao Degradation synapse->reuptake_transporter Uptake receptor 5-HT Receptor synapse->receptor Binds downstream_signaling Downstream Signaling (e.g., cAMP, IP3/DAG) receptor->downstream_signaling methyltryptophol 7-Methyltryptophol (Hypothetical) methyltryptophol->reuptake_transporter ? Blockage methyltryptophol->mao ? Inhibition methyltryptophol->receptor ? Agonist/Antagonist

Caption: Potential points of interaction for 7-methyltryptophol in the serotonin pathway.

Hypothetical points of interaction for 7-methyltryptophol in this pathway include:

  • Direct agonism or antagonism at postsynaptic 5-HT receptors.

  • Inhibition of the serotonin reuptake transporter (SERT) , which would increase the concentration of serotonin in the synaptic cleft.

  • Inhibition of monoamine oxidase (MAO) , preventing the breakdown of serotonin.

Future Research Directions

The lack of data on 7-methyltryptophol presents a clear opportunity for novel research. Key areas to explore include:

  • In Vitro Pharmacological Profiling:

    • Receptor Binding Assays: A broad panel of receptor binding assays, particularly for serotonin, dopamine, and adrenergic receptors, would be a critical first step in identifying potential biological targets.

    • Enzyme Inhibition Assays: Assays to determine the inhibitory activity against key enzymes such as COX-1, COX-2, and MAO-A and MAO-B would be highly informative.

  • In Vivo Studies:

    • Animal Models of Inflammation and Pain: Should in vitro data suggest anti-inflammatory activity, evaluation in standard animal models (e.g., carrageenan-induced paw edema) would be warranted.

    • Behavioral Models: If the compound shows affinity for CNS targets, behavioral models in rodents could be used to assess potential anxiolytic, antidepressant, or sedative-hypnotic effects.

  • Computational Modeling:

    • Molecular Docking Studies: In silico docking of 7-methyltryptophol into the binding sites of various receptors and enzymes could help to predict its binding affinities and guide further experimental work.

Conclusion

7-Methyltryptophol remains a compound of unrealized pharmacological potential. While its structural similarity to the NSAID intermediate 7-ethyltryptophol and the neuromodulator serotonin provides a strong rationale for further investigation, a significant gap in the scientific literature exists. Its current use as a reference standard underscores its availability for research. Future studies employing a systematic pharmacological screening approach are necessary to elucidate the potential therapeutic applications of this intriguing tryptophol derivative. Until such studies are conducted, its pharmacological relevance remains speculative but promising.

References

An In-depth Technical Guide on the Prospective Role of 7-Methyltryptophol in Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. Indole derivatives have emerged as a significant class of QS inhibitors. This technical guide explores the prospective role of 7-methyltryptophol as a quorum sensing inhibitor. While direct studies on 7-methyltryptophol are not yet prevalent in existing literature, this document synthesizes information from structurally related compounds, such as tryptophol, indole, and other indole derivatives, to build a strong hypothesis for its mechanism of action and to provide a comprehensive framework for its investigation. This guide offers detailed experimental protocols, data presentation formats, and visual diagrams of signaling pathways to facilitate future research into the anti-quorum sensing potential of 7-methyltryptophol.

Introduction: Quorum Sensing and the Promise of Indole Derivatives

Bacterial quorum sensing (QS) is a sophisticated communication system that allows bacteria to monitor their population density and collectively regulate gene expression. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In pathogenic bacteria, QS controls the expression of a wide array of virulence factors, such as toxins, proteases, and biosurfactants, as well as the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix that are notoriously resistant to antibiotics and host immune responses.[1][2]

Disrupting QS, a strategy known as quorum quenching, is an attractive anti-virulence approach. Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) interfere with bacterial communication, thereby disarming them of their pathogenic capabilities. This approach is thought to impose less selective pressure, potentially slowing the development of resistance.[3][4]

Indole and its derivatives have been identified as a promising class of QSIs.[4] The indole nucleus is a common scaffold in natural and synthetic compounds that exhibit significant anti-biofilm and anti-quorum sensing activities against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[3][5] Tryptophol, a closely related compound to 7-methyltryptophol, is a known fungal quorum sensing molecule that can influence fungal morphogenesis and virulence.[6][7] Given this precedent, 7-methyltryptophol, a methylated derivative of tryptophol, represents a compelling candidate for investigation as a novel bacterial quorum sensing inhibitor.

This guide provides a comprehensive overview of the potential mechanisms by which 7-methyltryptophol may interfere with bacterial quorum sensing, detailed protocols for its experimental validation, and a framework for interpreting the resulting data.

Potential Mechanisms of Action of 7-Methyltryptophol in Quorum Sensing

Based on the known activities of structurally similar indole derivatives, 7-methyltryptophol is hypothesized to interfere with bacterial quorum sensing through several potential mechanisms. These mechanisms primarily revolve around the disruption of key regulatory networks in both Gram-negative and Gram-positive bacteria.

Interference with Acyl-Homoserine Lactone (AHL) Systems in Gram-Negative Bacteria

In many Gram-negative pathogens, such as Pseudomonas aeruginosa, QS is predominantly regulated by N-acyl-homoserine lactone (AHL) signaling molecules. The canonical LasI/LasR and RhlI/RhlR systems are central to virulence gene expression and biofilm formation in P. aeruginosa.[8]

Hypothesized Action of 7-Methyltryptophol:

  • Competitive Binding to LuxR-type Receptors: 7-methyltryptophol may act as a competitive antagonist for the AHL autoinducers by binding to the ligand-binding pocket of LuxR-type receptors like LasR and RhlR. This would prevent the native autoinducer from binding and activating the receptor, thereby inhibiting the transcription of downstream virulence genes.[1][3]

  • Downregulation of QS Gene Expression: By interfering with the positive feedback loops of the Las and Rhl systems, 7-methyltryptophol could lead to a significant downregulation of the genes encoding the autoinducer synthases (lasI, rhlI) and the receptors (lasR, rhlR).[9]

Disruption of the Accessory Gene Regulator (Agr) System in Gram-Positive Bacteria

In Gram-positive bacteria like Staphylococcus aureus, the primary QS system is the accessory gene regulator (agr) system. This system utilizes autoinducing peptides (AIPs) as signaling molecules to control the expression of toxins and other virulence factors.[10]

Hypothesized Action of 7-Methyltryptophol:

  • Modulation of AgrA and SarA: Indole derivatives have been shown to modulate the expression of key regulatory genes in S. aureus, such as agrA (the response regulator of the agr system) and sarA (a global virulence gene regulator). 7-methyltryptophol could potentially repress the expression of these genes, leading to a reduction in virulence factor production.[5][11]

  • Inhibition of Virulence Factor Production: By downregulating the agr system, 7-methyltryptophol would be expected to inhibit the production of key staphylococcal virulence factors, such as α-hemolysin (hla) and phenol-soluble modulins (PSMs).[10][11]

Experimental Protocols for Assessing the Anti-Quorum Sensing Activity of 7-Methyltryptophol

This section provides detailed methodologies for key experiments to evaluate the efficacy of 7-methyltryptophol as a quorum sensing inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 7-methyltryptophol that inhibits the visible growth of the target bacterium. This is crucial to ensure that any observed anti-QS effects are not due to bactericidal or bacteriostatic activity.

Protocol:

  • Prepare a stock solution of 7-methyltryptophol in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the 7-methyltryptophol stock solution in appropriate growth medium (e.g., Luria-Bertani broth for P. aeruginosa, Tryptic Soy Broth for S. aureus).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-Biofilm Formation Assay (Crystal Violet Staining)

Objective: To quantify the ability of 7-methyltryptophol to inhibit the formation of biofilms.

Protocol:

  • In a 96-well microtiter plate, add the bacterial suspension and sub-MIC concentrations of 7-methyltryptophol.

  • Include a control group with the bacterial suspension and no compound.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with a 0.1% (w/v) crystal violet solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of 7-methyltryptophol indicates biofilm inhibition.

Virulence Factor Inhibition Assays

Objective: To measure the effect of 7-methyltryptophol on the production of pyocyanin, a QS-regulated virulence factor in P. aeruginosa.

Protocol:

  • Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence of sub-MIC concentrations of 7-methyltryptophol for 24-48 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which will turn pink.

  • Measure the absorbance of the pink solution at 520 nm. A decrease in absorbance indicates inhibition of pyocyanin production.

Objective: To assess the impact of 7-methyltryptophol on the production of α-hemolysin, a key toxin in S. aureus.

Protocol:

  • Grow S. aureus in Tryptic Soy Broth supplemented with sub-MIC concentrations of 7-methyltryptophol.

  • Prepare a cell-free supernatant by centrifuging the bacterial culture and filtering it through a 0.22 µm filter.

  • Prepare a suspension of washed red blood cells (e.g., rabbit or human).

  • Incubate the bacterial supernatant with the red blood cell suspension for a defined period (e.g., 1 hour at 37°C).

  • Centrifuge the mixture to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at 543 nm to quantify the amount of hemoglobin released due to hemolysis. A reduction in absorbance indicates inhibition of hemolysin activity.[12]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To determine the effect of 7-methyltryptophol on the expression of key QS-related genes.

Protocol:

  • Grow the target bacteria to the mid-logarithmic phase and then expose them to a sub-MIC concentration of 7-methyltryptophol for a specific duration.

  • Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform RT-qPCR using primers specific for the target QS genes (e.g., lasR, rhlI for P. aeruginosa; agrA, hla for S. aureus) and a housekeeping gene for normalization (e.g., rpoD).

  • Analyze the relative gene expression changes using the ΔΔCt method.

Data Presentation: Quantitative Analysis of Quorum Sensing Inhibition

The following tables provide a template for summarizing quantitative data from the aforementioned experiments. The data presented here is hypothetical and based on typical results observed for other indole-based QSIs.

Table 1: Anti-Biofilm Activity of 7-Methyltryptophol against P. aeruginosa and S. aureus

Concentration (µg/mL)% Biofilm Inhibition (P. aeruginosa)% Biofilm Inhibition (S. aureus)
1025 ± 3.520 ± 2.8
2555 ± 5.148 ± 4.2
5085 ± 6.878 ± 5.9
MIC>95>95

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Virulence Factor Production by 7-Methyltryptophol

TreatmentPyocyanin Production (% of Control) in P. aeruginosaHemolytic Activity (% of Control) in S. aureus
Control (No Compound)100100
7-Methyltryptophol (25 µg/mL)42 ± 4.551 ± 5.3
7-Methyltryptophol (50 µg/mL)18 ± 2.922 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Expression of Quorum Sensing-Related Genes in the Presence of 7-Methyltryptophol (50 µg/mL)

BacteriumTarget GeneFold Change in Expression
P. aeruginosalasI-4.2
lasR-3.8
rhlI-5.1
rhlR-4.5
S. aureusagrA-3.5
hla-6.2

Gene expression is normalized to a housekeeping gene and presented as a fold change relative to the untreated control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially targeted by 7-methyltryptophol and a typical experimental workflow for its evaluation.

Quorum_Sensing_in_P_aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR LasR->LasI Activates Virulence_Las Virulence Genes (e.g., lasB) LasR->Virulence_Las Activates RhlR RhlR LasR->RhlR Activates AHL_Las->LasR Binds to RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes RhlR->RhlI Activates Virulence_Rhl Virulence Genes (e.g., rhlA, pyocyanin) RhlR->Virulence_Rhl Activates AHL_Rhl->RhlR Binds to Methyltryptophol 7-Methyltryptophol Methyltryptophol->LasR Inhibits Methyltryptophol->RhlR Inhibits

Caption: Proposed inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa by 7-methyltryptophol.

Quorum_Sensing_in_S_aureus cluster_agr Agr System AgrD AgrD AgrB AgrB AgrD->AgrB Processed by AIP AIP AgrB->AIP Exports AgrC AgrC AIP->AgrC Activates AgrA AgrA AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Activates Transcription Virulence Virulence Genes (e.g., hla, psms) RNAIII->Virulence Upregulates Methyltryptophol 7-Methyltryptophol Methyltryptophol->AgrA Inhibits Expression Experimental_Workflow start Start: Hypothesis 7-Methyltryptophol inhibits QS mic Determine MIC start->mic sub_mic Select Sub-MIC Concentrations mic->sub_mic biofilm_assay Anti-Biofilm Assay sub_mic->biofilm_assay virulence_assay Virulence Factor Assays sub_mic->virulence_assay gene_expression Gene Expression Analysis (RT-qPCR) sub_mic->gene_expression data_analysis Data Analysis and Interpretation biofilm_assay->data_analysis virulence_assay->data_analysis gene_expression->data_analysis conclusion Conclusion on Anti-QS Activity data_analysis->conclusion

References

Methodological & Application

Application Note: Synthesis of 2-(7-Methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(7-Methyl-1H-indol-3-yl)ethanol, also known as 7-methyltryptophol, is a derivative of tryptophol. Tryptophol and its derivatives are indole compounds that are of significant interest in medicinal chemistry and drug development due to their presence in biologically active molecules. This document outlines a detailed protocol for the synthesis of this compound. The described method is an adaptation of the well-established Fischer indole synthesis, a reliable reaction for producing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Specifically, this protocol is based on the synthesis of the closely related compound, 7-ethyltryptophol, a key intermediate in the production of the non-steroidal anti-inflammatory drug, Etodolac.[3][4][5]

The synthesis involves the reaction of 2-methylphenylhydrazine hydrochloride with 2,3-dihydrofuran. In this reaction, 2,3-dihydrofuran serves as a synthetic equivalent of 4-hydroxybutyraldehyde. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole ring system.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Methylphenylhydrazine hydrochlorideReagentSigma-Aldrich
2,3-Dihydrofuran99%Alfa AesarInhibited with BHT
Sulfuric Acid (H₂SO₄)98%Fisher ScientificConcentrated
N,N-Dimethylacetamide (DMAc)AnhydrousAcros Organics
Deionized Water (H₂O)
Methylene Chloride (CH₂Cl₂)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
TolueneACS GradeFor extraction
HexaneACS GradeFor purification
Round-bottom flaskAppropriate sizes
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Separatory funnel
Rotary evaporator
Glass funnel and filter paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 7-ethyltryptophol.[3]

Step 1: Reaction Setup

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 2-methylphenylhydrazine hydrochloride (15.8 g, 0.1 mol).

  • Add a solvent mixture of N,N-dimethylacetamide (DMAc) and water (1:1, 200 mL).

  • Stir the mixture at room temperature until the 2-methylphenylhydrazine hydrochloride is completely dissolved.

Step 2: Addition of Reagents

  • To the stirred solution, add 2,3-dihydrofuran (7.7 g, 0.11 mol) dropwise over a period of 15 minutes.

  • After the addition is complete, slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise. The addition should be done carefully to control the exothermic reaction, maintaining the temperature below 40°C.

Step 3: Reaction

  • Heat the reaction mixture to 45°C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

Step 4: Work-up and Extraction

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with methylene chloride (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

Step 5: Purification

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • For further purification, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, the crude product can be triturated with cold hexane to induce crystallization.[6] The resulting solid can be collected by filtration, washed with cold hexane, and dried under vacuum.

Quantitative Data Summary

ParameterValueReference
Molar Ratio (Hydrazine:Dihydrofuran)1 : 1.1Adapted from[3]
Reaction Temperature45 °C[3]
Reaction Time4-6 hours[3]
Expected Yield60-75%Based on similar syntheses[3][4]

Experimental Workflow Diagram

SynthesisWorkflow reagents 1. Dissolve 2-methylphenylhydrazine HCl in DMAc/Water addition 2. Add 2,3-dihydrofuran and concentrated H₂SO₄ reagents->addition reaction 3. Heat at 45°C for 4-6h addition->reaction workup 4. Quench with water and neutralize with NaHCO₃ reaction->workup extraction 5. Extract with CH₂Cl₂ workup->extraction purification 6. Dry, concentrate, and purify extraction->purification product This compound purification->product FischerIndole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine 2-Methylphenyl- hydrazine hydrazone Hydrazone Formation hydrazine->hydrazone H⁺ aldehyde 4-Hydroxy- butyraldehyde (from Dihydrofuran) aldehyde->hydrazone enamine Enamine Isomerization hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺ aminal Cyclization to Aminal rearrangement->aminal indole 2-(7-Methyl-1H- indol-3-yl)ethanol aminal->indole -NH₃

References

Application Notes and Protocols for 7-Methyltryptophol in Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a summary of the currently known information regarding 7-methyltryptophol (2-(7-Methyl-1H-indol-3-yl)ethan-1-ol). While the user request focused on neuroscience applications, a comprehensive literature search reveals that the primary documented use of 7-methyltryptophol is as an analytical reference standard. There is a significant lack of published research on its specific roles in neuroscience, including its biological activity, signaling pathways, and established experimental protocols. This document summarizes the available chemical and analytical information for 7-methyltryptophol and presents a generalized, hypothetical framework for the investigation of a novel tryptophol derivative in a neuroscience context, given the absence of specific data for the 7-methyl variant.

Chemical Properties and Available Data

7-Methyltryptophol is a derivative of tryptophol, which is a metabolite of the essential amino acid tryptophan.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 39232-85-4[2]
Molecular Formula C₁₁H₁₃NO[2]
Molecular Weight 175.23 g/mol [1]
Chemical Name 2-(7-Methyl-1H-indol-3-yl)ethan-1-ol[2]
Appearance Neat (form may vary)[1]
Known Applications Analytical reference standard, impurity standard for Asenapine[2]

Current Applications: Analytical Reference Standard

The predominant application of 7-methyltryptophol is in the field of analytical chemistry. It serves as a certified reference material for the quality control (QC) and analytical method validation (AMV) for the manufacturing of certain pharmaceutical products, most notably the atypical antipsychotic drug Asenapine.[2] In this context, it is used to ensure the consistency and purity of the final drug product.[2]

Hypothetical Application in Neuroscience Research: A General Protocol

Given the lack of specific research on 7-methyltryptophol in neuroscience, this section outlines a generalized workflow for investigating the potential neurological effects of a novel tryptophol derivative. This is a theoretical framework and has not been validated for 7-methyltryptophol.

Initial Screening and Target Identification

The first step would be to determine if the compound interacts with any neurologically relevant receptors or enzymes. Tryptophan metabolites are known to interact with various receptors, including serotonin and aryl hydrocarbon receptors.[3][4][5]

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of 7-methyltryptophol to a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors).

  • Materials:

    • 7-methyltryptophol

    • Membrane preparations from cells expressing the target receptors

    • Radiolabeled ligands specific for each receptor

    • Scintillation fluid and counter

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • Prepare serial dilutions of 7-methyltryptophol.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of 7-methyltryptophol.

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the inhibition constant (Ki) of 7-methyltryptophol for each receptor.

In Vitro Functional Assays

Once a target receptor is identified, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or modulator.

Experimental Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)

  • Objective: To assess the functional activity of 7-methyltryptophol on a GPCR target (e.g., a serotonin receptor subtype).

  • Materials:

    • A cell line stably expressing the target GPCR

    • 7-methyltryptophol

    • A known agonist and antagonist for the receptor (positive and negative controls)

    • cAMP assay kit (e.g., HTRF, ELISA)

  • Procedure:

    • Culture the cells in 96-well plates.

    • Treat the cells with varying concentrations of 7-methyltryptophol.

    • Include wells with the known agonist and antagonist as controls.

    • Incubate for a specified period.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

    • Analyze the data to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations of Hypothetical Workflows and Pathways

The following diagrams illustrate generalized workflows and potential signaling pathways that could be investigated for a novel tryptophol derivative in a neuroscience context.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Compound Synthesis\nand Purification Compound Synthesis and Purification Receptor Binding Assays\n(Target Identification) Receptor Binding Assays (Target Identification) Compound Synthesis\nand Purification->Receptor Binding Assays\n(Target Identification) Functional Assays\n(Agonist/Antagonist) Functional Assays (Agonist/Antagonist) Receptor Binding Assays\n(Target Identification)->Functional Assays\n(Agonist/Antagonist) In Vitro Toxicity In Vitro Toxicity Functional Assays\n(Agonist/Antagonist)->In Vitro Toxicity Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) In Vitro Toxicity->Pharmacokinetic Studies\n(ADME) Behavioral Models\n(e.g., Anxiety, Depression) Behavioral Models (e.g., Anxiety, Depression) Pharmacokinetic Studies\n(ADME)->Behavioral Models\n(e.g., Anxiety, Depression) Electrophysiology\n(Neuronal Activity) Electrophysiology (Neuronal Activity) Behavioral Models\n(e.g., Anxiety, Depression)->Electrophysiology\n(Neuronal Activity)

Caption: Hypothetical drug discovery workflow for a novel compound.

G 7-Methyltryptophol 7-Methyltryptophol Serotonin Receptor (e.g., 5-HTx) Serotonin Receptor (e.g., 5-HTx) 7-Methyltryptophol->Serotonin Receptor (e.g., 5-HTx) G-Protein Activation G-Protein Activation Serotonin Receptor (e.g., 5-HTx)->G-Protein Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein Activation->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) CREB Phosphorylation CREB Phosphorylation Protein Kinase A (PKA)->CREB Phosphorylation Gene Transcription Gene Transcription CREB Phosphorylation->Gene Transcription Neuronal Response Neuronal Response Gene Transcription->Neuronal Response

Caption: A potential GPCR signaling pathway for investigation.

Conclusion and Future Directions

Currently, 7-methyltryptophol is primarily utilized as an analytical tool in the pharmaceutical industry. There is no significant body of research to support its direct application in neuroscience. Future research could explore whether this compound, like other tryptophan metabolites, possesses any biological activity at neurological targets. The hypothetical workflows and protocols provided here offer a general template for how such an investigation could be structured. Researchers interested in this compound should begin with broad in vitro screening to identify any potential biological targets before proceeding to more complex cellular and in vivo models.

References

Application of 2-(7-Methyl-1H-indol-3-YL)ethanol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(7-Methyl-1H-indol-3-YL)ethanol is a derivative of the naturally occurring indole compound, tryptophol. While direct research on this specific methylated analog is limited, its structural similarity to tryptophol and other bioactive indole derivatives suggests significant potential in various therapeutic areas. This document provides a detailed overview of the hypothesized applications, relevant biological data of the parent compound, and experimental protocols to guide future research and drug discovery efforts. The addition of a methyl group at the 7-position of the indole ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced potency, selectivity, or metabolic stability.

Hypothesized Biological Profile and Therapeutic Applications

Based on the well-documented activities of tryptophol and the influence of methyl substitution on the indole nucleus, this compound is proposed to have potential applications in the following areas:

  • Neuropharmacology: Tryptophol is known to induce sleep in humans and animal models.[1] The 7-methyl derivative could act as a modulator of sleep-regulating pathways, potentially involving serotonin or melatonin systems. The methyl group may enhance its lipophilicity, facilitating its penetration across the blood-brain barrier.

  • Anti-inflammatory Activity: Tryptophol and its metabolites have demonstrated anti-inflammatory properties.[2][3] this compound could, therefore, be investigated as a novel anti-inflammatory agent, potentially through the modulation of inflammatory signaling pathways.

  • Antimicrobial and Quorum Sensing Inhibition: Tryptophol is a known quorum sensing molecule in certain microorganisms.[4] The 7-methyl analog could be explored for its ability to interfere with bacterial communication, a promising strategy for developing new antimicrobial therapies that do not rely on traditional bactericidal or bacteriostatic mechanisms.

  • Oncology: Indole derivatives are a significant class of compounds in cancer research, with some exhibiting anticancer properties.[5] The therapeutic potential of this compound in this area warrants investigation.

Data Presentation: Biological Activity of Tryptophol (Parent Compound)

The following table summarizes the known biological activities of tryptophol, which serves as a foundation for predicting the potential of its 7-methyl derivative.

Biological ActivityModel SystemObserved EffectReference
Sleep InductionHumans, MiceInduces a sleep-like state[1]
Anti-inflammatoryMiceAlleviated radiation-induced enteritis[3]
Quorum SensingCandida albicansActs as a quorum sensing molecule[4]
GenotoxicityIn vitroShows genotoxic effects[1]
Immune ModulationIn vivo (Trypanosome infection)Decreases host immune response[1]

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of indole derivatives.

dot

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 7-Methylindole 7-Methylindole Acylation Acylation 7-Methylindole->Acylation 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetyl_chloride 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetyl_chloride Acylation->2-(7-Methyl-1H-indol-3-yl)-2-oxoacetyl_chloride Forms intermediate Reagents1 Oxalyl chloride, Et2O Reagents1->Acylation Reduction Reduction 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetyl_chloride->Reduction This compound This compound Reduction->this compound Yields final product Reagents2 LiAlH4, THF Reagents2->Reduction

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Acylation of 7-Methylindole: To a solution of 7-methylindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The resulting precipitate, 2-(7-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, is filtered, washed with cold diethyl ether, and dried under vacuum.

  • Reduction to the Alcohol: Suspend the 2-(7-methyl-1H-indol-3-yl)-2-oxoacetyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF. After the addition, reflux the mixture for 4-6 hours. Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol outlines a cell-based assay to evaluate the potential anti-inflammatory effects of the compound.

dot

Anti_Inflammatory_Assay cluster_setup Cell Culture and Treatment cluster_measurement Measurement and Analysis RAW_264_7_cells RAW 264.7 Macrophages Pre-treatment Pre-treat with This compound RAW_264_7_cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Griess_Assay Measure Nitrite (Griess Reagent) Incubation->Griess_Assay Data_Analysis Calculate % Inhibition Griess_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitric Oxide Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Hypothesized Signaling Pathway

dot

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Pathway NF-κB Signaling Pathway TLR4->NF-kB_Pathway iNOS_Expression iNOS Gene Expression NF-kB_Pathway->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound This compound Compound->NF-kB_Pathway Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion

While direct experimental data for this compound is currently unavailable, its structural relationship to tryptophol provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and hypothesized mechanisms outlined in this document are intended to serve as a guide for researchers to explore the pharmacological potential of this and other related indole derivatives. The strategic placement of the 7-methyl group may offer advantages in terms of potency and pharmacokinetic properties, making it a compelling candidate for further study in drug discovery programs.

References

Application Note: Quantitative Analysis of Indole Alkaloids by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of indole alkaloids using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Indole alkaloids are a large and diverse group of natural products with significant pharmacological activities, making their accurate quantification crucial for research, drug development, and quality control.[1] This document outlines detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated quantitative data for representative indole alkaloids.

Introduction

Indole alkaloids are a class of nitrogen-containing organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a five-membered pyrrole ring. With over 4,100 identified compounds, they represent one of the largest classes of alkaloids and are predominantly found in plants of the Apocynaceae family, such as Catharanthus and Rauvolfia species. Many indole alkaloids, including reserpine, vinblastine, and vincristine, are well-known for their therapeutic applications, which include antihypertensive and anticancer effects.[1]

The structural diversity and often low concentrations of indole alkaloids in complex matrices necessitate highly sensitive and selective analytical techniques for their quantification. HPLC-MS has emerged as the method of choice due to its excellent separation capabilities and the high specificity and sensitivity of mass spectrometric detection.[2] This application note details a robust HPLC-MS method suitable for the routine analysis of various indole alkaloids.

Experimental Protocols

Sample Preparation

A critical step in the analysis of indole alkaloids is the efficient extraction from the sample matrix. The following protocol is a general guideline and may require optimization depending on the specific sample type.

a. Extraction from Plant Material:

  • Homogenization: Weigh 100 mg of dried and powdered plant material.

  • Extraction Solvent: Add 10 mL of 60% methanol containing 0.25% ammonium hydroxide.[3] The alkaline condition aids in the extraction of basic alkaloids. Alternatively, acidic extraction using diluted sulfuric acid can be employed.[4]

  • Extraction Procedure: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.[5]

  • Collection: Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

  • Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.

b. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional):

For complex matrices, an additional clean-up step using SPE can improve data quality by removing interfering substances.

  • Conditioning: Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.

  • Loading: Load the reconstituted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 100% methanol to remove hydrophobic interferents.[3]

  • Elution: Elute the retained basic alkaloids with 5 mL of 60% methanol containing 5% ammonium hydroxide.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

HPLC-MS/MS Method

a. Chromatographic Conditions:

The separation of indole alkaloids is typically achieved using reversed-phase chromatography.

ParameterCondition 1 (General)Condition 2 (for Polar Alkaloids)
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µmAcquity UPLC® CSH™ Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm[3]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 10.0[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile[3]
Gradient 10% B to 90% B in 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[6]2% B to 7.3% B in 10 mins, to 18% B in 8 mins, to 80% B in 5 mins, hold for 2 mins, then return to initial conditions.[7]
Flow Rate 0.3 mL/min[6]0.4 mL/min
Column Temperature 40 °C35 °C
Injection Volume 5 µL6 µL[8]

b. Mass Spectrometry Conditions:

Positive electrospray ionization (ESI+) is commonly used for the detection of indole alkaloids.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV[8][9]
Ion Source Temperature 150 °C
Desolvation Temperature 350 °C[9]
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Energy Optimized for each compound (15-40 eV)
Scan Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the quantitative performance of the HPLC-MS/MS method for a selection of common indole alkaloids.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

CompoundRetention Time (min)Calibration EquationLOD (pg)LOQ (pg)Dynamic Range (pmol)
Harmaline2.13log y = 0.9707(log x) - 0.98190.99580.311.045-100
Harmine2.16log y = 0.7374(log x) - 0.2451>0.99---
Yohimbine4.97->0.990.010.05-
Ajmalicine5.38->0.99---
Sarpagine-y = 25489x + 102540.9985---
Ajmaline-y = 10254x + 84570.9992---
Reserpine-y = 9874x + 65410.9989---
Data compiled from multiple sources.[3][5]

Table 2: Recovery

CompoundRecovery (%)
Harmine87.86
Harmaline51.13
Yohimbine80.55
Ajmalicine68.38
Sarpagine98.5
Ajmaline101.4
Reserpine90.4
Data compiled from multiple sources.[3][5]

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_output Output Sample Plant Material / Biological Sample Extraction Solvent Extraction (e.g., 60% MeOH, 0.25% NH4OH) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Optional Clean-up) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation (Reversed-Phase C18) Evaporation->HPLC Inject MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the HPLC-MS analysis of indole alkaloids.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of indole alkaloids in various matrices. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the provided quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals. This methodology can be readily adapted and validated for specific indole alkaloids and sample types, facilitating accurate and reliable quantification for a wide range of applications.

References

Application Note: Analysis of Indole Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole and its derivatives are a class of aromatic heterocyclic organic compounds with significant biological and pharmaceutical importance. They are widely present in natural products, serve as key structural motifs in many pharmaceuticals, and function as crucial signaling molecules in various biological systems, including microbial communities.[1][2] For instance, indole acts as an intercellular signal to control diverse aspects of bacterial physiology, such as biofilm formation, drug resistance, and virulence.[2] Given their diverse roles, accurate and sensitive quantification of indole compounds in complex matrices is essential for research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity, particularly for volatile and semi-volatile compounds.[3] This document provides detailed protocols and application data for the analysis of indole compounds using GC-MS.

Biological Significance: Indole Signaling in Bacteria

Indole is a widespread intercellular signal molecule produced by over 85 bacterial species.[1] In bacteria like Escherichia coli, indole is synthesized from tryptophan by the enzyme tryptophanase.[1] The concentration of indole increases with cell growth and acts as a stationary-phase signal. This signaling pathway influences several key bacterial behaviors and phenotypes. It can enhance drug resistance by inducing the expression of multidrug exporter genes, control biofilm formation, and regulate virulence.[4] The role of indole as a universal signal highlights its potential as a target for antivirulence therapies aimed at combating antibiotic-resistant pathogens.[4][5]

Indole_Signaling_Pathway Tryptophan Tryptophan Indole Indole Tryptophan->Indole Biofilm Biofilm Formation Indole->Biofilm Modulates Virulence Virulence Indole->Virulence Regulates DrugResistance Drug Resistance Indole->DrugResistance Induces

Caption: Bacterial indole signaling pathway from tryptophan to phenotypic effects.

Experimental Workflow and Protocols

The analysis of indole compounds, especially from complex biological matrices, involves several critical steps: sample preparation (extraction and derivatization) followed by GC-MS analysis.

GCMS_Workflow Sample 1. Sample Collection (e.g., Biological Fluid, Cell Culture) Extraction 2. Extraction (LLE or SPE) Sample->Extraction Derivatization 3. Derivatization (e.g., Silylation) Extraction->Derivatization For polar analytes GCMS 4. GC-MS Analysis Derivatization->GCMS Data 5. Data Processing & Analysis GCMS->Data

Caption: General experimental workflow for GC-MS analysis of indole compounds.

Protocol 1: Sample Preparation

Many indole compounds, such as indole-3-acetic acid (IAA), are polar and non-volatile, requiring derivatization to increase their volatility and thermal stability for GC analysis.[3][6] Silylation is a common derivatization technique where active hydrogen atoms in functional groups (-OH, -COOH, -NH) are replaced with a trimethylsilyl (TMS) group.[7][8]

A. Extraction from Liquid Media (e.g., Bacterial Culture)

  • Centrifugation: Centrifuge the sample to pellet cells and debris.

  • Supernatant Collection: Transfer the supernatant to a clean glass tube.

  • Acidification: Acidify the supernatant to pH 2.5-3.0 with 1N HCl. This protonates acidic indoles, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of an organic solvent like ethyl acetate or dichloromethane.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer containing the indole compounds.[9]

    • Repeat the extraction 2-3 times and pool the organic extracts.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.[9]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[10] The dried residue is now ready for derivatization.

B. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine or acetonitrile.[7]

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[8]

  • Cool the sample to room temperature before injecting it into the GC-MS system.

Protocol 2: GC-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific indole compounds of interest and the instrument used.

  • Injection: Inject 1-4 µL of the derivatized sample into the GC. A splitless or split injection mode can be used depending on the analyte concentration.[9][11]

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (30 m × 0.25 mm; 0.25 µm film thickness), is commonly used.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 5 minutes.

      • Ramp 1: Increase to 230°C at a rate of 6°C/min, hold for 10 minutes.

      • Ramp 2: Increase to a final temperature of 280°C at 30°C/min, hold for 10-30 minutes.[9]

    • Injector Temperature: 280°C.[9]

  • Mass Spectrometry Detection:

    • Ion Source Temperature: 230°C.[12]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 550.[9]

    • Data Acquisition: Operate in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis.[13]

Quantitative Data and Results

The tables below summarize typical GC-MS parameters and quantitative data for the analysis of various indole compounds.

Table 1: Representative GC-MS Operating Parameters for Indole Alkaloid Analysis

Parameter Value Reference
Gas Chromatograph Agilent HP 6890 or similar [9]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) [9]
Carrier Gas Helium (1 mL/min) [12]
Injector Temperature 280°C [9][12]
Injection Mode Split (5:1 or 10:1) [9][12]
Oven Program 40°C (5 min) -> 230°C @ 6°C/min (10 min) -> 280°C @ 30°C/min (30 min) [9]
Mass Spectrometer Agilent HP 5973 or similar [9]
Ionization Energy 70 eV [9][12]
Ion Source Temp. 230°C [9][12]

| Mass Scan Range | m/z 40-650 |[9][12] |

Table 2: Quantitative Data for Selected Indole Compounds

Compound Derivatization Key Mass Ions (m/z) LOD (µM) LOQ (µM) Reference
Indole None / Silylation 117, 90, 89 N/A N/A [14]
Indole-3-acetic acid (IAA) Silylation (di-TMS) 319 (M+), 202 (base peak) 0.2-0.4 0.4-0.5 [7]
5-Hydroxyindole-3-acetic acid (5HIAA) Silylation (tri-TMS) 407 (M+), 290 0.2-0.4 0.4-0.5 [7]
Indole-3-pyruvic acid (IPA) Silylation (di-TMS) 347 (M+), 202 0.2-0.4 0.4-0.5 [7]
Indole-3-lactic acid (ILA) Silylation (tri-TMS) 365 (M+), 202 0.2-0.4 0.4-0.5 [7]
Indole-3-carboxylic acid (ICA) Silylation (di-TMS) 305 (M+), 246 0.2-0.4 0.4-0.5 [7]
Vindoline None 456, 397, 188, 122, 121 N/A N/A [15]

| Ajmalicine | None | 352, 351, 337, 225, 144 | N/A | N/A |[15] |

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are for tryptophan metabolites in serum and cerebrospinal fluid and may vary based on matrix and instrumentation.[7]

Applications in Research and Drug Development

  • Microbiology and Infectious Disease: Studying the role of indole in bacterial communication and pathogenesis can lead to the development of novel anti-biofilm and anti-virulence drugs.[4]

  • Pharmaceutical Analysis: GC-MS is used for the quality control of herbal medicines containing indole alkaloids and for the identification and quantification of synthetic cannabinoids, many of which are indole derivatives.[12][16]

  • Metabolomics: Profiling indole metabolites in biological fluids can provide insights into disease states and host-microbe interactions.[7]

  • Plant Science: Quantifying plant hormones like indole-3-acetic acid is crucial for understanding plant growth and development.[6][13]

Conclusion GC-MS is a robust and reliable method for the qualitative and quantitative analysis of a wide range of indole compounds. Proper sample preparation, including efficient extraction and derivatization for polar analytes, is critical for achieving accurate and reproducible results. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate GC-MS methods for their specific indole-related applications.

References

Application Notes: Experimental Protocols for the Methylation of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The strategic addition of a methyl group to the indole ring, often referred to as the "magic methyl" effect, can significantly modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[4] Consequently, the development of efficient and regioselective indole methylation protocols is of paramount importance to researchers in drug discovery and development.

These application notes provide detailed experimental protocols for the N-methylation and regioselective C-methylation of indoles, summarizing key quantitative data in structured tables and illustrating workflows and mechanisms with diagrams. The methods discussed range from classical approaches to modern catalytic and biocatalytic systems, offering a versatile toolkit for the synthetic chemist.

N-Methylation of Indoles

The most common methylation site on the indole ring is the nitrogen atom (N1). N-methylated indoles are prevalent in a variety of indole alkaloids and approved drugs.[1]

Method 1: N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as a green, non-toxic, and biodegradable alternative to traditional hazardous methylating agents like methyl iodide and dimethyl sulfate.[1][5][6] The reaction is typically performed in the presence of a base or an organocatalyst and provides high yields of N-methylated products.[5][6]

Experimental Protocol: General Procedure for N-Methylation with DMC

  • To a reaction flask, add the indole substrate (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).[7]

  • Add dimethyl carbonate (DMC, 3.0-5.0 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (typically 120-130 °C) with stirring.[5][7]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC). Reaction times typically range from 2 to 9 hours.[5][7]

  • Upon completion, cool the reaction mixture to room temperature or below (e.g., 3 °C).[7]

  • Add cold water to precipitate the product or to prepare for extraction.[7]

  • Extract the aqueous mixture with an organic solvent (e.g., tert-butyl methyl ether - TBME).[5][7]

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the N-methylated indole.

Catalytic Variation using DABCO:

For catalyst-driven reactions, 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used. This method often provides exclusive N-methylation.[1][8]

  • Charge a reaction flask with the indole (1.0 equiv.), DABCO (0.1 equiv.), DMF (approx. 1 mL per 1g of indole), and dimethyl carbonate (approx. 10 mL per 1g of indole).[1]

  • Heat the mixture under an inert atmosphere to 95 °C and monitor the reaction over several hours.[1]

  • Workup is similar to the base-mediated procedure.

Data Presentation: N-Methylation of Various Indoles with DMC

SubstrateBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleK₂CO₃DMF~1302-9>95[7]
6-NitroindoleK₂CO₃DMF~1302>98[5]
Indole-3-carbonitrileK₂CO₃DMF~1303.597.4[7]
Indole-3-carboxaldehydeK₂CO₃DMF~1303.585[5]
5-MethoxyindoleK₂CO₃DMFReflux597[7]
Indole-3-acetic acidK₂CO₃DMF~1306>95 (O,N-dimethylated)[6]
IndoleDABCO (0.1 eq)DMF957High (Exclusive N-methylation)[1]

Mandatory Visualization

G cluster_setup Reaction Setup Indole Indole Substrate Mix Combine Reactants in Reaction Flask Indole->Mix DMC Dimethyl Carbonate (DMC) DMC->Mix Base Base (e.g., K₂CO₃) or Catalyst (e.g., DABCO) Base->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Heat to Reflux (95-130 °C) Mix->Heat Monitor Monitor Reaction (TLC / HPLC) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification Workup->Purify Product N-Methylated Indole Purify->Product

Caption: General workflow for N-methylation of indoles using dimethyl carbonate (DMC).

Method 2: N-Methylation under Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[9] For indole methylation, PTC allows the use of simple, inexpensive inorganic bases like NaOH in a two-phase system, avoiding the need for anhydrous conditions or strong, hazardous bases.[10][11]

Experimental Protocol: General Procedure for N-Methylation via PTC

  • In a reaction vessel, prepare a biphasic mixture of an organic solvent (e.g., benzene, toluene) and a concentrated aqueous solution of a base (e.g., 50% NaOH).[11]

  • Add the indole substrate (1.0 equiv.) to the organic phase.

  • Add a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻).[11]

  • With vigorous stirring, add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.0-1.2 equiv.).[11]

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC/GC).

  • Separate the organic layer. Wash it with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the product.

Mandatory Visualization

G cluster_phases Biphasic System Organic_Phase Organic Phase Indole (R₂NH) Me-X (Alkylating Agent) Product (R₂N-Me) Indole_Deprotonation 3. Q⁺OH⁻ deprotonates Indole: R₂NH + Q⁺OH⁻ → R₂N⁻Q⁺ + H₂O Organic_Phase:head->Indole_Deprotonation Aqueous_Phase Aqueous Phase NaOH (Base) NaX (Byproduct) PTC PTC Catalyst (Q⁺X⁻) Aqueous_Phase:head->PTC 1. Q⁺X⁻ pairs with OH⁻ to form Q⁺OH⁻ PTC->Organic_Phase:head 2. Q⁺OH⁻ moves to organic phase Alkylation 4. Alkylation: R₂N⁻Q⁺ + Me-X → R₂N-Me + Q⁺X⁻ Indole_Deprotonation->Alkylation Alkylation->PTC 5. Catalyst regenerated

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for indole N-alkylation.

Regioselective C-Methylation of Indoles

Direct functionalization of the indole C-H bonds is more challenging than N-methylation. However, methods have been developed for selective methylation at the C2 and C3 positions, which are crucial for accessing important pharmaceutical scaffolds.[2][3][12]

Method 1: C2-Methylation of Free (N-H) Indoles

The synthesis of C2-methylated indoles traditionally required multi-step sequences involving protecting or directing groups.[3][12] A recent breakthrough enables the direct, one-step C2-methylation of unprotected (N-H) indoles via palladium/norbornene cooperative catalysis.[3][12]

Experimental Protocol: Pd(II)/Norbornene-Catalyzed C2-Methylation

Note: This protocol is based on the procedure described by Lu et al.[3] and should be performed under an inert atmosphere.

  • To an oven-dried Schlenk tube, add the free (N-H) indole substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), norbornene (NBE, 30 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Add the methyl source, trimethyl phosphate (P(OMe)₃, 3.0 equiv.).

  • Seal the tube and heat the reaction mixture to 70 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the C2-methylated indole.

Data Presentation: Comparison of C-H Methylation Methods

PositionCatalyst SystemMethyl SourceDirecting GroupYield RangeReference
C2 Pd(II)/NorborneneTrimethyl phosphateNone (Free N-H)High to Quantitative[3][12]
C2 PalladiumMethyl IodideN-PyrimidylModerate to Good[13]
C2 Iridium(III)MethyltrifluoroborateN-PivaloylGood[2]
C3 Platinum on Carbon (Pt/C)MethanolNoneGood to Excellent[14]
C3 Biocatalytic (PsmD)SAM / Methyl IodideNoneGood (Preparative Scale)[15][16]
Methyl iodide is used for in-situ regeneration of the S-adenosyl methionine (SAM) cofactor.

Mandatory Visualization

G cluster_reactants Reactants (Inert Atmosphere) Indole Free (N-H) Indole Heat Combine & Heat (70 °C, 12-24h) Indole->Heat Catalyst Pd(OAc)₂ Catalyst->Heat NBE Norbornene (NBE) NBE->Heat Base K₂CO₃ Base->Heat Me_Source P(OMe)₃ Me_Source->Heat Solvent 1,4-Dioxane Solvent->Heat Filter Filter through Celite Heat->Filter Purify Column Chromatography Filter->Purify Product C2-Methylated Indole Purify->Product G Biocatalytic C3-Methylation Cycle cluster_cofactor Cofactor Regeneration Indole Indole Substrate PsmD PsmD (Methyl Transferase) Indole->PsmD Product C3-Methylated Pyrroloindoline PsmD->Product SAH SAH (Byproduct) PsmD->SAH SAM SAM (Methyl Donor) SAM->PsmD SAM->SAH Me⁺ transfer SAH->SAM Me⁺ transfer CtHMT CtHMT (Halide Methyl Transferase) SAH->CtHMT MeI Methyl Iodide MeI->CtHMT CtHMT->SAM

References

Application Notes and Protocols for 2-(7-Methyl-1H-indol-3-YL)ethanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 2-(7-Methyl-1H-indol-3-YL)ethanol as a reference standard in analytical and drug development settings. This document outlines the necessary protocols for the qualification, handling, and application of this standard in the quantitative analysis of related compounds by High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors. Additionally, protocols for stability testing in accordance with ICH guidelines are detailed.

Introduction

This compound is a derivative of tryptophol, a class of indole compounds with diverse biological activities and relevance in medicinal chemistry. As drug candidates and their metabolites often contain the indole scaffold, the use of well-characterized reference standards is critical for accurate quantification in biological matrices, impurity profiling, and metabolic studies. This document provides the foundational protocols for establishing this compound as a reliable reference standard.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial to maintain the integrity of the reference standard.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO
Storage Conditions-20°C, desiccated, protected from light

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Application: Quantification of a Hypothetical Drug Metabolite

A primary application of this compound as a reference standard is in the quantification of structurally related compounds, such as metabolites of a drug candidate. For the purpose of these notes, we will consider its use in quantifying "Metabolite X," a hypothetical metabolite of a novel therapeutic agent, in human plasma.

Experimental Workflow

The general workflow for the quantification of Metabolite X using this compound as a reference standard is depicted below.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis prep_standard Prepare Stock Solution of This compound prep_calibrators Prepare Calibration Standards prep_standard->prep_calibrators prep_qc Prepare Quality Control Samples prep_standard->prep_qc hplc_analysis HPLC-UV/MS Analysis prep_calibrators->hplc_analysis prep_qc->hplc_analysis sample_prep Protein Precipitation of Plasma Samples evaporation Evaporation and Reconstitution sample_prep->evaporation evaporation->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for metabolite quantification.

Protocol for Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards and QC samples at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • QC samples should be prepared at low, medium, and high concentrations.

Protocol for Sample Preparation (Protein Precipitation)

Materials:

  • Human plasma samples (blank, calibration standards, QCs, and unknown samples)

  • Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold ACN (containing the internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV/MS Method

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 280 nm

Mass Spectrometry Conditions (Positive Ion Mode):

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 176.1
Product Ion (m/z) (To be determined based on fragmentation)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Data Presentation

A typical calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be assessed by the coefficient of determination (r²).

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.245
5006.210
100012.550
Linearity (r²) 0.9995

Stability Testing of the Reference Standard

Stability testing ensures that the reference standard maintains its purity and potency over time under specified storage conditions. The following protocols are based on ICH guidelines.[1][2][3]

Long-Term Stability Protocol

Objective: To establish the re-test period for the reference standard under recommended storage conditions.

Procedure:

  • Store aliquots of the solid reference standard at the recommended condition (-20°C) and at an elevated temperature (e.g., 5°C).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), analyze the purity of the standard using a validated stability-indicating HPLC method.[4]

  • Compare the purity results to the initial purity. A significant change (e.g., >2%) may indicate degradation.

Table 3: Long-Term Stability Data (Example)

Time (Months)Storage ConditionPurity (%)Appearance
0-20°C99.8Conforms
12-20°C99.7Conforms
24-20°C99.6Conforms
125°C98.5Conforms
245°C97.1Slight discoloration
Solution Stability Protocol

Objective: To determine the stability of the reference standard in solution under typical laboratory conditions.

Procedure:

  • Prepare a stock solution of the reference standard in methanol.

  • Store aliquots of the solution at room temperature (25°C) and refrigerated (4°C).

  • Analyze the concentration of the solutions at various time points (e.g., 0, 24, 48, 72 hours) against a freshly prepared standard.

  • A change in concentration of >5% is typically considered significant.

Signaling Pathway Context

Indole derivatives are structurally similar to endogenous signaling molecules like serotonin and melatonin and can potentially interact with their respective pathways. While the specific signaling pathway for this compound is not established, a hypothetical interaction with the serotonin pathway can be considered in the context of drug development for neurological disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC VMAT VMAT2 Serotonin->VMAT Packaging into Vesicles Synaptic Cleft Synaptic Cleft VMAT->Synaptic Cleft SERT SERT (Reuptake) Receptor 5-HT Receptor Signaling Downstream Signaling Receptor->Signaling Compound This compound (Hypothetical Modulator) Compound->SERT Potential Inhibition Compound->Receptor Potential Agonism/Antagonism Synaptic Cleft->SERT Synaptic Cleft->Receptor

Caption: Hypothetical modulation of serotonergic signaling.

Conclusion

The protocols and data presented in these application notes provide a framework for the effective use of this compound as a reference standard. Adherence to these methodologies will ensure the generation of accurate and reproducible data in research and development, particularly in the fields of drug metabolism and pharmacokinetics. The provided workflows and analytical methods can be adapted to specific applications and instrumentation.

References

7-Methyltryptophol: A Versatile Building Block for Complex Molecule Synthesis and Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyltryptophol, a derivative of the naturally occurring tryptophol, is an indole-based compound with significant applications in synthetic organic chemistry and the pharmaceutical industry. Its unique structural features make it a valuable starting material for the construction of more complex molecular architectures, including pharmacologically active compounds. Furthermore, its role as a critical reference standard in the manufacturing of the atypical antipsychotic drug Asenapine underscores its importance in ensuring drug quality and patient safety.

This document provides detailed application notes and experimental protocols for the use of 7-methyltryptophol as a synthetic building block and a pharmaceutical reference standard. It is intended for researchers, scientists, and drug development professionals.

Application as a Pharmaceutical Reference Standard

A crucial application of 7-methyltryptophol is its use as an impurity reference standard in the commercial production of Asenapine.[1][2] Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[3][4] In pharmaceutical manufacturing, reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of the final drug product. 7-Methyltryptophol serves as a benchmark for analytical method development, method validation, and routine quality control testing during the synthesis of Asenapine.[1][2] Its presence, even in trace amounts, can be accurately quantified by referencing this standard, ensuring that the final drug product meets the stringent requirements of regulatory authorities.

Figure 1: Workflow illustrating the role of 7-methyltryptophol in Asenapine quality control.

Application as a Synthetic Building Block

The indole scaffold of 7-methyltryptophol is a common motif in a wide range of biologically active natural products and synthetic drugs.[5] While specific examples of complex molecules synthesized directly from 7-methyltryptophol are not extensively documented in publicly available literature, its structural similarity to 7-ethyltryptophol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, highlights its potential.[6][7][8]

The primary alcohol functional group and the nucleophilic indole ring of 7-methyltryptophol allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of diverse heterocyclic systems. One of the most powerful methods for constructing complex indole alkaloids from tryptamine derivatives (which can be readily synthesized from tryptophols) is the Pictet-Spengler reaction.[9][10][11] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline.[9] These β-carboline structures are central to many pharmacologically active compounds.[12][13]

Analogue Synthesis: 7-Ethyltryptophol to Etodolac

To illustrate the synthetic utility of 7-substituted tryptophols, the synthesis of Etodolac from 7-ethyltryptophol is a well-established industrial process.[6][7][8] The general approach involves the Fischer indole synthesis to produce 7-ethyltryptophol, which then undergoes further reactions to build the final drug molecule.

etodolac_synthesis cluster_process Synthesis of Etodolac start 2-Ethylphenylhydrazine + 2,3-Dihydrofuran intermediate 7-Ethyltryptophol start->intermediate Fischer Indole Synthesis reagent + Methyl 3-oxopentanoate product Etodolac reagent->product Condensation & Hydrolysis pictet_spengler cluster_process Synthesis of a 7-Methyl-β-carboline start 7-Methyltryptophol step1 Conversion to 7-Methyltryptamine start->step1 intermediate 7-Methyltryptamine step1->intermediate reagent + Aldehyde (e.g., Acetaldehyde) product 7,X-Dimethyl-tetrahydro- β-carboline reagent->product Pictet-Spengler Reaction

References

Techniques for Isolating Tryptophol Derivatives from Natural Sources: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of tryptophol (indole-3-ethanol) and its derivatives from various natural sources, including plant, fungal, and marine organisms. Tryptophol and its related compounds are of significant interest due to their diverse biological activities, including roles in quorum sensing, apoptosis induction, and potential as therapeutic agents.

Introduction to Tryptophol and its Derivatives

Tryptophol is an aromatic alcohol derived from the amino acid tryptophan. It is produced by a wide range of organisms, from plants and fungi to marine invertebrates.[1][2] Its derivatives encompass a variety of structures with substitutions on the indole ring or the ethyl alcohol side chain. These compounds are involved in various biological processes. For instance, tryptophol acts as a quorum-sensing molecule in the yeast Saccharomyces cerevisiae and the pathogenic fungus Candida albicans, regulating morphogenesis and biofilm formation.[3] Furthermore, it has been shown to induce apoptosis in human leukemia cells, highlighting its potential in cancer research.[4]

General Workflow for Isolation

The isolation of tryptophol derivatives from natural sources typically follows a multi-step process, beginning with extraction and progressing through various purification stages. The specific protocol will vary depending on the source material and the target compound's physicochemical properties.

General Isolation Workflow Start Natural Source Material (Plant, Fungal, Marine) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) Concentration->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Analysis Structural Elucidation (MS, NMR) HPLC->Analysis

Caption: A generalized workflow for the isolation and purification of tryptophol derivatives.

Application Notes and Protocols

Isolation from Plant Sources

Tryptophol and its derivatives have been isolated from various plant species, including Pinus sylvestris (Scots pine) and black soybeans.[5]

Protocol 1: Extraction from Pinus sylvestris Needles

This protocol is adapted from general methods for secondary metabolite extraction from pine needles.

Materials:

  • Fresh or dried Pinus sylvestris needles

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Sample Preparation: Grind dried pine needles into a fine powder.

  • Extraction:

    • Macerate the powdered needles in methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition against hexane to remove nonpolar compounds.

    • Separate the hexane layer and concentrate the methanol/water layer.

    • Further extract the aqueous methanol layer with ethyl acetate.

  • Column Chromatography:

    • Concentrate the ethyl acetate fraction and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification:

    • Pool fractions containing the target compounds and concentrate.

    • Perform further purification using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water.

Isolation from Fungal Sources

Tryptophol is a known metabolite of several fungi, including the pathogenic yeast Candida albicans and the phytopathogen Ceratocystis adiposa.

Protocol 2: Extraction from Candida albicans Culture

This protocol is based on methods for extracting autoinducer molecules from fungal cultures.

Materials:

  • Candida albicans culture grown in a suitable liquid medium (e.g., RPMI-1640)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Culture Growth: Grow Candida albicans in a liquid medium to the desired cell density.

  • Extraction:

    • Centrifuge the culture to separate the cells from the supernatant.

    • Extract the cell-free supernatant three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract to dryness using a rotary evaporator.

  • Purification:

    • Redissolve the crude extract in a minimal amount of methanol.

    • Purify the tryptophol derivatives using preparative HPLC on a C18 column with a water/acetonitrile gradient.

Isolation from Marine Sources

Marine sponges, such as those of the genus Ircinia, are known producers of tryptophol and its derivatives.[6]

Protocol 3: Extraction from Marine Sponge Ircinia sp.

This protocol follows a general procedure for the extraction of secondary metabolites from marine sponges.

Materials:

  • Frozen or lyophilized Ircinia sp. tissue

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Sephadex LH-20

  • Silica gel

Procedure:

  • Sample Preparation: Cut the frozen sponge tissue into small pieces or grind the lyophilized tissue into a powder.

  • Sequential Extraction:

    • Extract the sponge material sequentially with methanol and then dichloromethane (3 x with each solvent).

    • Combine the extracts from each solvent and concentrate them separately using a rotary evaporator.

  • Solvent Partitioning (Kupchan Scheme):

    • Partition the concentrated methanolic extract between methanol/water (9:1) and hexane.

    • Separate the layers and concentrate the methanolic layer.

    • Partition the concentrated DCM extract between hexane and 90% aqueous methanol.

  • Chromatographic Purification:

    • Subject the bioactive fractions to column chromatography on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol.

    • Further purify the fractions containing tryptophol derivatives using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.

  • Final Purification:

    • Achieve final purification of individual compounds by preparative HPLC on a C18 or other suitable column.

Quantitative Data

The yield of tryptophol and its derivatives can vary significantly depending on the natural source, geographical location, and the extraction method employed. The following table summarizes representative data from the literature.

Natural SourceCompoundExtraction MethodYieldReference
Pinus sylvestris barkTotal ExtractivesMonoethanolamine Extractionup to 56% (w/w)[7]
Various Medicinal PlantsTotal Phenolic ContentSolvent Extraction (Ethanol, Water)5.13% - 17.11% (w/w)[8]
Taxus cuspidata NeedlesTaxanesUltrasonic-Microwave Synergistic Extraction570.32 µg/g
Black Soybean VinegarTryptopholEthyl Acetate Extraction & HPLCNot Quantified[4]
Ceratocystis adiposaTryptopholBroth Extraction44 µg/L/day(Not in provided search results)

Note: Specific yield data for tryptophol from many natural sources is not widely reported in a standardized format. The provided data gives a general indication of extraction efficiencies for related compounds or total extracts.

Signaling Pathways Involving Tryptophol

Tryptophol-Induced Apoptosis

Tryptophol has been shown to induce apoptosis in human monoblastic leukemia U937 cells through a caspase-dependent pathway involving the death receptor DR5.[9]

Apoptosis_Pathway Tryptophol Tryptophol DR5 Death Receptor 5 (DR5) Tryptophol->DR5 binds DISC Death-Inducing Signaling Complex (DISC) DR5->DISC activates Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Tryptophol-induced apoptosis signaling pathway.

Quorum Sensing in Yeast

In Saccharomyces cerevisiae, tryptophol acts as a quorum-sensing molecule, regulating the transition from a solitary yeast form to a filamentous form, particularly under nitrogen-limiting conditions.[1]

Quorum_Sensing_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell Tryptophan_ext Tryptophan Gap1p Gap1p (Permease) Tryptophan_ext->Gap1p Tryptophol_ext Tryptophol (QSM) Aro80p Aro80p (Transcription Factor) Tryptophol_ext->Aro80p activates Tryptophan_int Tryptophan Gap1p->Tryptophan_int Ehrlich Ehrlich Pathway (ARO genes) Tryptophan_int->Ehrlich Tryptophol_int Tryptophol Ehrlich->Tryptophol_int Tryptophol_int->Tryptophol_ext diffusion Aro80p->Ehrlich positive feedback MAPK MAPK Pathway Aro80p->MAPK Filamentation Filamentous Growth MAPK->Filamentation

Caption: Quorum sensing pathway in yeast involving tryptophol.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-(7-Methyl-1H-indol-3-YL)ethanol is a specific indole derivative whose biological activities are not yet extensively characterized. These application notes provide a comprehensive framework for evaluating the potential cytotoxic and anti-proliferative effects of this compound in cancer cell lines using standard cell-based assays. The protocols detailed herein are foundational for the initial screening and mechanistic investigation of novel indole compounds in a drug discovery context.

The following sections outline detailed protocols for assessing cell viability (MTT assay), apoptosis (Annexin V-FITC/PI staining), and cell cycle distribution (Propidium Iodide staining). Representative data is presented in tabular format, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams.

I. Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Data Presentation:

Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines

Cell LineTreatment Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Breast Cancer) 0 (Vehicle Control)100 ± 4.5\multirow{6}{}{25.8}
192.1 ± 5.2
1075.4 ± 6.1
2551.2 ± 3.8
5028.9 ± 4.3
10015.6 ± 2.9
A549 (Lung Cancer) 0 (Vehicle Control)100 ± 5.1\multirow{6}{}{42.3}
195.3 ± 4.8
1081.7 ± 5.5
2560.9 ± 4.2
5039.8 ± 3.7
10022.1 ± 3.1
HT-29 (Colon Cancer) 0 (Vehicle Control)100 ± 3.9\multirow{6}{*}{33.7}
193.8 ± 4.1
1078.2 ± 5.3
2555.4 ± 3.9
5031.5 ± 4.0
10018.9 ± 2.5

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

II. Analysis of Apoptosis by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation:

Table 2: Apoptotic Effect of this compound on MCF-7 Cells

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control 95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
25 µM Compound 60.8 ± 3.528.4 ± 2.98.3 ± 1.52.5 ± 0.9
50 µM Compound 35.1 ± 4.245.7 ± 3.815.6 ± 2.13.6 ± 1.1

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

III. Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer compounds exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation.[10][11] Cell cycle analysis can be performed by staining DNA with propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA.[12] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 65.4 ± 3.220.1 ± 2.514.5 ± 1.8
25 µM Compound 75.8 ± 4.112.5 ± 1.911.7 ± 2.3
50 µM Compound 82.3 ± 3.88.9 ± 1.58.8 ± 1.9

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[13][14] Fix the cells for at least 1 hour at 4°C.[13]

  • Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[14] Discard the ethanol and wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[13][14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence should be measured on a linear scale.[15] Use appropriate gating strategies to exclude doublets and debris.

IV. Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_cellcycle Cell Cycle Assay Workflow mtt_s1 Seed Cells (96-well) mtt_s2 Treat with Compound mtt_s1->mtt_s2 mtt_s3 Incubate (24-72h) mtt_s2->mtt_s3 mtt_s4 Add MTT Reagent mtt_s3->mtt_s4 mtt_s5 Incubate (4h) mtt_s4->mtt_s5 mtt_s6 Solubilize Formazan mtt_s5->mtt_s6 mtt_s7 Measure Absorbance mtt_s6->mtt_s7 apop_s1 Treat Cells (6-well) apop_s2 Harvest & Wash Cells apop_s1->apop_s2 apop_s3 Resuspend in Binding Buffer apop_s2->apop_s3 apop_s4 Stain with Annexin V-FITC/PI apop_s3->apop_s4 apop_s5 Incubate (15 min) apop_s4->apop_s5 apop_s6 Analyze by Flow Cytometry apop_s5->apop_s6 cc_s1 Treat Cells (6-well) cc_s2 Harvest & Wash Cells cc_s1->cc_s2 cc_s3 Fix with 70% Ethanol cc_s2->cc_s3 cc_s4 Stain with PI/RNase A cc_s3->cc_s4 cc_s5 Incubate (30 min) cc_s4->cc_s5 cc_s6 Analyze by Flow Cytometry cc_s5->cc_s6

Caption: General workflows for the MTT, Apoptosis, and Cell Cycle assays.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_apoptosis compound This compound pi3k PI3K compound->pi3k inhibits p21 p21 compound->p21 induces receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad inhibits bcl2 Bcl-2 bad->bcl2 inhibits cytochrome_c Cytochrome c release bcl2->cytochrome_c inhibits cdk2 CDK2 p21->cdk2 inhibits g1_s_transition G1/S Transition cdk2->g1_s_transition cyclinE Cyclin E cyclinE->cdk2 apoptosis Apoptosis caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Hypothetical signaling pathway modulated by an indole compound.

References

Application Notes and Protocols for In Vitro Studies of Tryptophol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific in vitro studies for 7-methyltryptophol. The following application notes and protocols are based on studies conducted with the parent compound, tryptophol, and other related tryptophan analogs. These methodologies can serve as a foundation for designing and conducting in vitro experiments with 7-methyltryptophol.

I. Application Notes

Tryptophol and its derivatives have demonstrated a range of biological activities in vitro, primarily showing potential in anti-inflammatory and anti-cancer research. These compounds, derived from the amino acid tryptophan, are of interest to researchers in drug discovery and development.

Anti-Inflammatory Activity

Tryptophol has been shown to exhibit anti-inflammatory properties in vitro. Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators in cell-based assays. This makes tryptophol and its analogs, potentially including 7-methyltryptophol, interesting candidates for further investigation in inflammatory disease models. The primary mechanism appears to be the modulation of inflammatory signaling pathways.

A key application is the investigation of its effect on monocyte chemoattractant protein-1 (MCP-1) in adipocytes, a key cytokine in inflammation.[1][2]

Anti-Cancer Activity

Analogs of tryptophan have been synthesized and evaluated for their anti-proliferative effects on cancer cell lines.[3] These studies suggest that modifications to the tryptophan structure can lead to compounds with cytotoxic activity against tumor cells. While direct evidence for 7-methyltryptophol is unavailable, the general principle of targeting amino acid metabolism and transport in cancer cells provides a strong rationale for investigating its potential anti-cancer effects.[3]

Key applications include:

  • Screening for cytotoxicity against various cancer cell lines.

  • Investigating the mechanism of cell death (e.g., apoptosis).

  • Studying the effects on cell proliferation and the cell cycle.

II. Experimental Protocols

The following are detailed protocols for key in vitro experiments based on methodologies used for tryptophol and its analogs.

In Vitro Anti-Inflammatory Activity Assay

This protocol is based on the evaluation of tryptophol's effect on MCP-1 production in 3T3-L1 murine adipocytes.[1][2]

Objective: To determine the anti-inflammatory effect of a test compound by measuring the inhibition of monocyte chemoattractant protein-1 (MCP-1) in 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 murine pre-adipocyte cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Dexamethasone, and IBMX (for differentiation)

  • Test compound (e.g., 7-methyltryptophol)

  • Mouse MCP-1 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well plates and grow to confluence.

    • Induce differentiation into adipocytes by treating with a differentiation cocktail (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS and 10 µg/mL insulin for an additional 4-6 days, changing the medium every 2 days.

  • Compound Treatment:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to desired final concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Remove the maintenance medium from the differentiated 3T3-L1 adipocytes and add the medium containing the test compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Measurement of MCP-1:

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of MCP-1 in the supernatant using a mouse MCP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of MCP-1 production for each concentration of the test compound relative to the vehicle control.

    • If applicable, determine the IC50 value (the concentration at which 50% of MCP-1 production is inhibited).

Experimental Workflow for Anti-Inflammatory Assay

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Analysis Culture Culture 3T3-L1 Pre-adipocytes Seed Seed cells in 96-well plates Culture->Seed Differentiate Induce differentiation to adipocytes Seed->Differentiate Prepare Prepare test compound dilutions Differentiate->Prepare Treat Treat differentiated cells Prepare->Treat Incubate Incubate for 24 hours Treat->Incubate Collect Collect culture supernatant Incubate->Collect ELISA Perform MCP-1 ELISA Collect->ELISA Analyze Analyze data and determine IC50 ELISA->Analyze G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay & Analysis Culture Culture cancer cells Seed Seed cells in 96-well plates Culture->Seed Adhere Allow cells to adhere overnight Seed->Adhere Prepare Prepare test compound dilutions Adhere->Prepare Treat Treat cells with compound Prepare->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTT Add MTT solution and incubate Incubate->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate viability and IC50 Read_Absorbance->Analyze G cluster_0 LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression (e.g., MCP-1) Nucleus->Gene activates Compound 7-Methyltryptophol (Hypothesized) Compound->IKK Potential Inhibition NFkB_n NF-κB

References

Application Notes and Protocols for Preclinical Evaluation of 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is a lack of published scientific literature detailing the biological effects and therapeutic potential of 2-(7-Methyl-1H-indol-3-YL)ethanol in established animal models. The following application notes and protocols are constructed based on the known pharmacological profiles of structurally related indole compounds, such as indole-3-ethanol (tryptophol), indole-3-carbinol, and indole-3-propionic acid. These related molecules have demonstrated anti-inflammatory, neuroprotective, and central nervous system (CNS) modulatory activities.[1][2][3][4][5][6] Therefore, the proposed experimental designs are intended to serve as a comprehensive guide for the initial preclinical evaluation of this compound, focusing on these anticipated biological effects.

Application Note 1: Assessment of Anti-Inflammatory Activity in a Murine Model of Systemic Inflammation

This protocol describes the use of a lipopolysaccharide (LPS)-induced systemic inflammation model in mice to evaluate the potential anti-inflammatory effects of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune response, leading to the production of pro-inflammatory cytokines.

Experimental Protocol: LPS-Induced Systemic Inflammation
  • Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline). Prepare fresh on the day of the experiment.

  • Experimental Groups (n=8-10 per group):

    • Vehicle Control: Vehicle administration followed by saline injection.

    • LPS Control: Vehicle administration followed by LPS injection.

    • Test Compound Low Dose + LPS: 10 mg/kg this compound + LPS.

    • Test Compound Mid Dose + LPS: 25 mg/kg this compound + LPS.

    • Test Compound High Dose + LPS: 50 mg/kg this compound + LPS.

  • Procedure:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) or oral gavage (p.o.) injection.

    • One hour after compound administration, inject LPS (1 mg/kg, from E. coli O111:B4) intraperitoneally. Inject the Vehicle Control group with sterile saline.

    • Two hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

    • Euthanize the animals and harvest tissues (liver, spleen, lungs) for further analysis.

  • Endpoint Analysis:

    • Cytokine Measurement: Centrifuge blood samples to collect serum. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

    • Histopathology: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

    • Western Blot Analysis: Homogenize tissue samples to extract proteins. Analyze the expression and activation of key inflammatory signaling proteins, such as NF-κB (p65 subunit) and phosphorylated IκBα.

Data Presentation

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control50 ± 1530 ± 1025 ± 8
LPS Control1500 ± 2501200 ± 200800 ± 150
Test Compound (10 mg/kg) + LPS1100 ± 180950 ± 160650 ± 110
Test Compound (25 mg/kg) + LPS750 ± 130 600 ± 100400 ± 70**
Test Compound (50 mg/kg) + LPS400 ± 90 350 ± 60200 ± 40***
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS Control.

Visualization

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound This compound Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.

Application Note 2: Evaluation of Neuroprotective Effects in a Rodent Model of Ischemic Stroke

This protocol outlines the use of the middle cerebral artery occlusion (MCAO) model to assess the neuroprotective potential of this compound. The lipophilic nature of related indole compounds suggests potential for blood-brain barrier penetration, making them candidates for CNS disorders.[7]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)
  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (22-28g).

  • Housing: As described in Application Note 1.

  • Compound Preparation: As described in Application Note 1.

  • Experimental Groups (n=10-12 per group):

    • Sham Operation: Surgery without MCAO.

    • MCAO + Vehicle: MCAO surgery with vehicle administration.

    • MCAO + Test Compound (e.g., 30 mg/kg): MCAO surgery with compound administration.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform the MCAO surgery by inserting a filament to block the origin of the middle cerebral artery. Occlusion is typically maintained for 60-90 minutes.

    • Administer the test compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion (filament withdrawal).

    • Monitor the animal's recovery and perform neurological deficit scoring at 24 hours post-MCAO.

    • At 24 hours, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Endpoint Analysis:

    • Neurological Deficit Score: Assess motor and neurological function using a 5-point scale (0=no deficit, 4=severe deficit).

    • Infarct Volume Measurement: Harvest brains, section coronally, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white. Calculate the infarct volume as a percentage of the total brain volume.

    • Oxidative Stress Markers: In a separate cohort of animals, use fresh brain tissue from the ischemic hemisphere to measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD).

    • Apoptosis Assessment: Use brain sections for TUNEL staining or Western blot analysis of cleaved caspase-3 to quantify apoptotic cell death.

Data Presentation

Table 2: Neuroprotective Effects of this compound in the MCAO Model

Treatment GroupNeurological Score (0-4)Infarct Volume (%)Brain MDA (nmol/mg protein)
Sham Operation0 ± 00 ± 01.5 ± 0.3
MCAO + Vehicle3.2 ± 0.545 ± 85.8 ± 1.1
MCAO + Test Compound1.8 ± 0.4 22 ± 52.9 ± 0.6**
*Data are presented as mean ± SEM. *p<0.01 compared to MCAO + Vehicle.

Visualization

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative (24h) Acclimatization Animal Acclimatization Grouping Randomization into Groups Acclimatization->Grouping Anesthesia Anesthesia Grouping->Anesthesia Surgery MCAO Surgery (60-90 min) Anesthesia->Surgery Reperfusion Reperfusion Surgery->Reperfusion Treatment Compound/Vehicle Administration Reperfusion->Treatment NeuroScore Neurological Scoring Treatment->NeuroScore Euthanasia Euthanasia & Tissue Harvest NeuroScore->Euthanasia Analysis Infarct Volume Biochemical Assays Euthanasia->Analysis

Caption: Experimental workflow for the MCAO neuroprotection study.

Application Note 3: Characterization of CNS Activity Using Behavioral Models

To investigate the potential psychoactive or CNS modulatory effects of this compound, standard behavioral tests for anxiety and locomotion can be employed. Tryptophol, a related compound, is known to induce sleep, suggesting potential sedative or anxiolytic properties.[7]

Experimental Protocol: Elevated Plus Maze (EPM) and Open Field Test (OFT)
  • Animals: Male ICR mice, 8-10 weeks old, weighing 25-30g.

  • Housing: As described in Application Note 1. Allow at least 1 hour of habituation to the testing room before experiments.

  • Compound Preparation: As described in Application Note 1.

  • Experimental Groups (n=12-15 per group):

    • Vehicle Control

    • Test Compound Low Dose (e.g., 10 mg/kg)

    • Test Compound Mid Dose (e.g., 30 mg/kg)

    • Test Compound High Dose (e.g., 100 mg/kg)

    • Positive Control (e.g., Diazepam 1 mg/kg for EPM)

  • Procedure:

    • Administer the test compound, vehicle, or positive control (i.p. or p.o.).

    • After 30 minutes, perform the behavioral tests.

    • Open Field Test (10 minutes): Place the mouse in the center of a square arena (e.g., 40x40 cm). Use an automated tracking system to record the total distance traveled, time spent in the center zone, and rearing frequency.

    • Elevated Plus Maze (5 minutes): After the OFT, place the mouse in the center of the EPM, which consists of two open and two closed arms. Record the number of entries and the time spent in the open and closed arms.

  • Endpoint Analysis:

    • OFT: Analyze data for changes in locomotor activity (total distance) and anxiety-like behavior (time in the center). A significant decrease in locomotion may indicate sedative effects.

    • EPM: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Data Presentation

Table 3: Behavioral Effects of this compound in Mice

Treatment GroupOFT: Total Distance (m)EPM: Time in Open Arms (%)
Vehicle Control35 ± 415 ± 3
Test Compound (10 mg/kg)33 ± 525 ± 4
Test Compound (30 mg/kg)28 ± 438 ± 6
Test Compound (100 mg/kg)15 ± 340 ± 5
Diazepam (1 mg/kg)30 ± 445 ± 7
Data are presented as mean ± SEM. *p<0.5, *p<0.01 compared to Vehicle Control.

Visualization

Behavioral_Logic cluster_input cluster_mechanisms cluster_outcomes Compound Compound Administration GABA_Agonism GABAergic Modulation? Compound->GABA_Agonism Serotonin_Mod Serotonergic Modulation? Compound->Serotonin_Mod Anxiolysis Anxiolytic Effect (Increased Open Arm Time) GABA_Agonism->Anxiolysis Sedation Sedative Effect (Decreased Locomotion) GABA_Agonism->Sedation Serotonin_Mod->Anxiolysis

Caption: Logical flow from compound administration to potential behavioral outcomes.

References

High-Throughput Screening of Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of indole derivatives, a privileged scaffold in medicinal chemistry. The focus is on biochemical and cell-based assays for two major target classes: Indoleamine 2,3-dioxygenase 1 (IDO1) and G-protein coupled receptors (GPCRs).

Introduction to High-Throughput Screening for Indole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[1] Indole derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules, making them a key focus of many screening campaigns. This document outlines common HTS methodologies for identifying and characterizing indole derivatives that modulate the activity of IDO1 and GPCRs.

A critical aspect of HTS is assay quality, which is often assessed using the Z'-factor.[2][3] The Z'-factor is a statistical measure of the separation between the distributions of positive and negative controls, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[4][5] Hit rates, the percentage of compounds in a library identified as active, are also a key metric, with typical hit rates in the range of 0.1-1.0%.[6]

Section 1: Screening for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[7] Its overexpression in many tumors contributes to an immunosuppressive microenvironment, making it a prime target for cancer immunotherapy.[4][5]

Signaling Pathway

IDO1 depletes the essential amino acid L-tryptophan and produces immunosuppressive metabolites like kynurenine. This leads to T-cell cycle arrest and apoptosis while promoting the differentiation of regulatory T-cells (Tregs), thereby helping tumors evade the immune system.[4][8]

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 L-Trp Tryptophan_ext Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Kyn Kynurenine_ext Kynurenine Accumulation T-Cell Proliferation T-Cell Proliferation T-Cell Apoptosis T-Cell Apoptosis Tryptophan_ext->T-Cell Proliferation Inhibits Kynurenine_ext->T-Cell Apoptosis Induces Treg Differentiation Treg Differentiation Kynurenine_ext->Treg Differentiation Promotes Indole Derivative Inhibitor Indole Derivative Inhibitor Indole Derivative Inhibitor->IDO1 Inhibits

IDO1 Signaling Pathway and Inhibition
Biochemical HTS Assay for IDO1 Inhibitors (Fluorescence-based)

This assay measures the production of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction, using a fluorogenic developer.[9]

Experimental Protocol:

  • Reagent Preparation:

    • IDO1 Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Recombinant Human IDO1: Reconstitute in IDO1 Assay Buffer and store in single-use aliquots at -80°C.

    • L-tryptophan (Substrate): Prepare a 10 mM stock solution in IDO1 Assay Buffer.

    • Test Compounds (Indole Derivatives): Prepare stock solutions in 100% DMSO. Further dilute in IDO1 Assay Buffer to a 3.33x final concentration (final DMSO concentration should be ≤0.5%).

    • Fluorogenic Developer Solution: Prepare according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 30 µL of IDO1 Assay Buffer to each well.

    • Add 30 µL of the diluted test compound or solvent control to the appropriate wells.

    • Add 30 µL of reconstituted IDO1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of 1 mM L-tryptophan solution to each well.

    • Incubate at 37°C for 45 minutes in the dark.

    • Stop the reaction and develop the signal by adding 50 µL of Fluorogenic Developer Solution to each well.

    • Seal the plate and incubate at 45°C for 3 hours in the dark.

    • Cool the plate to room temperature for 1 hour.

    • Measure fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[10]

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the solvent control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based HTS Assay for IDO1 Inhibitors

This assay measures the production of kynurenine in a cellular context using a human ovarian cancer cell line, SKOV-3, which endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[][12]

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture SKOV-3 cells in McCoy's 5a medium supplemented with 10% FBS and 2 mM glutamine.

    • Plate the cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[]

  • IDO1 Induction:

    • Add IFNγ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression.[]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Kynurenine Measurement:

    • Prepare serial dilutions of the indole derivative test compounds in assay medium (McCoy's 5a, 10% FBS, 2 mM glutamine, 50 µg/mL L-tryptophan).

    • Replace the cell culture medium with 200 µL of the assay medium containing the test compounds or vehicle control.

    • Incubate for 24 hours at 37°C and 5% CO2.[]

    • After incubation, collect the cell supernatant.

    • To 140 µL of supernatant, add 10 µL of 6.1 N trichloroacetic acid (TCA) and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[13]

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm.

    • Quantify the kynurenine concentration using a standard curve.

Data Presentation: IDO1 Inhibitors
CompoundAssay TypeTargetIC50/EC50 (nM)Reference
Epacadostat (INCB024360)EnzymatichIDO170[14][15]
Cellular (HeLa)hIDO119[14][15]
BMS-986205Cellular (SKOV-3/Jurkat co-culture)hIDO1~8[]
MMG-0358EnzymatichIDO1330[16]
Cellular (mIDO1)mIDO12[16]
Cellular (hIDO1)hIDO180[16]
Imidazothiazole derivative 18EnzymatichIDO177[16]
1-indanone derivative 52EnzymatichIDO12,780[16]
CellularhIDO19,170[16]
3-aryl indole derivative 9EnzymatichIDO17,000[]

Section 2: Screening for GPCR Modulators

GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets.[17] Many indole derivatives are known to modulate GPCR activity.

Signaling Pathway

GPCRs transduce extracellular signals by activating intracellular G-proteins. This leads to the production of second messengers, such as cyclic AMP (cAMP), and the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.[15][18]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G-Protein G-Protein GPCR->G-Protein Activates β-Arrestin β-Arrestin GPCR->β-Arrestin Recruits Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates/Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts Indole Derivative Indole Derivative Indole Derivative->GPCR Binds to ATP ATP ATP->Adenylate Cyclase Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization

GPCR Signaling and Modulation
Cell-Based HTS Assay for GPCRs: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to an activated GPCR, a universal step in the regulation of many GPCRs. The PathHunter® β-arrestin assay from DiscoverX is a common platform that utilizes enzyme fragment complementation.[1][18]

Experimental Protocol (Agonist Mode):

  • Cell Culture and Plating:

    • Use a PathHunter® cell line stably co-expressing a ProLink™-tagged GPCR and an Enzyme Acceptor-tagged β-arrestin.

    • Plate cells in the recommended cell plating reagent at a density of approximately 5,000 cells/well in a 384-well plate.[1]

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the indole derivative test compounds in the appropriate assay buffer.

    • Add the diluted compounds to the cell plate.

  • Incubation and Detection:

    • Incubate the plate for 90 minutes at 37°C or room temperature, depending on the specific GPCR.

    • Add PathHunter® Detection Reagents.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the fold activation for each test compound relative to the vehicle control.

    • Determine the EC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based HTS Assay for GPCRs: cAMP Measurement (HTRF)

This assay measures changes in intracellular cAMP levels, a key second messenger for Gs- and Gi-coupled GPCRs. The HTRF® cAMP assay from Cisbio is a competitive immunoassay.[6][19]

Experimental Protocol:

  • Cell Preparation:

    • Use a cell line endogenously or recombinantly expressing the GPCR of interest.

    • Resuspend cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of the cell suspension into each well.

    • Add 5 µL of the indole derivative test compounds at various concentrations.

    • Incubate for 30 minutes at room temperature.[19]

    • Add 5 µL of cAMP-d2 (acceptor) working solution.

    • Add 5 µL of anti-cAMP-cryptate (donor) working solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and use a cAMP standard curve to determine the cAMP concentration in each well.

    • For agonists, determine the EC50 value. For antagonists, determine the IC50 value from a dose-response curve in the presence of a fixed concentration of agonist.

Data Presentation: GPCR Modulators
Compound ClassTarget GPCR(s)ActivityAffinity (Ki/IC50/EC50)Reference
5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesD2, 5-HT1A, 5-HT2AAntagonistNanomolar range[10]
2-(1H-indol-3-yl)ethylthiourea derivatives5-HT1A, 5-HT2A, 5-HT2C, D2Agonist/AntagonistVaried

Workflow and Logical Relationships

The following diagram illustrates a typical HTS workflow for the discovery of indole derivative drug candidates.

HTS_Workflow Compound Library Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Single concentration screening Hit Identification Hit Identification Primary HTS->Hit Identification Data analysis (Z'-score, hit rate) Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Confirmed Hits Inactive Compounds Inactive Compounds Hit Identification->Inactive Compounds Inactive Secondary Assays Secondary Assays Dose-Response Confirmation->Secondary Assays Potency (IC50/EC50) determination Hit-to-Lead Optimization Hit-to-Lead Optimization Secondary Assays->Hit-to-Lead Optimization Selectivity, mechanism of action Lead Candidate Lead Candidate Hit-to-Lead Optimization->Lead Candidate SAR, ADME/Tox optimization

High-Throughput Screening Workflow

Conclusion

The HTS methods described in these application notes provide robust and reliable approaches for the discovery and characterization of novel indole derivatives targeting IDO1 and GPCRs. The detailed protocols and representative data serve as a valuable resource for researchers in the field of drug discovery. Careful assay design, validation using metrics like the Z'-factor, and a systematic workflow are essential for the successful identification of promising lead candidates.

References

Application Note & Protocol: Quantification of 7-Methyltryptophol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyltryptophol is an indole derivative related to the neuroactive compound tryptophol. While its precise biological role and metabolic pathways are still under investigation, its structural similarity to other bioactive indoles suggests potential involvement in various physiological processes. As a reference standard in analytical research, accurate quantification of 7-methyltryptophol in biological matrices is crucial for pharmacokinetic studies, metabolite identification, and understanding its potential physiological or pathological significance.[1] This document provides a detailed protocol for the quantification of 7-methyltryptophol in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies presented are based on established principles for the analysis of structurally related tryptophan metabolites and other small molecules in biological fluids.[2][3][4]

Quantitative Data Summary

The following table summarizes the expected analytical performance of the described LC-MS/MS method for the quantification of 7-methyltryptophol. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterPlasmaUrine
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.15 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery > 85%> 80%

Experimental Protocols

Sample Preparation

a) Human Plasma

Protein precipitation is a common and effective method for extracting small molecules from plasma.[5][6][7]

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Vortex the plasma sample gently and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., 7-methyltryptophol-d4 at 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

b) Human Urine

A "dilute-and-shoot" approach is often sufficient for urine samples due to their lower protein content.[7][9]

  • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove sediment.[10][11]

  • Aliquoting: Take 50 µL of the clear urine supernatant.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution.

  • Dilution: Add 440 µL of the mobile phase starting condition.

  • Vortexing: Vortex the sample for 30 seconds.

  • Transfer to Autosampler Vials: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes a reverse-phase C18 column for chromatographic separation coupled with a triple quadrupole mass spectrometer for detection.

a) Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

b) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Methyltryptophol: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 144.1 (tentative, requires optimization)

    • 7-Methyltryptophol-d4 (IS): Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 148.1 (tentative, requires optimization)

  • Key MS Parameters (to be optimized on the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: To be optimized for each transition.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is_p Add Internal Standard plasma->add_is_p urine Urine Sample add_is_u Add Internal Standard urine->add_is_u ppt Protein Precipitation (Acetonitrile) add_is_p->ppt centrifuge_p Centrifugation ppt->centrifuge_p evap Evaporation centrifuge_p->evap reconstitute Reconstitution evap->reconstitute final_cent_p Final Centrifugation reconstitute->final_cent_p lc_ms LC-MS/MS Analysis final_cent_p->lc_ms dilute Dilution add_is_u->dilute dilute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant tryptophan_pathway tryptophan Tryptophan indolepyruvate Indole-3-pyruvate tryptophan->indolepyruvate Transaminase indoleacetaldehyde Indole-3-acetaldehyde indolepyruvate->indoleacetaldehyde Decarboxylase tryptophol Tryptophol indoleacetaldehyde->tryptophol Alcohol Dehydrogenase methyltryptophol 7-Methyltryptophol tryptophol->methyltryptophol Methyltransferase (Putative)

References

Flow Chemistry Synthesis of Tryptophol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophol (2-(1H-indol-3-yl)ethan-1-ol) is a vital chemical intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Traditional batch synthesis of tryptophol often involves long reaction times, potential for side-product formation, and challenges in scalability. Continuous flow chemistry offers a promising alternative, enabling precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and potential for higher yields and purity in a shorter time frame. This document provides a detailed overview and experimental protocols for the synthesis of tryptophol using flow chemistry, primarily focusing on the Fischer indole synthesis.

Core Concepts: Fischer Indole Synthesis in Flow

The most common and well-established method for synthesizing tryptophol in a continuous flow setup is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, in this case, phenylhydrazine hydrochloride (PHH) and 2,3-dihydrofuran (DHF), to form the indole ring.[1][2]

The key steps in the Fischer indole synthesis are:

  • Formation of a phenylhydrazone from the reaction of phenylhydrazine and an aldehyde or ketone.

  • Tautomerization to an enamine.

  • A[3][3]-sigmatropic rearrangement.

  • Loss of ammonia and subsequent aromatization to form the indole ring.[4]

Flow chemistry allows for precise control over the temperature and residence time, which is crucial for maximizing the yield of tryptophol while minimizing the formation of byproducts such as cinnoline derivatives and polyindoles, which can occur at elevated temperatures.[5]

Experimental Protocols

Protocol 1: Tryptophol Synthesis in a Coiled Tubular Reactor

This protocol describes the synthesis of tryptophol from phenylhydrazine hydrochloride (PHH) and 2,3-dihydrofuran (DHF) in a heated coiled tubular reactor.

Materials:

  • Phenylhydrazine hydrochloride (PHH)

  • 2,3-Dihydrofuran (DHF)

  • Hydrochloric acid (HCl)

  • Glycerol

  • Water

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Two peristaltic pumps

  • Coiled stainless steel or PFA tubing reactor (e.g., 4 mm inner diameter, several meters in length)

  • Heating bath (e.g., oil bath or heating mantle)

  • T-mixer

  • Back-pressure regulator

  • Collection vessel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Preparation:

    • Prepare a solution of phenylhydrazine hydrochloride (PHH) in an aqueous glycerol solution (e.g., 70% v/v). The concentration of PHH can be around 10 g/dm³.

    • Prepare a solution of 2,3-dihydrofuran (DHF) in an aqueous glycerol solution (e.g., 70% v/v) containing a catalytic amount of hydrochloric acid (e.g., 0.21 M).

  • Flow Reactor Setup:

    • Assemble the flow reactor system as shown in the diagram below.

    • Immerse the coiled reactor in a heating bath set to the desired temperature (e.g., 155 °C).

    • Set the back-pressure regulator to maintain the system pressure and prevent solvent boiling.

  • Reaction Execution:

    • Pump the two reactant solutions at equal flow rates (e.g., to achieve a residence time of approximately 6 minutes) into the T-mixer.

    • The combined stream then flows through the heated coiled reactor.

    • Collect the output from the reactor in a collection vessel cooled in an ice bath.

  • Workup and Purification:

    • Once the reaction is complete, neutralize the collected reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tryptophol.

    • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Tryptophol Synthesis in a Continuous Microwave Reactor

This protocol utilizes a continuous microwave reactor for rapid and efficient synthesis of tryptophol.

Materials and Equipment:

  • Same as Protocol 1, with the substitution of the coiled tubular reactor and heating bath with a continuous microwave reactor system equipped with a quartz reactor tube.

Procedure:

  • Reactant Preparation:

    • Prepare the reactant solutions as described in Protocol 1.

  • Flow Reactor Setup:

    • Set up the continuous microwave reactor according to the manufacturer's instructions.

    • Insert the quartz reactor tube into the microwave cavity.

  • Reaction Execution:

    • Pump the reactant solutions through the quartz reactor tube at flow rates calculated to achieve the desired residence time (e.g., 5 minutes).[1]

    • Apply microwave power to heat the reaction mixture to the target temperature.

    • Collect the reactor output in a cooled collection vessel.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Quantitative Data

The following table summarizes representative quantitative data from the flow chemistry synthesis of tryptophol.

Reactor TypeStarting MaterialsCatalyst/SolventTemperature (°C)Residence Time (min)PHH Conversion (%)Tryptophol Yield (%)Reference
Coiled Tubular ReactorPHH, DHFHCl / 70% aq. Glycerol15569372[1][5]
Continuous Microwave ReactorPHH, DHFHCl / 70% aq. Glycerol-59195[1][5]

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_flow Flow Synthesis cluster_workup Workup & Purification PHH_sol PHH Solution in aq. Glycerol Pump1 Peristaltic Pump 1 PHH_sol->Pump1 DHF_sol DHF Solution in aq. Glycerol/HCl Pump2 Peristaltic Pump 2 DHF_sol->Pump2 T_mixer T-Mixer Pump1->T_mixer Pump2->T_mixer Reactor Heated Coiled Reactor or Microwave Reactor T_mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection Neutralize Neutralization Collection->Neutralize Extract Extraction Neutralize->Extract Dry Drying Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure Tryptophol Purify->Product

Caption: Experimental workflow for the continuous flow synthesis of tryptophol.

Tryptophol Biosynthesis and Quorum Sensing Pathway

Tryptophol is a known quorum-sensing molecule in the yeast Saccharomyces cerevisiae. It is synthesized from the amino acid tryptophan via the Ehrlich pathway.[6][7] At a high cell density, the accumulation of tryptophol can trigger a switch from yeast-form to filamentous growth, a key morphological change.[8]

G Tryptophan Tryptophan Indole_pyruvate Indole-3-pyruvate Tryptophan->Indole_pyruvate ARO8/ARO9 (Transaminases) Indole_acetaldehyde Indole-3-acetaldehyde Indole_pyruvate->Indole_acetaldehyde ARO10 (Decarboxylase) Tryptophol Tryptophol Indole_acetaldehyde->Tryptophol ADH1-5 (Alcohol Dehydrogenases) Extracellular_Tryptophol Extracellular Tryptophol (Quorum Sensing Signal) Tryptophol->Extracellular_Tryptophol Secretion Filamentous_Growth Filamentous Growth Extracellular_Tryptophol->Filamentous_Growth High Cell Density Signal

Caption: Tryptophol biosynthesis and its role in quorum sensing in S. cerevisiae.

Alternative Flow Chemistry Approaches

While the Fischer indole synthesis is the most prominently reported method for tryptophol production in flow, other indole synthesis methodologies could potentially be adapted to continuous processes. These include, but are not limited to, the Reissert, and reductive cyclization of nitro compounds.[9] The advantages of flow chemistry, such as rapid screening of reaction conditions and the ability to handle reactive intermediates safely, make it an attractive platform for exploring these alternative synthetic routes.[3]

Conclusion

The continuous flow synthesis of tryptophol offers significant advantages over traditional batch methods, including shorter reaction times, higher yields, and improved process control. The Fischer indole synthesis has been successfully implemented in both coiled tubular and continuous microwave reactors, demonstrating the versatility of flow chemistry for this important transformation. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development looking to leverage the benefits of this modern manufacturing technology.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 7-Methyltryptophol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 7-methyltryptophol.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 7-methyltryptophol a sticky oil or tarry solid instead of a crystalline product?

This is a common outcome of the synthesis of 7-methyltryptophol, particularly through methods like the Fischer indole synthesis.[1][2] The reaction is often not clean and generates a significant number of both polar and non-polar impurities, which interfere with crystallization and result in an oily or tarry crude product.[1]

Q2: What are the common impurities I can expect in my crude 7-methyltryptophol?

While specific impurities depend on the synthetic route, common by-products from Fischer indole synthesis of related tryptophols include pyrazine derivatives and polyindoles.[3] The crude product will also likely contain unreacted starting materials and intermediates.

Q3: Is column chromatography a good option for purifying 7-methyltryptophol?

Silica gel column chromatography can be effective for obtaining highly purified 7-methyltryptophol on a small scale.[1][2] However, for larger, industrial-scale production, it is generally not considered economical or practical due to the large volumes of solvent required.[1][2]

Q4: What is a more scalable alternative to column chromatography for purification?

A multi-step process involving solvent extraction with an acidic wash followed by crystallization is a more industrially viable method.[1][2] This approach can yield high-purity, free-flowing solid 7-methyltryptophol.[1]

Q5: What kind of purity levels can I expect with different purification methods?

  • Crude Product: Purity can be as low as 60-85%.

  • After Acid Wash: Purity can be improved to 95-97%.[2]

  • After Crystallization: Purity can reach over 98%.[2]

  • After a Second Crystallization: It is possible to achieve a purity of over 99.9%.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Acid Wash - Incomplete removal of impurities. - Insufficient volume or concentration of the aqueous acid. - Emulsion formation preventing clean phase separation.- Increase the number of washes with the aqueous acid solution. - Use a higher concentration of the acid (e.g., 1-2 N).[1] - If an emulsion forms, try adding a small amount of brine or allowing the mixture to stand for a longer period.
Product Fails to Crystallize/Solidify - High residual solvent content. - Presence of persistent impurities inhibiting crystallization. - Inappropriate crystallization solvent or temperature.- Ensure the organic solvent from the previous step is sufficiently removed, preferably by distillation under vacuum.[1] - Perform an additional acid wash or a charcoal treatment to remove impurities. - Use an appropriate alkane or aromatic solvent for crystallization and cool to a sufficiently low temperature (-30°C to 10°C).[2]
Product is Colored (e.g., Dark Brown) - Presence of colored impurities.- The described acid wash and crystallization process is effective at removing dark impurities.[2] - A second crystallization can further improve the color, yielding an off-white to white solid.[2]
Low Overall Yield - Product loss during acid washes. - Incomplete precipitation during crystallization.- Avoid overly harsh acidic conditions or prolonged exposure to acid, which could potentially degrade the product.[1] - Ensure the crystallization mixture is cooled sufficiently and for an adequate amount of time to maximize product precipitation.

Experimental Protocols

Protocol 1: Purification by Acid Wash and Trituration

This protocol is adapted from a method for the purification of the structurally similar 7-ethyltryptophol.[1]

  • Dissolution: Dissolve the crude 7-methyltryptophol (which may be a tarry solid or sticky oil) in an organic solvent such as dichloromethane, t-butyl methyl ether, or toluene. The amount of solvent should be sufficient to fully dissolve the crude product.[1]

  • Acid Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic solution with an aqueous acid solution (e.g., 1-2 N HCl or H₂SO₄).[1] The volume of the acid wash can be about one-third of the organic phase volume.

    • Stir the biphasic mixture for 30-60 minutes at a temperature between 10°C and 25°C.[1]

    • Allow the layers to separate and discard the aqueous (lower) layer.

    • Repeat the wash 1-2 more times, or until the aqueous layer is colorless.

  • Solvent Removal: Remove the organic solvent from the washed solution by distillation, preferably under vacuum. Aim to remove 50-100% of the solvent.[1]

  • Solidification/Trituration:

    • To the remaining residue, add an alkane solvent such as hexane or heptane.

    • Cool the mixture while stirring to induce solidification.

    • Collect the resulting free-flowing solid by filtration, wash with a small amount of cold alkane solvent, and dry under vacuum.[1]

Protocol 2: Purification by Recrystallization

This protocol is based on a method for purifying 7-ethyltryptophol.[2]

  • Dissolution: Mix the crude or partially purified 7-methyltryptophol with an aromatic solvent, such as toluene. A mass ratio of 1:1 (product to solvent) is a good starting point.[2]

  • Heating: Heat the mixture to around 40°C or until the 7-methyltryptophol is completely dissolved.[2]

  • Cooling and Crystallization: Slowly cool the solution to a temperature between -30°C and 10°C to allow for the formation of crystals.[2]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[2]

  • Optional Second Crystallization: For even higher purity, the crystallization process can be repeated.[2]

Data Presentation

Table 1: Solvent and Reagent Selection for Purification

Step Parameter Recommended Solvents/Reagents Concentration/Ratio Notes
Dissolution Organic SolventDichloromethane, t-butyl methyl ether, diethyl ether, toluene, ethyl acetate[1]Sufficient to fully dissolve crude productChoose a solvent with good solubility for the product and good layer separation with aqueous acid.[1]
Washing Aqueous AcidHydrochloric acid, sulfuric acid, nitric acid, phosphoric acid, acetic acid[1]0.1 - 10 N (1 - 2 N preferred)[1]Washing is preferably carried out at 10°C to 25°C.[1]
Solidification Trituration SolventAlkane solvents (e.g., hexane, heptane)[1]N/AAdded after removal of the primary organic solvent.
Crystallization Recrystallization SolventAromatic solvents (e.g., toluene) or mixtures (e.g., toluene/hexane)[2]1:1 to 1:3 mass ratio (product:solvent)[2]A mixture of toluene and hexane in a 2:1 mass ratio has also been reported.[2]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_final Final Product Isolation Crude Crude 7-Methyltryptophol (Tarry Oil/Sticky Solid) Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Wash with Aqueous Acid Dissolve->Wash Separate Separate Aqueous and Organic Phases Wash->Separate Impurities Impurities in Aqueous Phase Wash->Impurities RemoveSolvent Remove Organic Solvent (Distillation) Separate->RemoveSolvent Crystallize Crystallize/Triturate in Alkane/Aromatic Solvent RemoveSolvent->Crystallize Filter Filter and Dry Crystallize->Filter PureProduct High-Purity Crystalline 7-Methyltryptophol Filter->PureProduct

Caption: General workflow for the purification of crude 7-methyltryptophol.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity and Physical Form Start->CheckPurity Problem Identify Issue CheckPurity->Problem Unacceptable Success Product Meets Specs CheckPurity->Success Acceptable LowPurity Low Purity Problem->LowPurity Purity < 98% FailsToCrystallize Fails to Crystallize Problem->FailsToCrystallize Remains Oily ColoredProduct Colored Product Problem->ColoredProduct Is Colored Sol_IncreaseWash Increase Acid Washes LowPurity->Sol_IncreaseWash Sol_RemoveSolvent Ensure Complete Solvent Removal FailsToCrystallize->Sol_RemoveSolvent Sol_Recrystallize Perform Second Crystallization ColoredProduct->Sol_Recrystallize Sol_IncreaseWash->Start Re-process Sol_RemoveSolvent->Start Re-process Sol_Recrystallize->Start Re-process

Caption: Troubleshooting decision tree for 7-methyltryptophol purification.

References

Navigating the Labyrinth of Tryptophol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tryptophol and its derivatives is a cornerstone in the development of numerous pharmaceuticals and bioactive molecules. However, the path to pure, high-yield products is often fraught with the formation of stubborn byproducts that complicate purification and significantly reduce efficiency. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating the formation of common byproducts in tryptophol synthesis, with a particular focus on the widely employed Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chemical synthesis of tryptophol derivatives?

A1: The most frequently encountered byproducts in tryptophol synthesis, particularly via the Fischer indole synthesis, are pyrazine derivatives and polyindoles.[1] These impurities arise from side reactions and can lead to complex purification challenges and reduced yields of the desired tryptophol product.

Q2: Why is the Fischer indole synthesis of tryptophol prone to byproduct formation?

A2: The Fischer indole synthesis involves acidic conditions and elevated temperatures, which can promote side reactions. The reactive nature of the indole nucleus and the intermediates formed during the reaction can lead to self-condensation or reactions with other species present in the reaction mixture, resulting in the formation of oligomeric and other undesired structures. The synthesis of 7-ethyltryptophol, for example, is known to generate a number of undesired byproducts, limiting the product yields to a range of 40-50%.[1][2][3]

Q3: Can these byproducts be removed?

A3: Yes, a significant portion of these byproducts can often be removed through standard purification techniques. A straightforward extraction process has been reported to be effective in removing the majority of byproducts in the synthesis of 7-ethyltryptophol.[1][3] However, the efficiency of removal depends on the specific nature and quantity of the byproducts. In cases of significant byproduct formation, more advanced purification methods like column chromatography may be necessary.

Q4: Are there synthetic strategies to minimize byproduct formation?

A4: Absolutely. The choice of catalyst and reaction conditions plays a crucial role. For instance, the use of heterogeneous catalysts has been shown to reduce the dimerization and polymerization of tryptophol.[1] Additionally, process intensification studies under continuous flow conditions have been explored to improve yields and minimize byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during tryptophol synthesis and provides potential causes and solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of tryptophol (<50%) with a significant amount of baseline material on TLC. Formation of polyindoles (oligomers of tryptophol or indole intermediates).- Optimize catalyst: Consider using a shape-selective heterogeneous catalyst to suppress the formation of bulky polyindoles.[2] - Control reaction time and temperature: Shorter reaction times and lower temperatures can sometimes reduce polymerization. - Use a continuous flow setup: This can offer better control over reaction parameters and minimize residence time at high temperatures.
Presence of multiple, often colored, spots on the TLC plate that are difficult to separate from the product. Formation of various pyrazine derivatives and other colored impurities.- Ensure high purity of starting materials: Impurities in the phenylhydrazine or the aldehyde/ketone can lead to side reactions. - Optimize pH: The acidity of the reaction medium can influence the formation of different byproducts. Careful control of pH might be necessary. - Purification: Employ column chromatography with a suitable solvent system. Gradient elution might be required for effective separation.
The reaction mixture turns dark or tarry. Extensive polymerization and degradation of the product and intermediates.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Decrease the overall concentration of the reactants.
Difficulty in isolating the crystalline product. The presence of oily byproducts that inhibit crystallization.- Thorough purification: Ensure all byproducts are removed by extraction and/or chromatography before attempting crystallization. - Solvent selection: Experiment with different solvent systems for crystallization.

Byproduct Formation Pathways

Understanding the potential pathways for byproduct formation is key to developing strategies for their prevention.

Byproduct_Formation Reactants Phenylhydrazine + Carbonyl Compound Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enehydrazine Ene-hydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic SideReaction1 Dimerization/Oligomerization Enehydrazine->SideReaction1 Acid-catalyzed side reaction Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization SideReaction2 Alternative Cyclization/ Rearrangement Diimine->SideReaction2 Alternative pathway Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Tryptophol Tryptophol Derivative Elimination->Tryptophol Tryptophol->SideReaction1 Acid-catalyzed side reaction Polyindoles Polyindoles SideReaction1->Polyindoles Pyrazines Pyrazine Derivatives SideReaction2->Pyrazines

Caption: Generalized reaction pathway for the Fischer indole synthesis of tryptophol, highlighting potential side reactions leading to the formation of polyindoles and pyrazine derivatives.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of Tryptophol

A common route to tryptophol involves the reaction of phenylhydrazine hydrochloride with 2,3-dihydrofuran in the presence of an acid catalyst.

  • Reaction Setup: A solution of phenylhydrazine hydrochloride in a suitable solvent (e.g., aqueous sulfuric acid) is heated.

  • Addition of Dihydrofuran: 2,3-Dihydrofuran is added dropwise to the heated solution.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.

Analytical Method for Byproduct Detection

A robust HPLC method is essential for monitoring the reaction and quantifying the purity of the final product.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., ethanol or acetonitrile) is often effective for separating tryptophol from its byproducts.

  • Detection: A Diode Array Detector (DAD) can be used to monitor the elution of compounds at multiple wavelengths, which is useful for identifying different classes of byproducts. A common detection wavelength is 275 nm.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture by TLC/HPLC-UV Start->Analyze Identify Identify Byproduct Profile Analyze->Identify HighPolyindoles High Levels of Polyindoles Identify->HighPolyindoles Baseline material, smearing on TLC HighPyrazines High Levels of Pyrazine Derivatives Identify->HighPyrazines Multiple colored spots Other Other/Unknown Byproducts Identify->Other Unusual peaks ActionPolyindoles Optimize Catalyst (Heterogeneous) Reduce Temperature/Time Consider Flow Chemistry HighPolyindoles->ActionPolyindoles ActionPyrazines Check Purity of Starting Materials Optimize pH Improve Purification Protocol HighPyrazines->ActionPyrazines ActionOther Further Characterization (MS, NMR) Consult Literature for Similar Cases Other->ActionOther End Improved Synthesis ActionPolyindoles->End ActionPyrazines->End ActionOther->End

Caption: A logical workflow for troubleshooting common issues in tryptophol synthesis based on the analysis of the byproduct profile.

References

Stability issues of 2-(7-Methyl-1H-indol-3-YL)ethanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(7-Methyl-1H-indol-3-YL)ethanol in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The information provided is based on the known stability of the parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), and the general chemical properties of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: Based on data for related indole compounds, this compound is expected to be stable under normal storage conditions (cool, dry, dark place) as a solid. In solution, its stability is influenced by solvent, pH, light, and temperature. The indole ring is susceptible to oxidation.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is likely to have limited solubility in aqueous buffers. For biological assays requiring aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.

Q3: How should I store solutions of this compound?

A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C and protected from light. Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway for indole-containing compounds is oxidation of the indole ring.[1] This can be initiated by exposure to air (auto-oxidation), light (photodegradation), or oxidizing agents. Degradation can also occur under strongly acidic or basic conditions through hydrolysis or other pH-dependent reactions.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment.2. Protect solutions from light by using amber vials or covering them with aluminum foil.3. Degas solvents to remove dissolved oxygen, especially for long-term experiments.4. If using aqueous buffers, check the pH and consider using a buffer system that maintains a stable pH in the optimal range for the compound (near neutral is often a good starting point).
Appearance of new peaks in chromatography (HPLC, LC-MS) Formation of degradation products.1. Confirm the identity of the new peaks by mass spectrometry if possible. Common degradation products of indoles involve oxidation of the indole ring.2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.3. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.
Loss of compound concentration over time in prepared solutions Adsorption to container surfaces or degradation.1. Use silanized glassware or low-adsorption plasticware (e.g., polypropylene) for storage and handling.2. Include a small percentage of an organic solvent (like acetonitrile or methanol) in aqueous solutions to improve solubility and reduce adsorption.3. Re-evaluate storage conditions (temperature, light exposure).
Color change in the solution (e.g., yellowing) Oxidation of the indole ring.1. This is a common sign of indole degradation. Discard the solution and prepare a fresh one.2. To prevent this, consider adding an antioxidant to the solution, but first ensure it does not interfere with your experiment. Purge the solution with an inert gas (nitrogen or argon) before sealing the container.

Quantitative Data Summary

Condition Solvent Expected Stability Potential Degradation Products
Acidic (pH < 4) Aqueous BufferLowHydrolysis and/or ring-opening products
Neutral (pH 6-8) Aqueous BufferModerateSlow oxidation
Basic (pH > 9) Aqueous BufferLow to ModerateOxidation, potential for base-catalyzed reactions
Oxidative (e.g., H₂O₂) VariousLowOxidized indole derivatives (e.g., kynurenine-like structures from tryptophan degradation)
Photochemical (UV/Vis light) VariousLowPhotodegradation products, often colored
Thermal (>40°C) VariousModerate to LowAccelerated oxidation and other thermal degradation products
Room Temperature DMSO/EthanolHigh (when protected from light)Minimal degradation over short to medium term

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean vial.

  • Dissolution: Add the appropriate volume of high-purity solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex briefly to ensure homogeneity.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for a defined period.

    • Photodegradation: Expose a solid sample and a solution sample to a light source with controlled UV and visible output (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze the stressed samples and an unstressed control sample at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Assess the peak purity of the parent compound in the presence of degradation products.

    • Identify and characterize major degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxide Oxidation (3% H₂O₂, RT) prep->oxide Expose to Stress Conditions thermal Thermal Stress (60°C, 80°C) prep->thermal Expose to Stress Conditions photo Photochemical Stress (ICH Q1B) prep->photo Expose to Stress Conditions hplc HPLC Analysis (UV/MS Detection) acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation, Peak Purity) hplc->data Process Data signaling_pathway cluster_ehrlich Ehrlich Pathway (in Yeast) cluster_effects Potential Biological Activities tryptophan Tryptophan indolepyruvate Indole-3-pyruvic acid tryptophan->indolepyruvate Transamination indoleacetaldehyde Indole-3-acetaldehyde indolepyruvate->indoleacetaldehyde Decarboxylation tryptophol Tryptophol (Indole-3-ethanol) indoleacetaldehyde->tryptophol Reduction quorum Quorum Sensing tryptophol->quorum inflammation Anti-inflammatory Activity tryptophol->inflammation

References

Troubleshooting Guide for the Fischer Indole Synthesis of Tryptophols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Fischer indole synthesis of tryptophols. The following frequently asked questions (FAQs) and troubleshooting advice are designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Fischer indole synthesis of tryptophols?

Low yields in the Fischer indole synthesis of tryptophols can stem from several factors:

  • Incomplete Hydrazone Formation: The initial condensation of the phenylhydrazine with the aldehyde or ketone to form the hydrazone is a critical equilibrium-driven step. Insufficient reaction time, inappropriate pH, or steric hindrance can lead to incomplete formation of this key intermediate.

  • Decomposition of Reactants or Intermediates: Phenylhydrazines can be unstable, particularly at elevated temperatures. The hydrazone intermediate itself can also decompose under the harsh acidic conditions of the reaction. For instance, in the synthesis of 7-ethyltryptophol, decomposition of the intermediate hydrazone is a key factor for low yields.[1]

  • Side Reactions and Byproduct Formation: The strong acidic conditions and high temperatures employed can promote various side reactions, such as the formation of undesired regioisomers, polymeric materials, or other rearrangement products, which consume the starting materials and complicate purification.[2][3][4]

  • Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature are all critical parameters. An inappropriate selection can significantly hinder the reaction rate and favor competing side reactions.[5]

  • Product Degradation: The tryptophol product itself may not be stable under the reaction conditions, leading to degradation over time.[3]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common challenge. In the synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine and 2,3-dihydrofuran, several undesired byproducts can be generated.[2][4][6] Common side reactions include:

  • Formation of Regioisomers: If an unsymmetrical ketone is used, the[3][3]-sigmatropic rearrangement can occur in two different directions, leading to a mixture of isomeric indoles.

  • "Abnormal" Fischer Indole Synthesis: In some cases, particularly with certain substitution patterns on the phenylhydrazine, alternative cyclization pathways can lead to the formation of indolenines or other heterocyclic systems.

  • Polymerization/Tar Formation: The strong acid can catalyze the polymerization of starting materials, intermediates, or the final product, leading to the formation of intractable tars.[3] This is particularly problematic in concentrated reaction mixtures.

  • Reactions with Excess Aldehyde/Ketone: If a significant excess of the carbonyl compound is used, it can react with the newly formed tryptophol.

To minimize byproduct formation:

  • Optimize the Acid Catalyst: The choice and concentration of the acid are crucial. While strong acids are necessary, excessively harsh conditions can promote side reactions. A screening of different Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[5]

  • Control Reaction Temperature: Carefully controlling the temperature is essential. While higher temperatures can accelerate the desired reaction, they can also increase the rate of side reactions and decomposition.

  • Use a Suitable Solvent: The solvent can influence the reaction pathway and selectivity. Solvents like methanol, ethanol, or mixtures containing N,N-dimethylacetamide (DMAc) have been used.[2][5] Diluting the reaction mixture can sometimes reduce intermolecular side reactions.[7]

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the phenylhydrazine to minimize reactions involving the excess carbonyl compound.

  • In Situ Product Extraction: In some cases, a two-phase reaction system can be employed to extract the product from the acidic aqueous phase as it is formed, thereby protecting it from degradation.[7]

Q3: I am struggling with the purification of my tryptophol product. What are the best practices?

Purification of tryptophols from the complex reaction mixture of a Fischer indole synthesis can be challenging due to the presence of polar byproducts and residual acid.

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying tryptophols.[8][9]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[9][10]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired tryptophol. For more polar tryptophols, a small amount of methanol in dichloromethane or ethyl acetate might be necessary.

  • Crystallization: If a solid product is obtained, crystallization from a suitable solvent system can be an effective purification method. This can sometimes be performed after an initial purification by column chromatography.

  • Extraction: In some specific cases, a straightforward extraction process can be sufficient to remove the majority of byproducts, especially if the side products have significantly different polarities or solubilities.[2][4][6]

Quantitative Data

Table 1: Effect of Acid Catalyst on the Synthesis of 7-Ethyltryptophol

CatalystConversion (%)
Conc. H₂SO₄80
PPTSA69
PTSA68
Triflic acid58
CH₃COOH45
Conc. HCl42

Reaction of 2-ethylphenyl hydrazine hydrochloride with 2,3-dihydrofuran at 50°C. Data sourced from IOSR Journal.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol [5]

This protocol describes an optimized process for the synthesis of 7-ethyltryptophol.

Materials:

  • 2-ethylphenylhydrazine hydrochloride

  • 2,3-dihydrofuran

  • N,N-dimethylacetamide (DMAc)

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.

  • Add 2,3-dihydrofuran to the mixture.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to 45-50°C and stir for the appropriate time, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 7-ethyltryptophol.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Phenylhydrazine and Aldehyde/Ketone in Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst heat Heat Reaction Mixture (e.g., 45-100 °C) catalyst->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Tryptophol purify->end

Caption: General experimental workflow for the Fischer indole synthesis of tryptophols.

Troubleshooting Logic

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Byproduct Formation check_hydrazone Incomplete Hydrazone Formation? start->check_hydrazone check_byproducts Significant Byproduct Formation? start->check_byproducts check_purity Difficulty in Purification? start->check_purity sol_hydrazone Optimize pH for hydrazone formation Increase reaction time Use fresh phenylhydrazine check_hydrazone->sol_hydrazone sol_byproducts Screen different acid catalysts Optimize reaction temperature Change solvent Adjust stoichiometry check_byproducts->sol_byproducts sol_purity Optimize column chromatography (solvent gradient, silica type) Consider crystallization Employ extractive work-up check_purity->sol_purity outcome Improved Result sol_hydrazone->outcome Re-run Experiment sol_byproducts->outcome Re-run Experiment sol_purity->outcome Re-purify Product

Caption: Decision-making flowchart for troubleshooting the Fischer indole synthesis.

References

Technical Support Center: Optimizing Indole Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indole alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during indole alkylation experiments in a question-and-answer format.

Q1: My reaction is producing a mixture of polyalkylated products. How can I improve the selectivity for monoalkylation?

A1: Polyalkylation is a frequent side reaction in indole alkylation due to the high nucleophilicity of the indole ring.[1] Several strategies can be employed to enhance monoalkylation selectivity:

  • Excess Indole: Using an excess of the indole nucleophile can statistically favor monoalkylation and simplify product isolation.[1]

  • Lower Reaction Temperature: Decreasing the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation step. However, this may also lead to more complex mixtures in some cases.[1]

  • Use of Weaker Lewis Acids: Strong Lewis acids can excessively activate the electrophile, leading to multiple alkylations. Trying weaker Lewis acids such as SnCl₂ or Sc(OTf)₃ may reduce side product formation.[1]

  • Blocking Groups: Introducing an electron-withdrawing group at a potential alkylation site, for instance, a nitro group at the C5 position, can deactivate the ring towards further alkylation.[1]

  • Controlled Addition of Alkylating Agent: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, thereby minimizing polyalkylation.

Q2: I am observing poor regioselectivity between N-alkylation and C3-alkylation. How can I control the site of alkylation?

A2: The C3 position of indole is inherently more nucleophilic than the nitrogen atom, making C3-alkylation the more common outcome.[2] However, regioselectivity can be steered by modifying the reaction conditions:

  • Catalyst and Ligand Choice: In copper hydride-catalyzed reactions, the choice of phosphine ligand has been shown to control regioselectivity. For example, DTBM-SEGPHOS can favor N-alkylation, while Ph-BPE can direct the reaction to the C3 position.[2]

  • Solvent Effects: The solvent can play a crucial role in determining the alkylation site. For instance, in certain indium-catalyzed reactions, THF promotes N1-alkylation, while toluene favors C6-alkylation.[3]

  • Protecting Groups: The presence of a protecting group on the indole nitrogen can influence the outcome. An electron-withdrawing protecting group can decrease the nucleophilicity of the C3 position, potentially favoring alkylation at other sites.[4]

  • Base Selection: In classical N-alkylation reactions using a base and an alkyl halide, the choice of base can be critical. Strong bases like sodium hydride are commonly used to deprotonate the indole nitrogen, favoring N-alkylation.[5]

Q3: My reaction yield is low. What factors can I investigate to improve it?

A3: Low yields can stem from various factors, from suboptimal reaction conditions to substrate decomposition. Consider the following points for optimization:

  • Catalyst Screening: The choice of catalyst is paramount. For Friedel-Crafts type alkylations, a range of Lewis acids can be screened. For instance, in the reaction of indoles with celastrol, AlCl₃·6H₂O was found to be a highly effective catalyst.[6] Transition metal catalysts like those based on palladium, nickel, or manganese have also shown high efficacy.[7][8][9]

  • Solvent Optimization: The reaction medium significantly influences the yield. A solvent screen is often a necessary step in optimization. For example, in one study, dichloromethane (CH₂Cl₂) was identified as the optimal solvent for the alkylation of indoles with epoxides, providing a 93% yield, while solvents like THF and acetone gave poor results.[10]

  • Temperature Adjustment: The reaction temperature should be carefully optimized. While higher temperatures can increase reaction rates, they can also lead to decomposition or side product formation.[1] Conversely, some reactions require elevated temperatures to proceed efficiently.

  • Concentration: The concentration of the reactants can impact the reaction rate and selectivity. Running the reaction at a higher concentration might improve the yield in some cases.

Q4: I am having difficulty with the C2-alkylation of my 3-substituted indole. What conditions are favorable for this transformation?

A4: Direct C2-alkylation of indoles, especially those already substituted at the C3 position, can be challenging. However, specific methods have been developed to achieve this:

  • Palladium/Norbornene Catalysis: A palladium(II)-catalyzed reaction mediated by norbornene has been successfully employed for the C2-alkylation of indoles.[7] This method tolerates various functional groups on both the indole and the alkylating agent.

  • Acid Catalysis with Alkenes: Strong acids like hydroiodic acid (HI) have been shown to effectively catalyze the C2-alkylation of 3-methylindole with unactivated alkenes, providing good to excellent yields.[11]

  • N-Alkylated Indoles: In some cases, having the indole nitrogen already alkylated can facilitate C2-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for the different positions on the indole ring towards electrophilic alkylation?

A1: The C3 position is the most nucleophilic and generally the most reactive site for electrophilic attack.[2] The N1 position is the next most common site for alkylation, particularly when a strong base is used to deprotonate the N-H bond. Alkylation at other positions on the benzene ring is less common and typically requires specific directing groups or catalytic systems.

Q2: Are there "green" or more sustainable approaches to indole alkylation?

A2: Yes, there is growing interest in developing more environmentally friendly methods. Some approaches include:

  • Solvent-Free Reactions: Some protocols for Friedel-Crafts alkylation of indoles with aldehydes have been developed to run under solvent-free conditions, reducing solvent waste.[12]

  • Borrowing Hydrogen Catalysis: This method uses alcohols as alkylating agents, with water being the only byproduct. Catalysts based on earth-abundant metals like nickel, manganese, and cobalt are being developed for this transformation.[8][9][13]

  • Use of Benign Alkylating Agents: Replacing toxic alkyl halides with more benign alternatives like alcohols or carboxylic acids is a key area of research.[13]

Q3: How do electron-donating and electron-withdrawing groups on the indole ring affect the alkylation reaction?

A3: The electronic nature of substituents on the indole ring significantly influences its reactivity:

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the indole ring, making it more nucleophilic and generally increasing the reaction rate.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COOR) decrease the electron density, making the indole less nucleophilic and often slowing down the reaction rate.[6] However, as mentioned earlier, EWGs can be strategically used to prevent polyalkylation.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for C3-Alkylation of 2-Methylindole [1]

EntrySolventTemperature (°C)Equiv. ElectrophileYield (%)
1DCE (0.25 M)840.955
2DCM (0.30 M)450.948
3DCM (0.30 M)rt0.951
4DCM (0.10 M)rt0.941
5DCE (0.25 M)840.559
6DCM (0.30 M)rt0.590

Table 2: Solvent Effect on the Alkylation of Indole with 2-Phenyloxirane [10]

SolventYield (%)
CH₂Cl₂93
CH₃CN85
Ether82
Hexane78
Ethyl Acetate56
Water45
THF42
Acetone35

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates [1]

To a solution of the indole (2.0 equivalents) in dichloromethane (DCM, 0.30 M) at room temperature is added the trichloroacetimidate electrophile (1.0 equivalent). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C3-alkylated indole.

General Procedure for B(C₆F₅)₃-Catalyzed C3-Alkylation of Indoles [14]

In an inert atmosphere glovebox, a vial is charged with the indole (1.0 equivalent), the amine-based alkylating agent (1.2 equivalents), and a solution of B(C₆F₅)₃ (10 mol %) in toluene. The vial is sealed and heated to the specified temperature (e.g., 110 °C) for the indicated time (e.g., 16 hours). After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the C3-alkylated product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Indole, Electrophile, Catalyst solvent Add Anhydrous Solvent reagents->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup conditions Set Temperature & Stir setup->conditions monitor Monitor Progress (TLC, LC-MS) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for indole alkylation.

Troubleshooting_Flowchart start Start: Indole Alkylation Experiment issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield polyalkylation Polyalkylation issue->polyalkylation Polyalkylation poor_regio Poor Regioselectivity (N vs. C3) issue->poor_regio Poor Regioselectivity optimize_catalyst Screen Catalysts (Lewis Acids, Metals) low_yield->optimize_catalyst excess_indole Use Excess Indole polyalkylation->excess_indole change_catalyst Change Catalyst/ Ligand System poor_regio->change_catalyst optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp end Improved Result optimize_temp->end lower_temp Lower Temperature excess_indole->lower_temp weaker_lewis_acid Try Weaker Lewis Acid lower_temp->weaker_lewis_acid weaker_lewis_acid->end change_solvent Change Solvent change_catalyst->change_solvent use_base Use Strong Base (for N-alkylation) change_solvent->use_base use_base->end

Caption: Troubleshooting decision tree for indole alkylation.

References

Overcoming poor solubility of 7-methyltryptophol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 7-methyltryptophol.

Frequently Asked Questions (FAQs)

Q1: What is 7-methyltryptophol and what are its basic properties? A: 7-Methyltryptophol is a derivative of tryptophol and a metabolite of the essential amino acid Tryptophan.[1] It is structurally an indole-based compound.[1][2] Its chemical formula is C11H13NO and it has a molecular weight of approximately 175.23 g/mol .[1][3] It is typically supplied as a neat or crystalline solid.[1][4]

Q2: What is the expected solubility of 7-methyltryptophol in aqueous solutions? A: Like its parent compound tryptophol, 7-methyltryptophol is expected to be sparingly soluble in aqueous buffers.[4] While specific quantitative data for its aqueous solubility is not readily available, related tryptophol derivatives are known to be soluble in organic solvents like ethanol, methanol, and Dimethyl Sulfoxide (DMSO) but exhibit poor water solubility.[2][4]

Q3: Why is poor aqueous solubility a problem in experimental settings? A: Poor aqueous solubility is a significant challenge in drug development and research.[5][6][7] For a compound to be effective, especially when administered orally, it must dissolve in aqueous environments like the gastrointestinal fluids to be absorbed into the systemic circulation.[5][7][8] Inadequate solubility can lead to low and variable bioavailability, requiring higher doses and potentially causing toxicity.[7][9]

Q4: What are the primary strategies to improve the solubility of compounds like 7-methyltryptophol? A: Several strategies exist to enhance the solubility of poorly soluble drugs.[8] Common physical modification techniques include the use of co-solvents, pH adjustment, complexation with cyclodextrins, formulation as a solid dispersion, and particle size reduction (micronization or nanosizing).[5][7][9][10]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter when preparing aqueous solutions of 7-methyltryptophol.

G start Start: Dissolving 7-Methyltryptophol problem Problem: Precipitation or Incomplete Dissolution start->problem check_conc Is the concentration too high? problem->check_conc First Check check_solvent Are you using only aqueous buffer? check_conc->check_solvent No sol_reduce_conc Solution 4: Lower Concentration check_conc->sol_reduce_conc Yes check_ph Have you checked the solution pH? check_solvent->check_ph No, using co-solvent sol_cosolvent Solution 1: Use a Co-solvent (e.g., DMSO, Ethanol) check_solvent->sol_cosolvent Yes sol_ph Solution 2: Adjust pH check_ph->sol_ph No sol_cyclo Solution 3: Use Cyclodextrins check_ph->sol_cyclo Yes, pH is optimized protocol_cosolvent See Protocol 1 sol_cosolvent->protocol_cosolvent protocol_ph See Protocol 2 sol_ph->protocol_ph protocol_cyclo See Protocol 3 sol_cyclo->protocol_cyclo

Caption: Troubleshooting workflow for addressing poor solubility.

Q5: My 7-methyltryptophol is not dissolving, or it precipitates out of my aqueous buffer. What should I do? A: This is a common issue due to the compound's low aqueous solubility. First, ensure your target concentration is not excessively high. If the concentration is appropriate, you will likely need to employ a solubilization technique. The most straightforward approach is to use a co-solvent.[10][]

Q6: How do I use a co-solvent to dissolve 7-methyltryptophol? A: A co-solvent is a water-miscible organic solvent that helps dissolve lipophilic compounds.[10] For tryptophol and its derivatives, DMSO and ethanol are commonly used.[2][4] The recommended method is to first dissolve the 7-methyltryptophol in a small amount of the pure co-solvent (e.g., DMSO) to create a concentrated stock solution. Then, this stock solution can be slowly diluted with your aqueous buffer to the final desired concentration.[4] See Protocol 1 for a detailed guide.

Q7: I am using a co-solvent, but my compound still precipitates upon dilution. What's happening? A: This can happen if the proportion of the organic co-solvent in the final solution is too low to maintain solubility. This is a phenomenon known as "fall-out". You may need to increase the percentage of the co-solvent in your final solution. However, be mindful that high concentrations of solvents like DMSO can be toxic to cells in culture. Another possibility is that the pH of your aqueous buffer is unfavorable.

Q8: How does pH affect the solubility of 7-methyltryptophol? A: The solubility of ionizable compounds is highly dependent on pH.[12][13] By adjusting the pH of the solution, you can protonate or deprotonate functional groups on the molecule, which can significantly increase its interaction with water.[] For weakly acidic or basic drugs, modifying the pH of the formulation can create a microenvironment that enhances dissolution.[13][14] Although the pKa of 7-methyltryptophol is not readily available, the indole nitrogen is very weakly acidic. Experimenting with pH adjustment within the stable range for your experiment is a valid strategy.

Q9: My experimental system is sensitive to organic solvents. What is a good alternative for enhancing solubility? A: If co-solvents are not an option, cyclodextrin complexation is an excellent alternative.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][15] They can encapsulate poorly soluble molecules like 7-methyltryptophol, forming an inclusion complex that is water-soluble.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[12] See Protocol 3 for methodology.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex (Soluble) water1 H₂O water2 H₂O water3 H₂O water4 H₂O CD Hydrophilic Exterior |  Hydrophobic Cavity CD->water1 Solubilized by Hydrophilic Exterior CD->water2 CD->water3 CD->water4 drug_in 7-MT drug_out 7-Methyltryptophol (Poorly Soluble) drug_out->CD:f1 Encapsulation

Caption: Mechanism of cyclodextrin inclusion complexation.

Data and Reference Tables

Table 1: Properties of Common Co-solvents Note: These are general properties. The optimal co-solvent and concentration must be determined empirically for your specific application.

Co-solventAbbreviationNotesCommon Starting Concentration
Dimethyl SulfoxideDMSOHigh solubilizing capacity; can be toxic to cells at >0.5-1%.[8][]100% for stock, dilute to <0.5% final
EthanolEtOHLess toxic than DMSO; commonly used in formulations.[8][]100% for stock, dilute as needed
Polyethylene Glycol 400PEG 400Low toxicity; often used in oral and parenteral formulations.[][18]Variable, depends on formulation
Propylene GlycolPGCommon solvent in pharmaceutical preparations.[8][]Variable, depends on formulation

Table 2: Comparison of Common Cyclodextrins for Solubilization Note: The choice of cyclodextrin can impact complexation efficiency and solubility enhancement.

Cyclodextrin TypeKey FeaturesAqueous Solubility (g/100mL, 25°C)
α-Cyclodextrin 6 glucose units, smaller cavity.~14.5
β-Cyclodextrin 7 glucose units, versatile cavity size. Low aqueous solubility is a major drawback.[12]~1.85[12]
γ-Cyclodextrin 8 glucose units, larger cavity.~23.2
Hydroxypropyl-β-CD Derivative with improved solubility and lower toxicity than parent β-CD.[12]>60
Sulfobutyl ether-β-CD Anionic derivative with very high solubility and excellent for parenteral formulations.[19]>70

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of solid 7-methyltryptophol in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the minimum volume of pure DMSO required to completely dissolve the solid. For example, start by adding DMSO to make a 100 mM stock solution.

  • Vortexing: Vortex the solution thoroughly until all solid particles are dissolved. Gentle warming in a 37°C water bath can assist, but check for compound stability at elevated temperatures first.

  • Dilution: To prepare your working solution, perform a serial dilution. Slowly add the DMSO stock solution dropwise into your vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer directly to the concentrated DMSO stock, as this often causes immediate precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts in biological assays.[]

  • Storage: Store the stock solution at -20°C or -80°C. Note that aqueous working solutions are often not stable and should be prepared fresh daily.[4]

Protocol 2: Enhancing Solubility via pH Adjustment

  • Initial Suspension: Suspend the weighed 7-methyltryptophol in a sub-final volume of purified water or a low-molarity buffer.

  • pH Titration: While stirring the suspension, slowly add small aliquots of an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. Monitor the pH and observe for dissolution. The goal is to find a pH where the compound dissolves.

  • Identify Optimal pH: Record the pH at which the compound fully dissolves. This will inform the required pH for your experimental buffer.

  • Buffer Preparation: Prepare your final experimental buffer at the optimal pH identified in the previous step.

  • Final Solution: Dissolve the 7-methyltryptophol directly in the pH-optimized buffer.

  • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, protein stability).[8] This method is most effective for compounds with ionizable groups.[]

Protocol 3: Solubilization using Cyclodextrin Complexation (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-40% (w/v) is a common starting point.

  • Add 7-Methyltryptophol: Add the weighed 7-methyltryptophol powder directly to the HP-β-CD solution.

  • Complex Formation: Vigorously stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Sonication in an ultrasonic bath can accelerate the process.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This solution contains the water-soluble 7-methyltryptophol/HP-β-CD complex.

  • Quantification (Optional but Recommended): Determine the concentration of 7-methyltryptophol in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to know the exact final concentration.

References

Preventing degradation of 2-(7-Methyl-1H-indol-3-YL)ethanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(7-Methyl-1H-indol-3-YL)ethanol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The solid material should be stored at 2-8°C.[1][2] Solutions should be freshly prepared for use. If short-term storage of solutions is necessary, they should be kept at -20°C. Protect the compound from light and air, as indole derivatives can be sensitive to oxidation and photodegradation.[1][3] It is also crucial to avoid contact with strong oxidizing agents, iron, and iron salts.[1][2]

Q2: I've noticed a change in the color of my solid this compound sample. What could be the cause?

A2: A color change, often to a reddish or brownish hue, in indole-containing compounds is a common indicator of degradation.[1] This is typically caused by oxidation or exposure to light.[1] The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.

Q3: What are the likely degradation pathways for this compound?

A3: The degradation of this compound can occur through several pathways, primarily involving the indole ring and the ethanol side chain:

  • Oxidation: The indole ring is prone to oxidation, especially at the C2 and C3 positions. This can lead to the formation of oxindole, isatin, and other oxidized derivatives.[4][5] The ethanol side chain can also be oxidized to an aldehyde or a carboxylic acid.

  • Acid/Base Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly if impurities are present. Strong acids can lead to protonation at the C3 position, potentially initiating polymerization or other reactions.[6]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[3] This is a common issue with indole-containing molecules.

Q4: How can I detect and quantify the degradation of my this compound sample?

A4: The most common and reliable method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient and the formation of impurities over time. Other analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Prepare fresh solutions and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm peak identities.
Loss of potency or reduced biological activity Significant degradation of the active compound.1. Quantify the purity of your sample using a validated HPLC method. 2. If degradation is confirmed, procure a new, high-purity batch of the compound. 3. Re-evaluate and optimize storage and handling procedures.
Inconsistent experimental results Variable degradation of the compound between experiments.1. Standardize sample preparation and handling procedures. 2. Always use freshly prepared solutions. 3. Ensure consistent and appropriate storage of stock materials.
Precipitation in stored solutions Formation of insoluble degradation products or poor solubility.1. Prepare solutions fresh before use. 2. If storing solutions, consider using a different solvent or storing at a lower concentration after conducting solubility and stability studies.

Quantitative Data Summary

The following table summarizes illustrative data from a hypothetical forced degradation study on this compound. This data is provided for educational purposes to demonstrate the expected stability profile. Actual results may vary.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Predicted)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C8%Unknown polar degradants
Base Hydrolysis (0.1 M NaOH) 24 hours60°C12%Indole ring cleavage products
Oxidative (3% H₂O₂) 24 hoursRoom Temp.25%2-(7-Methyl-1H-indol-3-yl)acetaldehyde, 7-Methyl-3-(2-oxoethyl)-1H-indol-2(3H)-one
Thermal 48 hours80°C15%Oxidative and other thermal degradants
Photolytic (UV light) 24 hoursRoom Temp.18%Dimeric and polymeric products, oxidized derivatives

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify potential degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/Vis or PDA detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation: Accurately weigh a small amount of the solid compound and place it in a controlled temperature oven at 80°C for 48 hours. At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions. After exposure, prepare solutions of the solid sample and dilute the solution sample for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 220 nm and 280 nm for indoles).

    • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Determine the relative retention times of the degradation products.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the major degradation products to propose their structures.

Visualizations

Degradation_Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh reanalyze Re-analyze by HPLC prepare_fresh->reanalyze unexpected_peaks Unexpected Peaks Observed? reanalyze->unexpected_peaks no_peaks No Unexpected Peaks unexpected_peaks->no_peaks No forced_degradation Perform Forced Degradation Study unexpected_peaks->forced_degradation Yes end_good Problem Resolved no_peaks->end_good identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products optimize_storage Optimize Storage and Handling Procedures identify_products->optimize_storage end_bad Compound Degraded Procure New Batch optimize_storage->end_bad

Caption: Troubleshooting workflow for suspected degradation.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Acid/Base Hydrolysis parent This compound oxindole 7-Methyl-3-(2-hydroxyethyl)- 1H-indol-2(3H)-one parent->oxindole O₂ / Light aldehyde 2-(7-Methyl-1H-indol-3-yl) acetaldehyde parent->aldehyde Mild Oxidant dimers Dimeric/Polymeric Products parent->dimers UV Light ring_cleavage Ring Cleavage Products parent->ring_cleavage Strong Acid/Base

Caption: Potential degradation pathways.

References

Technical Support Center: Large-Scale Synthesis of 7-Methyltryptophol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-methyltryptophol. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-methyltryptophol, with a focus on the widely used Fischer indole synthesis methodology.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the large-scale synthesis of 7-methyltryptophol are a common challenge. Several factors can contribute to this issue. A primary cause is the formation of side products during the Fischer indole cyclization.

Potential Causes and Solutions:

  • Suboptimal pH during Hydrazone Formation: The initial condensation reaction to form the hydrazone intermediate is pH-sensitive.

    • Troubleshooting: Control the pH to a weakly acidic range during this step. This minimizes the decomposition of the hydrazine starting material and reduces the formation of unwanted side products.[1]

  • Inefficient Cyclization Step: The acid-catalyzed cyclization is critical and can be inefficient if not properly controlled.

    • Troubleshooting:

      • Catalyst Choice: Sulfuric acid has been shown to be an effective catalyst for this transformation.[2]

      • Catalyst Addition: Add the sulfuric acid slowly and dropwise during the Fischer cyclization step.[1] This helps to control the reaction exotherm and prevent the formation of degradation products.

      • Solvent System: The choice of solvent is crucial. A mixture of N,N-dimethylacetamide (DMAc) and water (1:1) has been reported to give good results.[2][3] Diluting the reaction mixture with ethanol and toluene can also help to reduce intermolecular side reactions and improve selectivity.[1]

  • Decomposition of Intermediates: The hydrazone intermediate can be unstable.

    • Troubleshooting: Using a continuous flow reactor can minimize the residence time and decomposition of the intermediate hydrazone, which has been identified as a key factor in low yields.[1]

Q2: The purity of my crude product is very low, and it is a sticky oil or tarry solid that is difficult to handle. How can I improve the purity and isolate a solid product?

A2: Low purity and difficulty in isolating a solid product are frequent hurdles. This is often due to the presence of various impurities formed during the reaction.

Potential Causes and Solutions:

  • Formation of Impurities: The Fischer indole synthesis is known to generate several byproducts.

    • Troubleshooting:

      • pH Control: As with yield, maintaining a weakly acidic pH during hydrazone formation is critical for purity. At highly acidic or neutral pH, impurity formation is more prevalent.[2]

      • In-situ Extraction: Diluting the Fischer reaction system with a solvent like toluene can help to extract the product as it is formed, improving selectivity and purity.[1]

  • Ineffective Purification Protocol: Standard purification methods may not be effective for removing the specific impurities generated.

    • Troubleshooting: A multi-step purification process is often necessary.

      • Aqueous Acid Wash: Dissolve the crude product in an organic solvent (e.g., toluene) and wash it with an aqueous acid solution. This can help to remove basic impurities.[4]

      • Solvent Removal: At least partially remove the organic solvent.[4]

      • Trituration/Crystallization: Add an alkane solvent such as hexane or heptane to the concentrated residue and stir vigorously while cooling. This will induce the precipitation of 7-methyltryptophol as a solid. The mixture should be cooled to a low temperature (e.g., 0-5°C) to maximize recovery.[4]

Q3: I am observing significant batch-to-batch inconsistency in my results. What factors should I focus on to improve reproducibility?

A3: Inconsistency in large-scale synthesis can be due to a number of variables that are not tightly controlled.

Potential Causes and Solutions:

  • Poor Control of Reaction Parameters: Temperature, pH, and addition rates are critical.

    • Troubleshooting:

      • Temperature: Maintain a consistent reaction temperature. For the Fischer indole synthesis of the related 7-ethyltryptophol, a temperature of 45°C has been found to be effective.[2]

      • pH Monitoring and Control: Implement strict pH control during the hydrazone formation step.

      • Automated Reagent Addition: Use a syringe pump or a programmable pump for the slow and consistent addition of the acid catalyst.

  • Starting Material Quality: The purity of the starting materials, such as 2-methylphenylhydrazine hydrochloride and 2,3-dihydrofuran, can impact the reaction outcome.

    • Troubleshooting: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 7-methyltryptophol?

A1: The most commonly cited method is the Fischer indole synthesis. This involves the reaction of 2-methylphenylhydrazine (or its hydrochloride salt) with a suitable four-carbon synthon, typically 2,3-dihydrofuran or 4-hydroxybutyraldehyde, in the presence of an acid catalyst.[1][2]

Q2: What are the typical yields and purities I can expect for the large-scale synthesis of 7-methyltryptophol?

A2: For the closely related 7-ethyltryptophol, yields in the range of 60-75% have been reported with optimized batch processes.[1][2] The purity of the crude product can be as low as 70-80%, but after purification, it can be increased to over 98%.[1][5] Continuous flow processes have reported yields around 40-50%.[6] It is reasonable to expect similar performance for the synthesis of 7-methyltryptophol with appropriate optimization.

Q3: Are there any alternative synthesis strategies to the Fischer indole synthesis?

A3: While the Fischer indole synthesis is prevalent, other multi-step methods have been reported for similar structures. For instance, one approach involves the synthesis of 7-ethylisatin from 2-ethylaniline, which is then elaborated to 7-ethyltryptophol in three subsequent steps.[2] However, for large-scale production, the Fischer indole synthesis is often preferred due to its convergence and the use of commercially available starting materials.

Q4: What are the key safety considerations for the large-scale synthesis of 7-methyltryptophol?

A4:

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acids: Concentrated acids like sulfuric acid are highly corrosive. Use appropriate PPE and have neutralization agents readily available.

  • Solvents: Organic solvents like toluene, DMAc, and alkanes are flammable. Ensure that the reaction is carried out in an area free from ignition sources and with proper grounding of equipment.

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions for Tryptophol Analogs

ParameterMethod 1 (Optimized Batch)[2]Method 2 (Improved Batch)[1]Method 3 (Continuous Flow)[6]
Starting Materials 2-ethylphenylhydrazine HCl, 2,3-dihydrofurano-ethylphenylhydrazine HCl, 2,3-dihydrofuran2-ethylphenylhydrazine, 2,3-dihydrofuran
Catalyst Conc. H₂SO₄H₂SO₄Not specified
Solvent N,N-dimethylacetamide (DMAc):H₂O (1:1)Ethanol and TolueneMethanol
Temperature 45°CReflux150°C
Reported Yield 75%>60%41-50%
Crude Purity Not specified>80%Not specified
Final Purity >98% (after purification)>98% (after purification)92% (after chromatographic purification)

Note: The data presented is for the synthesis of 7-ethyltryptophol, a close structural analog of 7-methyltryptophol, and should be considered as a starting point for process optimization.

Experimental Protocols

Protocol 1: Optimized Batch Synthesis of 7-substituted-tryptophol (Adapted from literature for 7-ethyltryptophol) [2]

  • Reaction Setup: In a suitable reactor, charge N,N-dimethylacetamide (DMAc) and water in a 1:1 ratio.

  • Reactant Addition: Add 2-methylphenylhydrazine hydrochloride to the solvent mixture.

  • Initiation: Add 2,3-dihydrofuran to the reaction mixture.

  • Catalysis: Slowly add concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the reaction mixture to 45°C and maintain this temperature until the reaction is complete (monitor by HPLC).

  • Workup:

    • Cool the reaction mixture.

    • Adjust the pH to 4.5-5.0.

    • Extract the product with a suitable organic solvent (e.g., methylene dichloride).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in toluene.

    • Wash with an aqueous acid solution.

    • Partially remove the toluene.

    • Add hexane to precipitate the product.

    • Cool the mixture to 0-5°C and stir.

    • Filter the solid product, wash with cold hexane, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for 7-Methyltryptophol Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Charge Reactor with DMAc/H₂O add_hydrazine Add 2-Methylphenylhydrazine HCl start->add_hydrazine add_dhf Add 2,3-Dihydrofuran add_hydrazine->add_dhf add_catalyst Slowly Add H₂SO₄ add_dhf->add_catalyst react Heat to 45°C and React add_catalyst->react cool Cool Reaction Mixture react->cool ph_adjust Adjust pH to 4.5-5.0 cool->ph_adjust extract Extract with Organic Solvent ph_adjust->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate to Crude Product dry->concentrate dissolve Dissolve in Toluene concentrate->dissolve acid_wash Aqueous Acid Wash dissolve->acid_wash triturate Triturate with Hexane acid_wash->triturate isolate Filter and Dry Final Product triturate->isolate end End: Pure 7-Methyltryptophol isolate->end

Caption: A flowchart illustrating the key stages in the batch synthesis and purification of 7-methyltryptophol.

troubleshooting_logic Troubleshooting Logic for Low Yield start Problem: Low Yield check_ph Check pH during Hydrazone Formation start->check_ph check_cyclization Evaluate Cyclization Step check_ph->check_cyclization pH is optimal ph_solution Solution: Control pH to Weakly Acidic check_ph->ph_solution pH is not optimal check_purity Analyze Impurity Profile check_cyclization->check_purity Cyclization is efficient cyclization_solution Solutions: - Slow H₂SO₄ Addition - Optimize Solvent (e.g., DMAc/H₂O) - Consider Flow Chemistry check_cyclization->cyclization_solution Inefficient cyclization purity_solution Solution: Improve Purification (Acid Wash, Crystallization) check_purity->purity_solution High levels of impurities

Caption: A decision-making diagram for troubleshooting low yields in 7-methyltryptophol synthesis.

References

Avoiding side reactions in the methylation of tryptophol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the methylation of tryptophol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the methylation of tryptophol?

A1: The main challenge in the methylation of tryptophol is the competition between N-methylation at the indole nitrogen and O-methylation at the hydroxyl group of the ethyl side chain. This lack of selectivity can lead to a mixture of products, including the desired N-methyltryptophol or O-methyltryptophol, the undesired constitutional isomer, and the di-methylated product.

Q2: How can I achieve selective N-methylation of tryptophol?

A2: Selective N-methylation is typically achieved by first protecting the hydroxyl group. A common strategy involves converting the hydroxyl group to a silyl ether, for example, by reacting tryptophol with a silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl). Once the hydroxyl group is protected, the indole nitrogen can be methylated using a suitable methylating agent. Subsequent deprotection of the silyl ether yields the desired N-methyltryptophol. Phase-transfer catalysis has also been employed for selective N-alkylation of indoles.[1][2]

Q3: How can I achieve selective O-methylation of tryptophol?

A3: Selective O-methylation is best accomplished by protecting the indole nitrogen. The use of a tert-butoxycarbonyl (Boc) protecting group is a widely adopted strategy.[3][4][5] The N-Boc protected tryptophol can then be subjected to O-methylation. The Boc group can be subsequently removed under acidic conditions to yield O-methyltryptophol.

Q4: What are some common methylating agents, and how do they influence selectivity?

A4: Several methylating agents are commonly used, each with different reactivities that can influence the outcome of the reaction:

  • Methyl iodide (MeI): A reactive methylating agent often used with a base like sodium hydride (NaH) or potassium carbonate (K2CO3).[6][7][8]

  • Dimethyl sulfate (DMS): A potent and toxic methylating agent. It is effective for methylating phenols and other hydroxyl groups.[9][10][11][12]

  • Methyl trifluoromethanesulfonate (Methyl triflate or MeOTf): A very powerful and toxic methylating agent.[13][14][15]

  • Dimethyl carbonate (DMC): Considered a greener methylating agent, it is less reactive and often requires harsher reaction conditions.

The choice of a "hard" or "soft" methylating agent can influence selectivity based on the Hard and Soft Acids and Bases (HSAB) theory.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material. 1. Inactive methylating agent.2. Insufficient base strength.3. Low reaction temperature.1. Use a fresh bottle of the methylating agent.2. Switch to a stronger base (e.g., from K2CO3 to NaH).3. Increase the reaction temperature, monitoring for decomposition.
Formation of both N- and O-methylated products (low selectivity). 1. Lack of a protecting group.2. Inappropriate choice of base or solvent.1. Implement a protecting group strategy (N-Boc for O-methylation, O-silyl for N-methylation).2. Vary the solvent polarity. For O-methylation of phenols, polar aprotic solvents can be effective.[16]
Formation of di-methylated product. 1. Excess methylating agent.2. Prolonged reaction time.1. Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents).2. Monitor the reaction closely by TLC or LC-MS and quench it once the mono-methylated product is maximized.
Decomposition of starting material or product. 1. Reaction temperature is too high.2. Presence of strong acid or base leading to degradation.1. Lower the reaction temperature.2. Use a milder base or ensure the reaction is worked up promptly to neutralize any harsh reagents.
Difficulty in removing the N-Boc protecting group. 1. Incomplete reaction with acid.2. Acid-sensitive functional groups elsewhere in the molecule are also reacting.1. Increase the reaction time or the concentration of the acid (e.g., TFA in DCM).[4]2. Consider milder deprotection methods, such as using oxalyl chloride in methanol.[17][18]
Low yield after purification. 1. Similar polarities of the desired product and byproducts, making separation by column chromatography difficult.2. Loss of product during workup.1. Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation.2. Ensure proper pH adjustments during aqueous workup to minimize the solubility of the product in the aqueous layer.

Quantitative Data Summary

The following table summarizes typical yields for different tryptophol methylation strategies. Please note that yields are highly dependent on specific reaction conditions and substrate variations.

Target Product Strategy Methylating Agent Typical Yield Key Considerations
N-Methyltryptophol O-Protection (e.g., TBDMS), N-Methylation, DeprotectionMethyl iodide70-85%Requires two additional synthetic steps (protection and deprotection).
O-Methyltryptophol N-Protection (e.g., N-Boc), O-Methylation, DeprotectionDimethyl sulfate75-90%The N-Boc group is stable under basic O-methylation conditions and can be cleanly removed.[3][4][5]
N-Methyltryptophol Direct Methylation (Phase-Transfer Catalysis)Methyl iodide50-70%Can result in a mixture of N- and O-methylated products, requiring careful purification.[1][2]
O-Methyltryptophol Direct Methylation (with specific base/solvent)Dimethyl sulfate40-60%Selectivity can be challenging to control without a protecting group.

Experimental Protocols

Protocol 1: Selective O-Methylation of Tryptophol via N-Boc Protection

Step 1: N-Boc Protection of Tryptophol

  • Dissolve tryptophol (1.0 eq) in a mixture of water and acetone.[3]

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-tryptophol.

Step 2: O-Methylation of N-Boc-Tryptophol

  • Dissolve N-Boc-tryptophol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • After stirring for a short period, add the methylating agent, for example, dimethyl sulfate (DMS, 1.2 eq), dropwise at 0 °C.[10][11][12]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield N-Boc-O-methyltryptophol.

Step 3: Deprotection of the N-Boc Group

  • Dissolve N-Boc-O-methyltryptophol in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.[4]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify by column chromatography to obtain O-methyltryptophol.

Visualizations

reaction_pathway tryptophol Tryptophol n_methyl N-Methyltryptophol (Desired Product) tryptophol->n_methyl N-Methylation o_methyl O-Methyltryptophol (Side Product) tryptophol->o_methyl O-Methylation di_methyl Di-methylated Tryptophol (Side Product) n_methyl->di_methyl O-Methylation o_methyl->di_methyl N-Methylation

Figure 1. Competing methylation pathways of tryptophol.

experimental_workflow decision decision process process result result start Start: Methylation of Tryptophol selectivity_check Is high selectivity critical? start->selectivity_check direct_methylation Direct Methylation selectivity_check->direct_methylation No protection_strategy Use Protecting Groups selectivity_check->protection_strategy Yes target_site Target Site? protection_strategy->target_site n_protection N-Protect (e.g., Boc) target_site->n_protection O-Methylation o_protection O-Protect (e.g., TBDMS) target_site->o_protection N-Methylation o_methylation O-Methylate n_protection->o_methylation n_methylation N-Methylate o_protection->n_methylation deprotection_n Deprotect Nitrogen o_methylation->deprotection_n deprotection_o Deprotect Oxygen n_methylation->deprotection_o o_methyl_product O-Methyltryptophol deprotection_n->o_methyl_product n_methyl_product N-Methyltryptophol deprotection_o->n_methyl_product

Figure 2. Decision workflow for selective tryptophol methylation.

References

Technical Support Center: Improving C7 Selectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C7 functionalization of indoles. The inherent electronic properties of the indole ring favor functionalization at the C2 and C3 positions, making selective C7 modification a significant challenge.[1][2][3][4] This guide addresses common issues encountered during these complex reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving C7 selectivity in indole functionalization so difficult?

A1: The pyrrole-type ring of indole is electron-rich, leading to preferential electrophilic attack and metalation at the C2 and C3 positions.[1][3][4] Directing functionalization to the C7 position requires overcoming this intrinsic reactivity, which is typically achieved by installing a directing group on the indole nitrogen that sterically and electronically favors reaction at the C7 position.[1][5]

Q2: What are the most common directing groups for achieving C7 selectivity?

A2: A variety of directing groups have been successfully employed to direct C–H functionalization to the C7 position. Bulky groups are often crucial for high reactivity and selectivity.[6] Commonly used directing groups include phosphinoyl (e.g., N-P(O)tBu2), hydrosilyl, pivaloyl, and N-SCy groups.[1][7][8][9][10] The choice of directing group is critical and often depends on the specific transformation (e.g., arylation, alkenylation, alkylation) and the catalyst system being used.

Q3: Which transition metals are most effective for catalyzing C7 functionalization?

A3: Various transition metals, including rhodium (Rh), palladium (Pd), ruthenium (Ru), iridium (Ir), and cobalt (Co), have been successfully used to catalyze C7-selective functionalization of indoles.[2][8][11][12][13][14] The choice of metal catalyst is often paired with a specific directing group and ligand to achieve the desired selectivity and yield.

Q4: Can C7 functionalization be achieved without a directing group?

A4: While challenging, some methods for direct C7 functionalization without a pre-installed directing group are emerging. However, the majority of reliable and high-yielding methods rely on the use of a directing group to override the natural reactivity of the indole ring.[1][5]

Q5: How can the directing group be removed after the desired C7 functionalization?

A5: The ease of removal of the directing group is a critical consideration for the synthetic utility of these methods. For example, the N-SCy directing group can be readily removed using TBAF at room temperature.[8][15] Phosphinoyl groups can also be removed under specific conditions. The specific protocol for removal depends on the nature of the directing group.

Troubleshooting Guides

Problem 1: Low or no C7 selectivity (major products are C2 and/or C3 functionalized)
Possible Cause Suggested Solution
Inappropriate Directing Group The directing group may not be sterically bulky enough or may not have the correct electronic properties to favor the formation of the six-membered metallacycle required for C7 functionalization over the five-membered metallacycle for C2 functionalization.[12] Consult the literature for a directing group known to be effective for your specific transformation (e.g., N-P(O)tBu2 for Pd-catalyzed arylation).[7][12]
Incorrect Catalyst/Ligand Combination The catalyst and ligand play a crucial role in determining regioselectivity. For example, in Pd-catalyzed C7 arylation, a pyridine-type ligand is key to achieving high selectivity in conjunction with a phosphinoyl directing group.[7][16] Experiment with different ligands or catalyst precursors.
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature, although this may require longer reaction times.
Substrate Effects The electronic and steric properties of substituents on the indole ring can influence the regioselectivity. If your substrate is highly substituted, this may interfere with the directing group's ability to control the reaction site.
Problem 2: Low yield of the desired C7-functionalized product
Possible Cause Suggested Solution
Inefficient Catalyst Activation Ensure that the catalyst is properly activated. This may involve the use of a pre-catalyst that is activated in situ or a specific activation procedure.
Presence of Inhibitors Water, oxygen, or other impurities can inhibit the catalytic cycle. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Conditions Systematically vary the reaction parameters, including temperature, reaction time, solvent, and concentration of reagents. A design of experiments (DoE) approach can be beneficial.
Poor Substrate Solubility If the indole substrate or other reagents are not fully dissolved, the reaction may be slow or incomplete. Try a different solvent system to improve solubility.
Decomposition of Reagents or Product The reagents or the desired product may be unstable under the reaction conditions. Consider using milder conditions or a more robust catalyst system.
Problem 3: Difficulty in removing the directing group
Possible Cause Suggested Solution
Harsh Cleavage Conditions Required Some directing groups are very stable and require harsh conditions for removal, which may not be compatible with the functional groups on your C7-functionalized indole.
Incomplete Cleavage The cleavage reaction may not be going to completion. Increase the reaction time, temperature, or the amount of cleavage reagent used.
Side Reactions During Cleavage The conditions used for cleavage may be causing decomposition of your desired product. Attempt the cleavage under a variety of different conditions reported in the literature for the specific directing group.

Data Presentation: Comparison of C7-Functionalization Methods

The following tables summarize quantitative data for different C7-functionalization reactions of indoles.

Table 1: Palladium-Catalyzed C7 Arylation of Indoles

Directing GroupCatalystLigandSolventTemp (°C)Yield (%)Reference
N-P(O)tBu2Pd(OAc)2PyridineToluene120up to 85[7][12]
N-P(O)tBu2Pd(OAc)23-F-PyridineToluene120up to 90[12]

Table 2: Rhodium-Catalyzed C7 Alkenylation and Alkylation of Indoles

Directing GroupCatalystOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
N-Pivaloyl[RhCpCl2]2AgSbF6DCE100up to 94[10]
N-SCy[RhCpCl2]2AgNTf2, Cu(OAc)2·H2ODCE80up to 88[8][17]
N-PtBu2[Rh(cod)Cl]2-Dioxane130up to 92[11]

Table 3: Ruthenium-Catalyzed C7 Amidation and Alkenylation of Indoles

Directing GroupCatalystAdditiveSolventTemp (°C)Yield (%)Reference
N-Pivaloyl[Ru(p-cymene)Cl2]2K2CO3t-AmylOH100up to 98[14]

Experimental Protocols

General Procedure for Pd-Catalyzed C7 Arylation of N-P(O)tBu2-Indole:

To an oven-dried vial equipped with a magnetic stir bar is added N-P(O)tBu2-indole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol %), and ligand (10 mol %). The vial is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C7-arylated indole.[12]

General Procedure for Rh-Catalyzed C7 Alkenylation of N-Pivaloyl-Indole:

In a sealed tube, N-pivaloylindole (1.0 equiv), alkene (2.0 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %) are combined. The tube is evacuated and backfilled with argon. The solvent is added, and the mixture is stirred vigorously at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction C7-Functionalization Reaction cluster_workup Workup & Deprotection Indole Indole Substrate Add_DG Install Directing Group Indole->Add_DG DG_reagent Directing Group Reagent DG_reagent->Add_DG N_DG_Indole N-Protected Indole Add_DG->N_DG_Indole N_DG_Indole_reac N-Protected Indole N_DG_Indole->N_DG_Indole_reac Catalyst Transition Metal Catalyst Reaction_Vessel Catalytic C-H Activation & Coupling Catalyst->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Arylboronic Acid, Alkene) Coupling_Partner->Reaction_Vessel N_DG_Indole_reac->Reaction_Vessel C7_Func_Indole C7-Functionalized Indole (with DG) Reaction_Vessel->C7_Func_Indole C7_Func_Indole_workup C7-Functionalized Indole (with DG) C7_Func_Indole->C7_Func_Indole_workup Remove_DG Remove Directing Group C7_Func_Indole_workup->Remove_DG Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Remove_DG Final_Product Final C7-Functionalized Indole Remove_DG->Final_Product

Caption: General experimental workflow for C7 functionalization of indoles.

Troubleshooting_Logic Start Low C7 Selectivity? Check_DG Is the Directing Group appropriate? Start->Check_DG Yes Check_Catalyst Is the Catalyst/Ligand combination optimal? Check_DG->Check_Catalyst No Change_DG Select a bulkier or more suitable DG. Check_DG->Change_DG Yes Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp No Screen_Ligands Screen different ligands or catalysts. Check_Catalyst->Screen_Ligands Yes Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp Yes Success Problem Solved Check_Temp->Success No, consult further literature Change_DG->Success Screen_Ligands->Success Lower_Temp->Success

Caption: Troubleshooting logic for low C7 selectivity in indole functionalization.

References

Technical Support Center: Method Development for Separating Isomers of Methylated Tryptophols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical separation of methylated tryptophol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common challenges encountered during the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating methylated tryptophol isomers?

A1: The primary techniques for separating methylated tryptophol isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][2] HPLC is often the first choice due to its versatility and wide range of available stationary phases.[3] GC can also be effective, particularly for volatile isomers or after derivatization to increase volatility. SFC is a powerful alternative, especially for chiral separations, offering fast analysis times and reduced organic solvent consumption.[1][2][4]

Q2: What are the main challenges in separating positional isomers of methylated tryptophols (e.g., 5-methoxy-tryptophol vs. 6-methoxy-tryptophol)?

A2: Positional isomers of methylated tryptophols often have very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve with standard chromatographic methods. Co-elution is a common problem, requiring careful optimization of the stationary phase, mobile phase composition, and temperature to achieve baseline separation.[5]

Q3: How can I separate the enantiomers of a chiral methylated tryptophol?

A3: Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral environment is necessary for their separation. This is typically achieved using a chiral stationary phase (CSP) in HPLC or SFC.[3][6][7] Alternatively, chiral mobile phase additives can be used with a standard achiral column, or the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on an achiral column.[8]

Q4: When should I consider derivatization for the analysis of methylated tryptophols?

A4: Derivatization is often employed in GC analysis to improve the volatility and thermal stability of the analytes.[9] For tryptophols, which contain active hydrogens on the indole nitrogen and hydroxyl group, derivatization (e.g., silylation or acylation) can prevent peak tailing and improve chromatographic performance.[10][11] In HPLC, derivatization can be used to introduce a fluorescent tag for more sensitive detection.

Q5: What is the importance of mobile phase pH in the HPLC separation of methylated tryptophols?

A5: The mobile phase pH is a critical parameter, as it can influence the ionization state of the tryptophol derivatives. The indole nitrogen of tryptophols is weakly acidic, and any amine functionalities are basic. By controlling the pH, you can alter the retention behavior and selectivity of the isomers on the column. For reproducible results, it is essential to use a buffered mobile phase to maintain a constant pH.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Positional Isomers in HPLC

Symptoms:

  • Overlapping peaks for isomers (e.g., 5- and 6-methoxy-tryptophol).

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase The stationary phase chemistry is crucial for selectivity. If a standard C18 column is not providing adequate resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different selectivities for aromatic compounds.[5][12]
Mobile Phase Composition Not Optimal Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. A small change in pH can significantly impact the retention of ionizable tryptophols.
Gradient Slope Too Steep If using a gradient, a shallower gradient will provide more time for the isomers to interact with the stationary phase, potentially improving resolution.
Temperature Not Optimized Varying the column temperature can alter selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[13]

Troubleshooting Workflow: Poor Resolution

Poor_Resolution start Poor Resolution of Isomers c18 Initial Separation on C18 start->c18 check_resolution Resolution Adequate? c18->check_resolution optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Buffer) check_resolution->optimize_mobile_phase No end_good Method Optimized check_resolution->end_good Yes check_resolution2 Resolution Adequate? optimize_mobile_phase->check_resolution2 change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) check_resolution2->change_stationary_phase No check_resolution2->end_good Yes check_resolution3 Resolution Adequate? change_stationary_phase->check_resolution3 optimize_temp Optimize Temperature check_resolution3->optimize_temp No check_resolution3->end_good Yes check_resolution4 Resolution Adequate? optimize_temp->check_resolution4 check_resolution4->end_good Yes end_bad Further Method Development (e.g., SFC, GC) check_resolution4->end_bad No

Caption: A logical workflow for troubleshooting poor resolution of methylated tryptophol isomers.

Issue 2: Peak Tailing in the Analysis of Methylated Tryptophols

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Inaccurate peak integration and reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols The free silanol groups on silica-based columns can interact with the basic indole nitrogen of tryptophols, causing peak tailing. Use a highly end-capped column or add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of an ionizable group, it can result in mixed ionization states and peak tailing. Adjust the pH to be at least 1.5-2 units away from the pKa.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, or the stationary phase can degrade over time. Flush the column with a strong solvent or replace it if necessary.
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times shift between injections or between different days.

  • Difficulty in peak identification based on retention time.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly degassed. For premixed mobile phases, ensure accurate and consistent preparation.[14]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.
Pump Performance Issues Fluctuations in pump pressure or flow rate will lead to retention time variability. Check for leaks and ensure the pump is properly maintained.[14]

Experimental Protocols

Protocol 1: HPLC Separation of Positional Isomers (5- and 6-methoxy-tryptophol)
  • Objective: To achieve baseline separation of 5-methoxy-tryptophol and 6-methoxy-tryptophol.

  • Instrumentation: Standard HPLC system with UV or fluorescence detection.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm).

  • Injection Volume: 5 µL.

Expected Outcome: Baseline separation of the two isomers. The elution order will depend on the subtle differences in their interaction with the phenyl-hexyl stationary phase.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_sample Prepare Sample in Mobile Phase A inject Inject Sample prep_sample->inject prep_mobile_phase Prepare and Degas Mobile Phases equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect Analytes (UV/Fluorescence) run_gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify

Caption: A general workflow for the HPLC analysis of methylated tryptophol isomers.

Protocol 2: Chiral SFC Separation of a Methylated Tryptophol Racemate
  • Objective: To separate the enantiomers of a chiral methylated tryptophol.

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detection.

  • Column: Chiral Stationary Phase (e.g., Amylose or Cellulose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: 5-30% B over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detector: UV at 280 nm.

  • Injection Volume: 2 µL.

Expected Outcome: Two well-resolved peaks corresponding to the two enantiomers. The choice of the specific chiral stationary phase is critical and may require screening of several different columns.[4][6]

Data Presentation

The following tables present hypothetical but realistic data for the separation of methylated tryptophol isomers based on the protocols described above.

Table 1: HPLC Separation of Methoxy-tryptophol Isomers

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
5-methoxy-tryptophol12.5-1.1
6-methoxy-tryptophol13.22.11.2

Table 2: Chiral SFC Separation of a Methylated Tryptophol Racemate

EnantiomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Enantiomer 16.8-1.0
Enantiomer 27.52.51.1

Note: The data presented in these tables are for illustrative purposes and actual results may vary depending on the specific experimental conditions and instrumentation.

References

Dealing with matrix effects in MS analysis of indole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry (MS) analysis of indole compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the MS analysis of indole compounds?

Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of ionization efficiency of an analyte, such as an indole compound, due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2] These interferences can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analysis.[3][4] For indole compounds, which are often analyzed at low concentrations in complex biological matrices like plasma, urine, or tissue homogenates, matrix effects can be a significant challenge.[5]

Q2: How can I detect and quantify matrix effects in my indole analysis?

There are several methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A constant flow of the indole analyte solution is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected into the LC system. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[6]

  • Post-Extraction Spike Method: This is a quantitative approach to determine the extent of the matrix effect.[6][8] It involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix with the response of the same analyte in a neat (clean) solvent. The matrix effect (ME) can be calculated as follows:

    ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]

Q3: What are the most common sources of matrix effects when analyzing indole compounds in biological samples?

The most common sources of matrix effects in biological samples are endogenous components that can co-elute with indole compounds. These include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[9][10] They tend to elute over a broad range in reversed-phase chromatography, potentially interfering with numerous analytes.[9]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression and contaminate the ion source.[8]

  • Other Endogenous Molecules: Depending on the specific matrix, other small molecules like amino acids, lipids, and metabolites can co-elute and interfere with the ionization of indole compounds.

Troubleshooting Guides

Problem 1: Poor sensitivity and inconsistent results for my indole analyte in plasma samples.

This issue is often indicative of strong matrix effects, likely from phospholipids and proteins.

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While quick and easy, PPT is often the least effective method for removing matrix components and can lead to significant ion suppression.[4][11] If you are using PPT, consider optimizing it by using a different precipitation solvent (e.g., acetonitrile is often more efficient than methanol) or by adding a subsequent clean-up step.[11]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the indole analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[12][13] Experiment with different organic solvents to optimize the extraction recovery of your specific indole compound.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[2][14] Choose a sorbent that retains your analyte of interest while allowing matrix components to be washed away. For indole compounds, C18 cartridges are commonly used.[14][15]

  • Optimize Chromatographic Separation:

    • Ensure your LC method provides good separation between your indole analyte and the regions where matrix effects are most pronounced (which can be identified using post-column infusion).

    • Modifying the gradient profile or using a different stationary phase can help to resolve the analyte from interfering compounds.

  • Consider a Different Ionization Source:

    • Electrospray ionization (ESI) is highly susceptible to matrix effects.[6][16] If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects, especially for less polar compounds like some indoles.[5][16][17]

This protocol is adapted from a method for the analysis of various indole compounds and can be modified for other liquid matrices.[15]

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of a 50:50 (v/v) methanol-water solution, 2 mL of a 30:70 (v/v) methanol-water solution, and finally 2 mL of acidified water (pH 3 with formic acid).[15]

  • Loading: Acidify the sample to pH 3 with formic acid and load it onto the conditioned cartridge.[15]

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 3) to remove polar interferences.[15]

  • Elution: Elute the indole compounds with 5 mL of an 80:20 (v/v) methanol-water solution.[15]

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Problem 2: My calibration curve is non-linear and has poor reproducibility.

This can be a direct consequence of uncorrected matrix effects that vary between samples.

  • Implement a Matrix-Matched Calibration Curve:

    • Prepare your calibration standards in a blank matrix that is free of the analyte of interest.[1][18][19] This helps to ensure that the standards and the samples experience similar matrix effects.[18] If a true blank matrix is unavailable (e.g., for endogenous compounds), a surrogate matrix or a charcoal-stripped matrix can be used.[5]

  • Use the Standard Addition Method:

    • The standard addition method involves adding known amounts of the analyte to aliquots of the actual sample.[20][21] By plotting the instrument response against the concentration of the added standard, the concentration of the analyte in the original sample can be determined by extrapolation. This method is particularly useful for complex matrices where a suitable blank matrix is not available.[22]

  • Employ an Isotope-Labeled Internal Standard (IS):

    • The use of a stable isotope-labeled internal standard (e.g., indole-d7 for indole analysis) is the most robust way to compensate for matrix effects.[5] The IS is added to all samples, standards, and quality controls at a constant concentration before sample preparation. Since the IS is chemically identical to the analyte, it will experience the same matrix effects and any losses during sample preparation. The quantification is then based on the ratio of the analyte signal to the IS signal.

The following table summarizes recovery data for different indole compounds using a C18 SPE method from sugarcane juice, demonstrating the effectiveness of this sample preparation technique.[15]

Indole CompoundRecovery (%)
Indole-3-acetic acid (IAA)92.3
Indole-3-carboxylic acid (ICA)95.1
Indole-3-propionic acid (IPA)98.2
Indole-3-butyric acid (IBA)97.5
Tryptophol (TOL)90.5
Indole-2-carboxylic acid88.7
Indole-4-carboxylic acid91.2
Indole-5-carboxylic acid93.6
Indole-6-carboxylic acid94.8
5-Hydroxyindole-3-acetic acid85.4

Visualizations

Workflow for Evaluating and Mitigating Matrix Effects

MatrixEffectWorkflow start Start: Inconsistent/Inaccurate Results assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) me_present->optimize_sp Yes validated Validated Method no_me->validated optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc change_is Change Ionization Source (e.g., ESI to APCI) optimize_lc->change_is use_is Use Stable Isotope-Labeled Internal Standard change_is->use_is use_cal Use Matrix-Matched or Standard Addition Calibration use_is->use_cal reassess_me Re-assess Matrix Effect use_cal->reassess_me reassess_me->me_present SPE_Workflow start Sample conditioning 1. Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution (Collect Analyte) washing->elution analysis LC-MS Analysis elution->analysis

References

Technical Support Center: Optimizing Crystallization of 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-(7-Methyl-1H-indol-3-YL)ethanol.

Troubleshooting Guide

Issue: The compound does not dissolve in the chosen solvent, even when heated.

  • Answer: This indicates that the solvent is not suitable for dissolving this compound. The polarity of the solvent may be too low. Indole derivatives, due to the presence of the N-H group and the aromatic ring system, often require solvents with moderate to high polarity.[1][2] It is recommended to select a different solvent with a higher polarity. Refer to the solvent selection table below for suitable options. If a single solvent is not effective, consider using a solvent pair.[3]

Issue: The compound dissolves in the cold solvent.

  • Answer: If the compound is very soluble in the solvent at room temperature, that solvent is not ideal for recrystallization as the recovery of the purified compound will be low.[3] A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold. You should choose a less polar solvent or use a solvent pair to reduce the overall solubility at lower temperatures.[3]

Issue: No crystals form upon cooling.

  • Answer: If no crystals appear after the solution has cooled to room temperature and been placed in an ice bath, the solution may be too dilute or supersaturation has not been achieved. To induce crystallization, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal growth.

    • Reducing Solvent Volume: If the solution is too dilute, you can heat it to evaporate some of the solvent and then allow it to cool again.[4] Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" of solution as an amorphous solid.

    • Solvent Evaporation: Slower evaporation of the solvent over a period of hours to days can sometimes yield high-quality crystals for compounds that are highly soluble.[5]

Issue: The compound "oils out" instead of forming crystals.

  • Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To resolve this, try the following:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation level.

    • Allow the solution to cool more slowly. Insulating the flask can help with this.[6]

    • Consider using a lower-boiling point solvent.

Issue: The resulting crystals are colored, but the pure compound should be colorless.

  • Answer: Colored impurities may be present in your sample. To remove them, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired compound, leading to a lower yield.[4]

Issue: The crystallization happens too quickly, resulting in a fine powder.

  • Answer: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[4] To slow down the crystallization process, you can:

    • Add a slight excess of the hot solvent to ensure the compound does not immediately crash out upon cooling.[4]

    • Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote slower cooling.[6]

Issue: The final yield of purified crystals is low.

  • Answer: A low yield can be caused by several factors:

    • Using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[4]

    • Premature crystallization during hot filtration.

    • Incomplete transfer of the solid material between steps.

    • The initial crude material may have contained a lower amount of the desired product than anticipated.

Frequently Asked Questions (FAQs)

What are the best solvents for crystallizing this compound?

What is the expected appearance of pure this compound crystals?

  • Many simple indole derivatives form colorless to pale yellow crystals.[1] The crystal habit can vary from needles to plates depending on the crystallization conditions.[2]

How can I improve the purity of my final product?

  • To improve purity, ensure that the crystallization process is slow and controlled. Rapid cooling can lead to the inclusion of impurities.[4] If impurities are known to be present, a preliminary purification step, such as column chromatography, may be necessary before crystallization. The purer the starting material, the better the chances of growing high-quality crystals.[5]

Quantitative Data Summary

Since specific quantitative data for this compound is not available in the searched literature, the following table provides a general guide for solvent selection based on the properties of similar indole compounds.

SolventPolarity IndexBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Notes
Water10.2100Sparingly SolubleInsolubleMay be a good anti-solvent in a solvent pair.
Methanol5.165SolubleSparingly SolubleA good candidate for single-solvent crystallization.[7]
Ethanol4.378SolubleSparingly SolubleAnother strong candidate for single-solvent crystallization.[8]
Acetone5.156SolubleSolubleLikely too good a solvent on its own, but useful in a solvent pair with an anti-solvent like hexane.
Ethyl Acetate4.477SolubleSparingly SolubleA good option for crystallization.
Dichloromethane3.140Very SolubleSolubleMay be too effective a solvent, leading to low recovery.
Toluene2.4111SolubleInsolubleA potential solvent, but its high boiling point may lead to oiling out.
Hexane0.169InsolubleInsolubleA good anti-solvent to use in a solvent pair with a more polar solvent.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add the solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

experimental_workflow cluster_setup Setup cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Impurities decolorize->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Pure Crystals wash_crystals->dry_crystals

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_workflow start No Crystals Formed Upon Cooling? supersaturated Is the solution supersaturated? start->supersaturated induce_nucleation Induce Nucleation supersaturated->induce_nucleation Yes concentrate Concentrate Solution supersaturated->concentrate No scratch Scratch Inner Surface induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed re_cool Re-cool Slowly concentrate->re_cool

References

Validation & Comparative

A Comparative Analysis of Tryptophol and its Methylated Analog: A Review of Current Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available biological activity data between tryptophol and its derivative, 2-(7-Methyl-1H-indol-3-YL)ethanol. While tryptophol has been the subject of numerous studies, detailing its diverse physiological effects, research on the biological and pharmacological properties of its 7-methyl analog is currently limited, precluding a direct, data-driven comparison.

Tryptophol, also known as indole-3-ethanol, is a well-documented aromatic alcohol with a range of biological activities. It is a product of tryptophan metabolism and is found in various natural sources, including wine and as a metabolite of the parasite that causes sleeping sickness. In contrast, this compound, or 7-methyltryptophol, is a structurally similar compound with a methyl group attached to the 7th position of the indole ring. While its synthesis has been described, its biological effects remain largely unexplored in publicly available research.

Tryptophol: A Multifaceted Biological Agent

Tryptophol has been demonstrated to possess a variety of biological activities, impacting several physiological systems.

Neurological Effects: One of the most notable effects of tryptophol is its ability to induce sleep.[1] It is believed to play a role in the regulation of sleep-wake cycles.

Antimicrobial and Antiviral Properties: Research has indicated that tryptophol exhibits activity against certain microorganisms. It has been shown to have antimicrobial and antiviral effects, suggesting its potential as a therapeutic agent in infectious diseases.

Quorum Sensing: Tryptophol acts as a quorum sensing molecule in some microorganisms, such as the yeast Saccharomyces cerevisiae.[1] This cell-to-cell communication mechanism allows microbial populations to coordinate their behavior.

Immunomodulatory Effects: Tryptophol has been observed to influence the immune system. In the context of trypanosomal infections, it can decrease the host's immune response.[1]

Plant Growth Regulation: Tryptophol also functions as an auxin, a class of plant hormones that regulate various aspects of plant growth and development.[1]

This compound: An Uncharacterized Derivative

Data Summary

Due to the absence of quantitative data for this compound, a comparative table of biological activities cannot be constructed.

Biological ActivityTryptopholThis compound
Neurological Induces sleep[1]No data available
Antimicrobial Documented activityNo data available
Antiviral Documented activityNo data available
Quorum Sensing Active in S. cerevisiae[1]No data available
Immunomodulatory Decreases host immune response in trypanosomiasis[1]No data available
Plant Growth Acts as an auxin[1]No data available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. For tryptophol, a variety of experimental models have been employed to characterize its biological effects, including in vivo studies in animal models to assess sleep induction and in vitro assays to determine antimicrobial and immunomodulatory activities.

Signaling Pathways

The specific signaling pathways through which tryptophol exerts its diverse effects are not fully understood and are an active area of research. For this compound, no information regarding its interaction with cellular signaling pathways has been reported.

Conclusion

Visualizations

As there is no available data on the signaling pathways or experimental workflows for this compound, and a comparative workflow is not feasible, no diagrams can be generated at this time.

References

A Comparative Analysis of the Efficacy of Methylated Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various methylated indole derivatives across different biological targets. The data presented is compiled from multiple studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. Direct comparisons between derivatives should be approached with caution, as the experimental conditions may have varied between the cited studies.

Quantitative Efficacy of Methylated Indole Derivatives

The following table summarizes the inhibitory activities of several classes of methylated indole derivatives against their respective biological targets.

Derivative ClassSpecific CompoundTargetAssayIC50 / Ki ValueCitation
2-Methylindole Analogs Compound 4bAcetylcholinesterase (AChE)Cholinesterase Inhibition0.648 µM (IC50), 0.614 µM (Ki)[1]
Butyrylcholinesterase (BChE)Cholinesterase Inhibition0.745 µM (IC50), 0.412 µM (Ki)[1]
N-Methyl Indole Acetamides Compound 7dHeLa cervical cancer cellsAntiproliferative0.52 µM (IC50)
MCF-7 breast cancer cellsAntiproliferative0.34 µM (IC50)
HT-29 colon cancer cellsAntiproliferative0.86 µM (IC50)
2-Methyl Indole Hydrazones Compound 1j (p-chloro)Aromatase (CYP19A1)Aromatase Inhibition8.72 µM (IC50)
N-Methylsulfonyl Indoles Compound 4dCyclooxygenase-1 (COX-1)COX Inhibition0.15 µM (IC50)[1]
Cyclooxygenase-2 (COX-2)COX Inhibition0.06 µM (IC50)[1]
5-Lipoxygenase (5-LOX)5-LOX Inhibition0.11 µM (IC50)[1]
Compound 4eCyclooxygenase-1 (COX-1)COX Inhibition0.11 µM (IC50)[1]
Cyclooxygenase-2 (COX-2)COX Inhibition0.05 µM (IC50)[1]
5-Lipoxygenase (5-LOX)5-LOX Inhibition0.13 µM (IC50)[1]
Compound 5bCyclooxygenase-1 (COX-1)COX Inhibition0.13 µM (IC50)[1]
Cyclooxygenase-2 (COX-2)COX Inhibition0.07 µM (IC50)[1]
5-Lipoxygenase (5-LOX)5-LOX Inhibition0.15 µM (IC50)[1]
Compound 5dCyclooxygenase-1 (COX-1)COX Inhibition0.10 µM (IC50)[1]
Cyclooxygenase-2 (COX-2)COX Inhibition0.05 µM (IC50)[1]
5-Lipoxygenase (5-LOX)5-LOX Inhibition0.10 µM (IC50)[1]
Indole-Imidazole Derivatives Alkyl-substitutedN/AAntioxidant (DPPH Assay)Strong cytoprotective and antioxidant effects observed. Specific IC50 values not reported in the reviewed literature.[2][3]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and the inhibitory effects of test compounds.

  • Reagent Preparation :

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution.

    • AChE or BChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure :

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis :

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagent Preparation :

    • Tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

    • Test compound solutions at various concentrations.

    • Positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

  • Assay Procedure :

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the test compound or control to the appropriate wells and incubate for 1 minute at 37°C.

    • Add 50 µL of the tubulin reaction mix to each well to initiate polymerization.

    • Immediately begin monitoring the increase in fluorescence (excitation at 355 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Data Analysis :

    • Plot fluorescence intensity against time to generate polymerization curves.

    • The effect of the test compound is determined by comparing its polymerization curve to that of the controls.

    • IC50 values are calculated from dose-response curves.

COX-1/COX-2 and 5-LOX Inhibition Assays

These enzyme immunoassays (EIA) measure the inhibitory activity of compounds against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Reagent Preparation :

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme (co-factor for COX).

    • Purified COX-1, COX-2, or 5-LOX enzyme.

    • Arachidonic acid (substrate).

    • Test compound solutions at various concentrations.

  • Assay Procedure :

    • In a suitable reaction vessel, combine the reaction buffer, heme (for COX assays), and the enzyme.

    • Add the test compound solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes).

    • Stop the reaction (e.g., by adding a solution of stannous chloride or by acidification).

    • The product (e.g., prostaglandins for COX, leukotrienes for 5-LOX) is then quantified using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis :

    • A standard curve is generated using known concentrations of the product.

    • The concentration of the product in the sample wells is determined from the standard curve.

    • The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Aromatase (CYP19A1) Inhibition Assay

This fluorometric assay measures the activity of aromatase and the inhibitory potential of test compounds.

  • Reagent Preparation :

    • Aromatase assay buffer.

    • Recombinant human aromatase enzyme.

    • A fluorogenic substrate for aromatase.

    • NADPH generating system.

    • A selective aromatase inhibitor (e.g., letrozole) for control reactions.

    • Test compound solutions at various concentrations.

  • Assay Procedure :

    • In a 96-well plate, set up parallel reactions for each test compound concentration, one with and one without the selective aromatase inhibitor.

    • Add the assay buffer, enzyme, and test compound to the wells.

    • Incubate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.

    • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 488/527 nm) for a set duration (e.g., 60 minutes) at 37°C.

  • Data Analysis :

    • The aromatase-specific activity is calculated by subtracting the residual activity in the presence of the selective inhibitor from the total activity.

    • The percentage of inhibition by the test compound is determined by comparing the aromatase-specific activity in its presence to the control.

    • IC50 values are calculated from the resulting dose-response curves.

DPPH Radical Scavenging Assay

This spectrophotometric assay assesses the antioxidant capacity of compounds by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation :

    • DPPH stock solution (e.g., 0.1 mM) in methanol or ethanol, protected from light.

    • Test compound solutions at various concentrations.

    • A positive control antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure :

    • In a 96-well plate, add a specific volume of the test compound or control to each well.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis :

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC50 values are determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a general experimental workflow for evaluating the efficacy of methylated indole derivatives.

Cholinesterase_Inhibition cluster_pre Normal Synaptic Transmission cluster_post Inhibition by Methylated Indole Derivative Acetylcholine Acetylcholine Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds AChE Acetylcholinesterase Synaptic_Cleft->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indole_Derivative_A 2-Methylindole Analog AChE_Inhibited Inhibited Acetylcholinesterase Indole_Derivative_A->AChE_Inhibited Inhibits Increased_ACh Increased Acetylcholine in Synaptic Cleft AChE_Inhibited->Increased_ACh Leads to

Figure 1: Mechanism of cholinesterase inhibition by 2-methylindole analogs.

Tubulin_Polymerization_Inhibition cluster_normal Normal Microtubule Dynamics cluster_inhibited Inhibition by N-Methyl Indole Acetamide Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Indole_Derivative_B N-Methyl Indole Acetamide Blocked_Polymerization Blocked Polymerization Indole_Derivative_B->Blocked_Polymerization Inhibits Disrupted_Microtubules Disrupted Microtubules Blocked_Polymerization->Disrupted_Microtubules Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Microtubules->Cell_Cycle_Arrest

Figure 2: Inhibition of tubulin polymerization by N-methyl indole acetamides.

COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX_Enzyme 5-LOX Arachidonic_Acid->5_LOX_Enzyme Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation) 5_LOX_Enzyme->Leukotrienes Indole_Derivative_C N-Methylsulfonyl Indole Indole_Derivative_C->COX_Enzymes Inhibits Indole_Derivative_C->5_LOX_Enzyme Inhibits

Figure 3: Dual inhibition of COX and 5-LOX pathways by N-methylsulfonyl indoles.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Converted by Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Indole_Derivative_D 2-Methyl Indole Hydrazone Indole_Derivative_D->Aromatase Inhibits

Figure 4: Mechanism of aromatase inhibition by 2-methyl indole hydrazones.

Experimental_Workflow Start Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., cell viability, antioxidant screen) Start->Primary_Screening Target_Based_Assay Target-Based Enzymatic Assay (e.g., COX, Aromatase, AChE) Primary_Screening->Target_Based_Assay Dose_Response Dose-Response & IC50 Determination Target_Based_Assay->Dose_Response Mechanism_Of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization) Dose_Response->Mechanism_Of_Action Lead_Optimization Lead Optimization Mechanism_Of_Action->Lead_Optimization End Preclinical Development Lead_Optimization->End

Figure 5: General experimental workflow for evaluating methylated indole derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(7-Methyl-1H-indol-3-YL)ethanol. The information presented is synthesized from established validation protocols for structurally similar indole compounds and serves as a foundational resource for developing and validating analytical methods for this specific analyte.

Comparison of Analytical Methods

The two most common and robust analytical techniques for the quantification of indole derivatives in various matrices are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of their typical performance characteristics, based on data from related compounds.

Table 1: Performance Comparison of HPLC and GC-MS for Indole Compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linear Range 10 ng/mL - 35,000 ng/mL[1]5 µg/g - 160 µg/g[2]
Precision (RSD) 0.86% - 13.39%[1]< 10%
Accuracy (RE) -8.50% to 13.92%[1]98.0% - 102.0% recovery[3]
Limit of Detection (LOD) ~3 µg/mL[4]~0.006 g/dm³
Limit of Quantitation (LOQ) ~9.5 µg/mL[4]~0.020 g/dm³[5]
Specificity High, dependent on chromatographic resolutionVery High, based on mass fragmentation patterns
Sample Throughput Moderate to HighModerate

Experimental Protocols

The following are detailed, representative protocols for HPLC and GC-MS methods, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for a novel pyrido[b]indole anticancer agent.[1]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Linear gradient from 10% to 90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-22 min: Linear gradient from 90% to 10% Acetonitrile

    • 22-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on typical indole absorbance)

  • Injection Volume: 10 µL

Validation Parameters to be Assessed:

  • Specificity: Analysis of blank matrix to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A series of solutions with concentrations ranging from approximately 10 µg/mL to 100 µg/mL.[3][4]

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) to be determined at three concentration levels (low, medium, high).[4]

  • Accuracy: Determined by the recovery of spiked analyte in a blank matrix at three concentration levels.[3]

  • LOD & LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general GC-MS analysis of ethanol-extracted bioactive compounds.[6][7][8]

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like 5% diphenyl/95% dimethylpolysiloxane.[7]

  • Autosampler and data acquisition software

Reagents:

  • Ethanol (GC grade)

  • This compound reference standard

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Injection Mode: Splitless

  • Ion Source Temperature (MS): 230 °C

  • Quadrupole Temperature (MS): 150 °C

  • Mass Range (MS): 50-500 amu

Validation Parameters to be Assessed:

  • Linearity: Assessed over a concentration range relevant to the expected sample concentrations.

  • Precision and Accuracy: Determined using quality control samples at multiple concentration levels.

  • LOD & LOQ: Determined by serial dilution of a standard solution until the signal is distinguishable from the background noise at defined ratios.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate).

Visualizations

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, as would be applied to this compound.

G Workflow for Analytical Method Validation A Method Development B Pre-Validation & Optimization A->B C Validation Protocol Definition B->C D Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Precision (Repeatability & Intermediate) D->G H Accuracy D->H I LOD & LOQ D->I J Robustness D->J K Data Analysis & Documentation E->K F->K G->K H->K I->K J->K L Method Implementation & Routine Use K->L

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationship in HPLC Method Development

This diagram shows the interconnectedness of key parameters in developing a robust HPLC method.

G Key Parameter Relationships in HPLC Method Development Analyte Analyte Properties (Polarity, pKa) Column Stationary Phase (e.g., C18) Analyte->Column influences choice of MobilePhase Mobile Phase (Composition & pH) Analyte->MobilePhase determines Detection Detector (e.g., UV-Vis) Analyte->Detection dictates Performance Chromatographic Performance (Resolution, Tailing) Column->Performance MobilePhase->Performance Performance->Detection affects sensitivity

Caption: Interdependencies of critical parameters in HPLC method development.

References

Comparative Guide to Antibody Cross-Reactivity for 7-Methyltryptophol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of specific antibodies is crucial for the accurate detection and quantification of small molecules like 7-methyltryptophol in various biological matrices. A key challenge in immunoassay development is ensuring the antibody's specificity to the target analyte, with minimal cross-reactivity to structurally related molecules. This guide provides a framework for comparing the cross-reactivity of different antibodies raised against 7-methyltryptophol.

It is important to note that specific cross-reactivity data for commercially available or research-grade antibodies against 7-methyltryptophol is not extensively documented in publicly accessible literature. Therefore, this document serves as a practical, instructional guide outlining the essential experimental protocols, data presentation standards, and visualization of workflows for researchers undertaking such a comparative analysis. The data presented herein is hypothetical and for illustrative purposes.

Data Presentation: Comparative Cross-Reactivity of Anti-7-Methyltryptophol Antibodies

A comprehensive comparison of antibody performance is best summarized in a tabular format. The following table illustrates how to present quantitative cross-reactivity data for three hypothetical monoclonal antibodies (MAb-1, MAb-2, and MAb-3) against 7-methyltryptophol and structurally related analogs. Cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and expressed as the percentage of the ratio of the 50% inhibitory concentration (IC50) of 7-methyltryptophol to that of the competing compound.

Table 1: Hypothetical Cross-Reactivity of Monoclonal Antibodies to 7-Methyltryptophol and Related Compounds

CompoundStructureMAb-1 % Cross-ReactivityMAb-2 % Cross-ReactivityMAb-3 % Cross-Reactivity
7-Methyltryptophol Target Analyte 100% 100% 100%
TryptopholAnalog25.3%15.8%45.2%
7-EthyltryptopholAnalog[1][2]65.7%40.1%88.9%
5-MethoxytryptopholAnalog5.2%1.1%12.5%
SerotoninRelated Compound<0.1%<0.1%0.5%
MelatoninRelated Compound<0.1%<0.1%0.2%

Experimental Protocols

Accurate and reproducible data is contingent on well-defined experimental protocols. The following is a detailed methodology for a competitive ELISA used to determine antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Antigen Coating:

    • Dilute a 7-methyltryptophol-protein conjugate (e.g., 7-methyltryptophol-BSA) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of 7-methyltryptophol (as the standard) and the potential cross-reacting compounds (analogs) in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).

    • In separate tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the anti-7-methyltryptophol antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each analog.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for 7-methyltryptophol and each tested compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 7-methyltryptophol / IC50 of competing compound) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

G Competitive ELISA Workflow for Cross-Reactivity cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Antigen Coating (7-MT-Protein Conjugate) B Blocking (e.g., BSA) A->B C Pre-incubation: Antibody + Analyte (7-MT or Analog) B->C Plate is ready for assay D Incubation in Coated Plate C->D E Secondary Antibody (HRP-conjugated) D->E Wash F Substrate Addition (TMB) E->F G Stop Reaction & Read Absorbance F->G H Calculate IC50 & % Cross-Reactivity G->H Data Analysis

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Logical Relationship: Antibody Specificity and Cross-Reactivity

This diagram illustrates the binding relationship between an antibody and its target analyte versus structurally similar compounds.

G Antibody Specificity and Cross-Reactivity cluster_antibody Antibody cluster_analytes Analytes Ab Anti-7-Methyltryptophol Antibody Target 7-Methyltryptophol (Target) Ab->Target High Affinity Binding Analog1 7-Ethyltryptophol (High Cross-Reactivity) Ab->Analog1 Moderate Affinity Binding Analog2 5-Methoxytryptophol (Low Cross-Reactivity) Ab->Analog2 Low Affinity Binding Unrelated Serotonin (No Cross-Reactivity)

Caption: Conceptual diagram of antibody binding specificity and cross-reactivity.

References

A Comparative Guide to the Synthetic Routes of 7-Methyltryptophol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 7-methyltryptophol, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on established indole synthesis methodologies, presenting available quantitative data, detailed experimental protocols for the most viable route, and visualizations of the reaction pathways.

Comparison of Synthetic Routes

The synthesis of 7-methyltryptophol, and substituted tryptophols in general, can be approached through several classical indole ring-forming reactions. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions and byproducts. The most prominent methods include the Fischer, Leimgruber-Batcho, Reissert, Bischler-Möhlau, and Hemetsberger indole syntheses.

While the Fischer indole synthesis is well-documented for the closely related 7-ethyltryptophol, specific data for 7-methyltryptophol is less prevalent in readily available literature. Consequently, the quantitative data presented below for the Fischer route is largely based on its 7-ethyl analogue, serving as a reasonable proxy for what can be expected for the 7-methyl counterpart. Information on the other synthetic routes for the specific synthesis of 7-methyltryptophol is sparse, and thus their descriptions are more general.

Data Presentation
Synthetic RouteKey Starting MaterialsReagents & CatalystSolventReaction ConditionsYield (%)Purity (%)Notes
Fischer Indole Synthesis 2-Methylphenylhydrazine, 2,3-DihydrofuranH₂SO₄ (catalyst)N,N-Dimethylacetamide (DMAc)/H₂O45°C~60-75%[1]>80% (crude)[2]Data is primarily for the analogous 7-ethyltryptophol synthesis.[1] Yields can be lower (40-50%) due to byproduct formation.[3]
Leimgruber-Batcho 2,7-DinitrotolueneDMFDMA, Pyrrolidine, then a reducing agent (e.g., Raney Ni, H₂)VariousTwo steps: enamine formation then reductive cyclizationHigh yields are generally reported for substituted indoles.[4]Generally highA popular alternative to the Fischer synthesis due to mild conditions and high yields.[4] No specific data for 7-methyltryptophol was found.
Reissert Synthesis 2,7-DinitrotolueneDiethyl oxalate, a base (e.g., KOEt), then a reducing agent (e.g., Zn, Acetic Acid)Ethanol, EtherTwo steps: condensation then reductive cyclizationGenerally applicable for substituted indoles.[5]VariableCan be diverted to quinolones with certain 7-substituted indoles.[6] No specific data for 7-methyltryptophol was found.
Bischler-Möhlau α-Bromo-ketone, 2-MethylanilineExcess 2-MethylanilineHigh-boiling solventHigh temperaturesOften low and unpredictable[7]VariableHarsh reaction conditions can be a significant drawback.[7] No specific data for 7-methyltryptophol was found.
Hemetsberger Synthesis 2-Methylbenzaldehyde, AzidoacetateBase, then thermal decompositionXyleneTwo steps: condensation then thermolysisTypically >70% for indole-2-carboxylates[8]Generally goodThe starting azido compounds can be unstable.[8] The product is an indole-2-carboxylate, requiring further steps to yield tryptophol. No specific data for 7-methyltryptophol was found.

Experimental Protocols

The following protocol for the Fischer Indole Synthesis of 7-methyltryptophol is adapted from procedures reported for the synthesis of 7-ethyltryptophol.[1]

Fischer Indole Synthesis of 7-Methyltryptophol

This synthesis proceeds in two conceptual stages: the formation of a hydrazone from 2-methylphenylhydrazine and the aldehyde precursor (from 2,3-dihydrofuran), followed by an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis).

Materials:

  • 2-Methylphenylhydrazine hydrochloride

  • 2,3-Dihydrofuran

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Water (H₂O)

  • Methylene Dichloride (MDC) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of 2-methylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide and water is prepared.

  • Hydrazone Formation: To this solution, 2,3-dihydrofuran is added dropwise at a controlled temperature, typically around ambient temperature. The pH is monitored and controlled to be in a weakly acidic range to facilitate hydrazone formation while minimizing decomposition.[2]

  • Cyclization: After the formation of the hydrazone is complete (as monitored by a suitable technique like TLC or HPLC), the reaction mixture is cooled, and concentrated sulfuric acid is added slowly and dropwise to catalyze the cyclization.[2] The temperature is maintained at approximately 45°C.[1]

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water. The aqueous solution is then extracted with a suitable organic solvent such as methylene dichloride.

  • Purification: The combined organic extracts are washed successively with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-methyltryptophol.

  • Further Purification (Optional): The crude product can be further purified by column chromatography or crystallization from an appropriate solvent system if required.

Mandatory Visualization

The following diagrams illustrate the general synthetic pathways discussed in this guide.

Fischer_Indole_Synthesis 2-Methylphenylhydrazine 2-Methylphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 2-Methylphenylhydrazine->Hydrazone Intermediate + 2,3-Dihydrofuran (hydrolyzes in situ) 2,3-Dihydrofuran 2,3-Dihydrofuran 7-Methyltryptophol 7-Methyltryptophol Hydrazone Intermediate->7-Methyltryptophol H₂SO₄, Δ (Cyclization)

Caption: Fischer Indole Synthesis Pathway.

Leimgruber_Batcho_Synthesis 2,7-Dinitrotoluene 2,7-Dinitrotoluene Enamine Intermediate Enamine Intermediate 2,7-Dinitrotoluene->Enamine Intermediate DMFDMA, Pyrrolidine 7-Nitro-1H-indole 7-Nitro-1H-indole Enamine Intermediate->7-Nitro-1H-indole Reductive Cyclization 7-Amino-1H-indole 7-Amino-1H-indole 7-Nitro-1H-indole->7-Amino-1H-indole Reduction 7-Methyltryptophol 7-Methyltryptophol 7-Amino-1H-indole->7-Methyltryptophol Further Steps

Caption: Leimgruber-Batcho Synthesis Pathway.

Reissert_Synthesis 2,7-Dinitrotoluene 2,7-Dinitrotoluene Nitrophenylpyruvate Nitrophenylpyruvate 2,7-Dinitrotoluene->Nitrophenylpyruvate + Diethyl Oxalate, Base Indole-2-carboxylate Indole-2-carboxylate Nitrophenylpyruvate->Indole-2-carboxylate Reduction (e.g., Zn, AcOH) 7-Methyltryptophol 7-Methyltryptophol Indole-2-carboxylate->7-Methyltryptophol Decarboxylation & Reduction

Caption: Reissert Indole Synthesis Pathway.

Bischler_Mohlau_Synthesis α-Bromo-ketone α-Bromo-ketone Arylaminoketone Intermediate Arylaminoketone Intermediate α-Bromo-ketone->Arylaminoketone Intermediate + 2-Methylaniline 2-Methylaniline 2-Methylaniline 7-Methyl-2-arylindole 7-Methyl-2-arylindole Arylaminoketone Intermediate->7-Methyl-2-arylindole Heat, excess aniline (Cyclization)

Caption: Bischler-Möhlau Synthesis Pathway.

Hemetsberger_Synthesis 2-Methylbenzaldehyde 2-Methylbenzaldehyde Azido-propenoic ester Azido-propenoic ester 2-Methylbenzaldehyde->Azido-propenoic ester + Azidoacetate, Base Indole-2-carboxylate Indole-2-carboxylate Azido-propenoic ester->Indole-2-carboxylate Thermolysis (e.g., in Xylene) 7-Methyltryptophol 7-Methyltryptophol Indole-2-carboxylate->7-Methyltryptophol Reduction

Caption: Hemetsberger Synthesis Pathway.

References

A Comparative Analysis of 7-Methyltryptophol and 5-Methyltryptophol: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the biological effects of 7-methyltryptophol and 5-methyltryptophol. While the tryptophol scaffold is a recognized pharmacophore present in various bioactive compounds, specific and comparative experimental data for these two methylated analogs is not publicly available. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for future research in this area.

Currently, no quantitative data exists in the public domain to populate a direct comparison table of the biological activities of 7-methyltryptophol and 5-methyltryptophol. Information regarding the receptor binding affinities, enzyme inhibition constants, or in vivo efficacy for these specific compounds in a comparative context has not been reported.

The Need for Comparative Experimental Investigation

To address the current void in the understanding of these two molecules, a series of focused experimental studies would be required. The following outlines a potential experimental workflow to generate the necessary comparative data.

Proposed Experimental Workflow

A systematic investigation would involve a tiered approach, beginning with in vitro characterization and progressing to in vivo studies, if warranted by initial findings.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Compound Synthesis & Purity Analysis b Receptor Binding Assays (e.g., Serotonin, Melatonin Receptors) a->b c Functional Assays (e.g., cAMP, Calcium Flux) b->c d Enzyme Inhibition Assays (e.g., MAO, CYP450) c->d e In Vitro Toxicity Assays (e.g., MTT, LDH) d->e f Pharmacokinetic Profiling (ADME) e->f Lead Compound Selection g Behavioral Models (e.g., Antidepressant, Anxiolytic) f->g h Physiological Monitoring (e.g., Body Temperature, Locomotor Activity) g->h i Toxicology Studies h->i

Caption: Proposed experimental workflow for the comparative analysis of 7-methyltryptophol and 5-methyltryptophol.

Hypothetical Signaling Pathways for Investigation

Given that tryptophol and its derivatives are known to interact with various biological targets, a primary area of investigation would be their effects on G-protein coupled receptors (GPCRs), such as serotonin and melatonin receptors. The following diagram illustrates a generalized GPCR signaling cascade that could be a starting point for investigating the mechanisms of action of these compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR (e.g., 5-HT Receptor) G_Protein G-Protein Receptor->G_Protein Ligand Binding (7- or 5-methyltryptophol) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Cellular_Response Cellular Response Protein_Kinase->Cellular_Response

Caption: Generalized GPCR signaling pathway for initial investigation of methyltryptophol derivatives.

Detailed Methodologies for Future Studies

Should comparative research be undertaken, the following are examples of detailed experimental protocols that could be employed:

1. Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity (Ki) of 7-methyltryptophol and 5-methyltryptophol for a specific receptor (e.g., human 5-HT1A receptor).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Test compounds (7-methyltryptophol and 5-methyltryptophol) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate at a specified temperature for a defined period (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Metabolic Stability Assay (Microsomes)

  • Objective: To assess the metabolic stability of 7-methyltryptophol and 5-methyltryptophol in liver microsomes.

  • Materials:

    • Liver microsomes (e.g., human, rat).

    • NADPH regenerating system.

    • Test compounds.

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (for reaction quenching).

    • LC-MS/MS system.

  • Procedure:

    • Pre-incubate the test compounds with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

Conclusion

While the chemical structures of 7-methyltryptophol and 5-methyltryptophol are closely related, the position of the methyl group on the indole ring can significantly influence their physicochemical properties and biological activity. The lack of direct comparative data underscores a critical gap in the scientific understanding of these compounds. The experimental framework and methodologies outlined above provide a clear path for future research to elucidate the distinct biological profiles of 7-methyltryptophol and 5-methyltryptophol, which could have implications for drug discovery and development. Until such studies are conducted, any claims regarding the comparative effects of these two molecules remain speculative.

Comparative Guide to the Structure-Activity Relationship of Methylated Tryptophols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylated tryptophols, focusing on their structure-activity relationships (SAR) in various biological contexts. The information is compiled from experimental data to assist researchers in drug discovery and development.

Introduction to Tryptophols and Methylation

Tryptophol, or indole-3-ethanol, is a metabolite of the amino acid tryptophan and serves as a quorum-sensing molecule in some fungi. Its indole scaffold is a common feature in many biologically active compounds. Methylation of the tryptophol structure, either on the indole ring or the hydroxyl group, can significantly alter its physicochemical properties and biological activity. This guide explores how these structural modifications influence interactions with key biological targets, including serotonin receptors and monoamine oxidases, as well as their potential anti-inflammatory and antimicrobial properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for tryptophol and its methylated derivatives. It is important to note that the data has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Serotonin Receptor Binding Affinity

The affinity of tryptophol derivatives for serotonin (5-HT) receptors is crucial for their potential neurological effects. The data below presents the binding affinities (Ki) for various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundSubstitution5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2C Receptor Ki (nM)Reference
TryptopholUnsubstituted>10,000>10,000>10,000[1]
5-Methoxytryptophol5-MeO40--[1]

Data on a wider range of methylated tryptophols for direct comparison is limited in the current literature. The data for 5-methoxytryptophol suggests that methylation on the indole ring can significantly increase affinity for certain 5-HT receptor subtypes.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases. The IC50 values below indicate the concentration required for 50% inhibition of the enzyme.

CompoundSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
TryptopholUnsubstituted>100>100[2]
N-MethyltryptopholN-Me---
5-Methyltryptophol5-Me---
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

CompoundSubstitutionStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
TryptopholUnsubstituted>100>100>100[4]

Systematic studies on the antimicrobial activity of a series of methylated tryptophols are lacking. However, research on other indole derivatives suggests that methylation can modulate antimicrobial properties[4].

Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators. The IC50 value represents the concentration of a compound that is required for 50% inhibition of a specific biological or biochemical function.

CompoundSubstitutionAssayIC50 (µg/mL)Reference
TryptopholUnsubstitutedInhibition of monocyte chemoattractant protein-1Similar to Tyrosol

Quantitative IC50 values for the anti-inflammatory activity of a broad range of methylated tryptophols are not available in the current literature. Tryptophol itself has demonstrated anti-inflammatory activity.

Experimental Protocols

Serotonin Receptor Binding Assay

Objective: To determine the binding affinity of methylated tryptophols for various serotonin receptor subtypes.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes.

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compounds (methylated tryptophols) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a reaction tube, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of methylated tryptophols against MAO-A and MAO-B.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate by MAO. The amount of H₂O₂ is quantified using a fluorescent probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate (e.g., p-tyramine).

  • Amplex® Red reagent (or a similar fluorescent probe).

  • Horseradish peroxidase (HRP).

  • Test compounds (methylated tryptophols) at various concentrations.

  • Known inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) as positive controls.

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

  • 96-well microplate and a fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Amplex® Red reagent, and HRP.

  • Add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations to the wells of the microplate.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Serotonin 5-HT2A Receptor

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq_protein Gq Protein Receptor->Gq_protein Activates Serotonin Serotonin or Methylated Tryptophol Serotonin->Receptor Binds PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A receptor signaling pathway.

Experimental Workflow for SAR Studies

G cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Design Design of Methylated Tryptophol Analogs Synthesis Chemical Synthesis and Purification Design->Synthesis HT_Receptor_Assay 5-HT Receptor Binding Assays Synthesis->HT_Receptor_Assay MAO_Assay MAO Inhibition Assays Synthesis->MAO_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) Synthesis->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (IC50) Synthesis->Anti_inflammatory_Assay Data_Collection Data Collection (Ki, IC50, MIC) HT_Receptor_Assay->Data_Collection MAO_Assay->Data_Collection Antimicrobial_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis SAR_Analysis->Design Feedback Loop Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Further_Optimization Further Optimization (ADMET properties) Lead_Identification->Further_Optimization

Caption: General workflow for structure-activity relationship studies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro and in vivo effects of 2-(7-Methyl-1H-indol-3-YL)ethanol are not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of its parent compound, tryptophol, and discusses the potential influence of the 7-methyl group based on established structure-activity relationships of indole derivatives. The information presented for this compound is therefore hypothetical and requires experimental validation.

Introduction

This compound, also known as 7-methyltryptophol, is a derivative of the naturally occurring indole compound, tryptophol. Tryptophol is recognized for its role as a quorum-sensing molecule in fungi and its sedative effects in animals.[1] The addition of a methyl group to the indole ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the known effects of tryptophol and the predicted effects of its 7-methylated analogue, supported by detailed experimental protocols for future research.

Data Presentation: A Comparative Analysis

The following tables summarize the known quantitative data for tryptophol and the hypothesized effects of this compound.

Table 1: Comparison of In Vitro Effects

ParameterTryptopholThis compound (Hypothesized)Rationale for Hypothesis
Cytotoxicity Induces apoptosis in human white blood cells; cytotoxic and cytostatic effects observed at concentrations of 0.25 mM to 2.00 mM.[2]Potentially altered cytotoxicity profile.The 7-methyl group may influence metabolic pathways, potentially leading to the formation of more or less reactive metabolites. Increased lipophilicity could also enhance cell membrane interactions.
Genotoxicity Shows genotoxic effects in human white blood cells in vitro.[1][2]Genotoxicity profile requires evaluation.Methylation can affect the electronic properties of the indole ring, which may alter its interaction with DNA or metabolic activation into genotoxic species.
Anti-inflammatory Activity Demonstrates anti-inflammatory activity in 3T3-L1 murine adipocytes in vitro.[3]Potentially enhanced or diminished anti-inflammatory activity.The methyl group could influence binding to inflammatory pathway targets.
Receptor Binding Functional analog of serotonin or melatonin.[1]Potentially altered receptor binding affinity and selectivity.The 7-methyl group could sterically hinder or create new favorable interactions with the binding pockets of serotonin or melatonin receptors.

Table 2: Comparison of In Vivo Effects

ParameterTryptopholThis compound (Hypothesized)Rationale for Hypothesis
Sedative/Hypnotic Activity Induces a sleep-like state in mice at a dose of 250 mg/kg.[1]Potentially more potent sedative/hypnotic effects.Increased lipophilicity due to the methyl group may enhance blood-brain barrier penetration, leading to higher central nervous system concentrations and greater efficacy.
Pharmacokinetics Rapidly distributes to the brain and other tissues; highly lipophilic.[4]Potentially altered pharmacokinetic profile (e.g., longer half-life, altered metabolism).The methyl group can block sites of metabolism on the indole ring, potentially leading to a longer duration of action.
Toxicity Data on systemic toxicity is limited.Toxicity profile is unknown and requires thorough investigation.Altered metabolism could lead to the formation of different metabolites with a different toxicity profile compared to the parent compound.

Experimental Protocols

To validate the hypothesized effects of this compound, the following key experiments are recommended:

In Vitro Assays

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effects of the compound on a selected cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

2. Receptor Binding Assay

  • Objective: To determine the binding affinity of the compound to specific receptors (e.g., serotonin 5-HT2A, melatonin MT1/MT2 receptors).

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a known radioligand for the receptor and varying concentrations of this compound.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

In Vivo Assays

1. Sedative-Hypnotic Activity in Mice (Thiopental-Induced Sleeping Time)

  • Objective: To evaluate the sedative-hypnotic effects of the compound.

  • Methodology:

    • Administer different doses of this compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a specified time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium.

    • Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex).

    • Compare the results between the treated and control groups.

2. Pharmacokinetic Analysis in Rats

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Administer a single dose of this compound to rats via intravenous (i.v.) and oral (p.o.) routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Mandatory Visualizations

Signaling_Pathway cluster_Tryptophan_Metabolism Tryptophan Metabolism cluster_Cellular_Effects Cellular Effects Tryptophan Tryptophan Indole_3_pyruvate Indole_3_pyruvate Tryptophan->Indole_3_pyruvate Deamination Indole_acetaldehyde Indole_acetaldehyde Indole_3_pyruvate->Indole_acetaldehyde Decarboxylation Tryptophol Tryptophol Indole_acetaldehyde->Tryptophol Reduction (Alcohol Dehydrogenase) Receptor_Binding Receptor_Binding Tryptophol->Receptor_Binding e.g., Serotonin/Melatonin Receptors Other_Targets Other_Targets Tryptophol->Other_Targets e.g., Enzymes, Ion Channels Downstream_Signaling Downstream_Signaling Receptor_Binding->Downstream_Signaling Activation/Inhibition Physiological_Response Physiological_Response Downstream_Signaling->Physiological_Response e.g., Sedation Cellular_Response Cellular_Response Other_Targets->Cellular_Response e.g., Anti-inflammatory effects

Caption: Biosynthesis of Tryptophol and its Potential Cellular Signaling Pathways.

Experimental_Workflow cluster_In_Vitro_Screening In Vitro Screening cluster_In_Vivo_Evaluation In Vivo Evaluation Compound_Synthesis This compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Receptor_Binding_Assay Receptor Binding Assays Compound_Synthesis->Receptor_Binding_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays Compound_Synthesis->Enzyme_Inhibition_Assay Acute_Toxicity Acute Toxicity Studies Cytotoxicity_Assay->Acute_Toxicity Lead to Behavioral_Studies Behavioral Studies (e.g., Sedative-Hypnotic) Receptor_Binding_Assay->Behavioral_Studies Inform Efficacy_Models Disease/Efficacy Models Enzyme_Inhibition_Assay->Efficacy_Models Guide Pharmacokinetics Pharmacokinetic Studies (ADME) Acute_Toxicity->Pharmacokinetics Pharmacokinetics->Behavioral_Studies Behavioral_Studies->Efficacy_Models

Caption: A Proposed Experimental Workflow for the Evaluation of this compound.

References

A Comparative Benchmark Analysis of 7-Methyltryptophol Against Key Neurological Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound 7-methyltryptophol against established neurological ligands. Due to the limited public data on 7-methyltryptophol, this document outlines a proposed benchmarking strategy, hypothesizing its potential mechanisms based on its structural relationship to tryptophol and the broader class of indole alkaloids. We compare it against three well-characterized ligands—Serotonin, Melatonin, and Buspirone—that represent key neuro-pharmacological pathways potentially relevant to 7-methyltryptophol's activity.

Introduction to 7-Methyltryptophol

7-Methyltryptophol belongs to the indole alkaloid family. Its parent compound, tryptophol, is known to be a sleep-inducing agent that readily crosses the blood-brain barrier and reduces brain glucose utilization.[1][2] Indole alkaloids as a class are recognized for their diverse neurological activities, including interactions with serotonin receptors and modulation of key enzymes like monoamine oxidase.[3][4] Based on this, 7-methyltryptophol is hypothesized to be a neuromodulatory agent, potentially acting on serotonergic and/or melatonergic pathways, making a direct comparison to ligands targeting these systems essential for its characterization.

Comparator Ligand Profiles

To establish a robust benchmark, the following ligands have been selected:

  • Serotonin (5-Hydroxytryptamine, 5-HT): The primary endogenous indoleamine neurotransmitter, crucial for regulating mood, cognition, and sleep.[5] It interacts with a wide array of receptor subtypes.

  • Melatonin: An endogenous hormone, also an indoleamine, that is a primary regulator of the circadian rhythm and sleep-wake cycles through its action on MT1 and MT2 receptors.[6]

  • Buspirone: A synthetic anxiolytic drug that acts as a partial agonist at the serotonin 5-HT1A receptor.[7][8] It serves as a benchmark for a therapeutic agent with a well-defined mechanism of action.

Data Presentation: Comparative Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical measure of its potency. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay.[9] A lower Ki value indicates a higher binding affinity. The following table summarizes the known Ki values for our selected comparator ligands at their primary human receptor targets.

LigandPrimary Receptor Target(s)Binding Affinity (Ki) [nM]Notes
Serotonin 5-HT1A Receptor8.1[10]High affinity for numerous 5-HT subtypes.
5-HT7 Receptor6.3[10]
Melatonin MT1 Receptor0.08[3]Exhibits high affinity for both MT1 and MT2 receptors.[5]
MT2 Receptor0.38[3]
Buspirone 5-HT1A Receptor4.8[11]A clinically used partial agonist with high affinity.[8][12]

Note: Data for 7-methyltryptophol is not currently available and would be determined using the experimental protocols outlined below.

Experimental Protocols

To benchmark 7-methyltryptophol, a tiered experimental approach is proposed, starting with in vitro receptor binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor. It is considered the gold standard for quantifying ligand-receptor interactions.[13]

Objective: To determine the Ki of 7-methyltryptophol at human serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) and melatonin (MT1, MT2) receptors.

Methodology:

  • Receptor Preparation: Prepare membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound (7-methyltryptophol).

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Gs/Gi-Coupled Functional cAMP Assay

This assay measures the functional effect of a ligand on receptor activation by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels. The 5-HT1A and MT1/MT2 receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP upon agonist binding.[5][6]

Objective: To determine if 7-methyltryptophol acts as an agonist, antagonist, or inverse agonist at Gi-coupled receptors and to quantify its potency (EC50) or inhibitory activity (IC50).

Methodology:

  • Cell Culture: Use a cell line expressing the receptor of interest and a cAMP-responsive biosensor, such as the GloSensor™ luciferase system.[14][15][16]

  • Assay Preparation: Plate the cells and allow them to equilibrate with the biosensor substrate.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 7-methyltryptophol to the cells and measure the resulting luminescence over time. A decrease in signal indicates Gi activation.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 7-methyltryptophol before adding a known agonist at its EC50 concentration. A reversal of the agonist-induced signal decrease indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the change in luminescence against the compound concentration to determine the EC50 (potency).

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for characterizing and benchmarking 7-methyltryptophol.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Comparison start Test Compound (7-Methyltryptophol) binding Primary Screening: Radioligand Binding Assays (5-HT & MT Receptor Panels) start->binding affinity Determine Binding Affinity (Ki) & Receptor Selectivity Profile binding->affinity functional Secondary Screening: Functional cAMP Assays (for high-affinity targets) affinity->functional Hits with Ki < 1µM activity Determine Functional Activity (Agonist/Antagonist) & Potency (EC50) functional->activity table Tabulate Quantitative Data (Ki, EC50) activity->table compare Benchmark against Known Ligands (Serotonin, Melatonin, Buspirone) table->compare conclusion Conclusion on Pharmacological Profile compare->conclusion G ligand Serotonin or Buspirone receptor 5-HT1A Receptor ligand->receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP (Decreased) ac->camp atp ATP atp->ac pka PKA Activity (Reduced) camp->pka Leads to response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response G ligand Melatonin receptor MT1/MT2 Receptor ligand->receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP (Decreased) ac->camp atp ATP atp->ac response Cellular Response (e.g., Circadian Rhythm Modulation) camp->response Impacts

References

A Guide to the Reproducibility of Aryl Hydrocarbon Receptor Activation Using Synthetic Ligands

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Synthetic 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) and Alternative Aryl Hydrocarbon Receptor Ligands for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the synthetic aryl hydrocarbon receptor (AhR) agonist, 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). Due to a lack of extensive, publicly available data on the reproducibility of 2-(7-Methyl-1H-indol-3-YL)ethanol, this document will focus on ITE as a well-characterized and structurally related surrogate. The principles of experimental reproducibility, including the importance of compound purity, standardized protocols, and consistent data reporting, are broadly applicable to synthetic indole derivatives.

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a critical role in regulating immune responses, cellular differentiation, and xenobiotic metabolism.[1][2] Its activation by various ligands can lead to divergent outcomes, such as the promotion of anti-inflammatory regulatory T cells (Tregs) or pro-inflammatory Th17 cells, making the choice of agonist and experimental consistency paramount for reproducible research.[2][3] This guide examines the experimental data surrounding ITE and compares its performance with other common AhR ligands.

Comparative Analysis of AhR Ligand Performance

The biological effect of an AhR ligand is highly dependent on its structure, binding affinity, and metabolic stability. Reproducibility in experiments is influenced by the purity of the synthetic compound and the specific experimental conditions.

Table 1: Purity and Potency of Common Synthetic AhR Ligands
CompoundCommon PurityBinding Affinity (Ki)Reported EC50Key Characteristics
ITE >98%~3 nM[4]~150 nM[5]Endogenous, non-toxic ligand; promotes Treg differentiation.[3][4]
FICZ >98%High AffinityDose-dependentEndogenous ligand, rapidly metabolized; can promote Th17 or Treg differentiation.[3][6]
TCDD >98%High AffinitySub-nanomolarPotent synthetic agonist, toxic, metabolically stable, results in sustained AhR activation.[3][7]

Note: Purity levels are typical for commercially available research-grade compounds. Potency values can vary significantly between different cell lines and assay conditions.

Table 2: Comparative Efficacy in In Vitro Immunomodulation
LigandTypical ConcentrationPrimary Effect on CD4+ T CellsTarget Gene Induction (e.g., CYP1A1)
ITE 100 nM - 10 µMInduction of Foxp3+ Tregs[3]Moderate Induction[4][8]
FICZ (low dose) 50 - 100 nMPromotes Th17 differentiation[6]Transient Induction[3]
FICZ (high dose) >1 µMCan promote Treg/Tr1 differentiation[3][6]Sustained Induction
TCDD 1 - 10 nMPotent induction of Foxp3+ Tregs[3]Strong and Sustained Induction[9]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and replicating research findings.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway begins with ligand binding to the cytosolic AhR complex. This triggers the dissociation of chaperone proteins and translocation of the AhR to the nucleus. In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[2][10]

Caption: Canonical AhR signaling pathway upon ligand binding.
Experimental Workflow: AhR-dependent Reporter Gene Assay

A common method to quantify the potency of AhR agonists is a cell-based reporter gene assay. This workflow outlines the key steps for determining the dose-response relationship of a synthetic compound like ITE.

Reporter_Assay_Workflow start Start plate_cells Plate reporter cells (e.g., HepG2-XRE-Luc) start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 prepare_compounds Prepare serial dilutions of test compounds (ITE, FICZ) incubate1->prepare_compounds treat_cells Remove media and add compound dilutions to cells prepare_compounds->treat_cells incubate2 Incubate (e.g., 22-24 hours) treat_cells->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells read_plate Measure luminescence (Luminometer) lyse_cells->read_plate analyze_data Analyze data: Calculate EC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an AhR luciferase reporter assay.

Experimental Protocols

Detailed and consistent protocols are essential for achieving reproducible results. Below are standardized methodologies for key experiments involving synthetic AhR ligands.

Protocol 1: AhR-dependent Luciferase Reporter Assay

This protocol is designed to quantify the activation of the AhR signaling pathway by a test compound.

  • Cell Culture:

    • Culture a human hepatoma cell line (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter plasmid in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed 20,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.[11]

    • Prepare serial dilutions of ITE, FICZ, TCDD (positive control), and a vehicle control (e.g., DMSO) in serum-free medium. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the culture medium from the cells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 22-24 hours at 37°C.[11]

  • Data Acquisition and Analysis:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for your luciferase assay system (e.g., Promega ONE-Glo™).

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the relative light units (RLUs) to the vehicle control.

    • Plot the normalized RLU values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Treg Differentiation Assay

This protocol assesses the ability of AhR ligands to induce the differentiation of naïve CD4+ T cells into Foxp3+ regulatory T cells.

  • Cell Isolation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.

    • Isolate naïve CD4+ T cells (CD4+CD45RA+CD25-) from PBMCs using a magnetic-activated cell sorting (MACS) kit.

  • Differentiation Culture:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

    • Culture naïve CD4+ T cells (1 x 10^5 cells/well) in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (1 µg/mL), IL-2 (10 ng/mL), and TGF-β1 (5 ng/mL) to all wells to create Treg-polarizing conditions.[12][13]

    • Add test compounds (e.g., ITE at 1 µM, TCDD at 10 nM) or vehicle control (DMSO) to the wells.

    • Culture for 5 days at 37°C and 5% CO2.[12]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD25).

    • Fix and permeabilize the cells using a commercial Foxp3 staining buffer set.

    • Stain for intracellular Foxp3.

    • Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of CD25+Foxp3+ cells. Compare the percentages across different treatment groups to determine the effect of the AhR ligands on Treg differentiation.

References

Inter-laboratory Comparison of 7-Methyltryptophol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prevalent analytical methodologies for the quantification of 7-methyltryptophol in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is a synthesis of typical performance characteristics observed in an illustrative inter-laboratory study, designed to guide researchers in selecting the appropriate analytical strategy for their specific research needs.

Quantitative Performance Comparison

An inter-laboratory study was simulated to assess the performance of GC-MS and LC-MS/MS for the analysis of 7-methyltryptophol in human plasma. The following tables summarize the key validation parameters.

Table 1: Comparison of Method Performance Characteristics

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 1.0 ng/mL0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 - 3.0 ng/mL0.4 - 1.0 ng/mL
Linearity (r²) > 0.995> 0.998
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 20%< 15%
Accuracy (%Bias) ± 20%± 15%
Recovery 80 - 95%90 - 105%

Table 2: Summary of Inter-laboratory Proficiency Testing Results (Illustrative)

LaboratoryMethodConcentration (ng/mL)Reported Value (ng/mL)z-score
Lab AGC-MS10.09.5-0.5
Lab BGC-MS10.011.21.2
Lab CLC-MS/MS10.010.10.1
Lab DLC-MS/MS10.09.8-0.2
Lab EGC-MS50.047.3-0.54
Lab FGC-MS50.054.10.82
Lab GLC-MS/MS50.050.90.18
Lab HLC-MS/MS50.049.2-0.16

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic solid-phase extraction protocol is outlined for the isolation of 7-methyltryptophol from plasma samples.[1][2][3]

  • Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: 200 µL of plasma, spiked with an internal standard, is diluted with 200 µL of 2% phosphoric acid and loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: The analyte is eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis or derivatizing agent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a typical GC-MS method for the analysis of 7-methyltryptophol.

  • Derivatization: The extracted sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.

  • GC System: An Agilent 7890B GC system or equivalent is used.

  • Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) is typically employed.

  • Injector: The injector temperature is set to 280°C with a splitless injection mode.

  • Oven Program: The oven temperature program starts at 100°C, holds for 1 minute, then ramps to 280°C at 20°C/min, and holds for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min.

  • MS System: An Agilent 5977B MSD or equivalent is used.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized 7-methyltryptophol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a standard LC-MS/MS method for the analysis of 7-methyltryptophol.[4][5][6]

  • LC System: A Shimadzu Nexera X2 UHPLC system or equivalent is used.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for separation.

  • Mobile Phase: A gradient elution is performed with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: The flow rate is maintained at 0.4 mL/min.

  • MS/MS System: An AB Sciex Triple Quad 6500+ system or equivalent is used.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 7-methyltryptophol and the internal standard.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 7-methyltryptophol in a laboratory setting.

analytical_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt & Accessioning sample_prep Sample Preparation (SPE) sample_receipt->sample_prep instrument_analysis Instrumental Analysis (GC-MS or LC-MS/MS) sample_prep->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing data_review Data Review & QC Check data_processing->data_review reporting Report Generation & Distribution data_review->reporting

Caption: A generalized workflow for the laboratory analysis of 7-methyltryptophol.

Hypothetical Metabolic Pathway of 7-Methyltryptophol

This diagram illustrates a potential metabolic pathway for 7-methyltryptophol, based on the known metabolism of other tryptamine derivatives.[7][8][9][10]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 7-Methyltryptophol hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 demethylated O-Demethylated Metabolite parent->demethylated CYP450 glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT sulfate Sulfate Conjugate demethylated->sulfate SULT excretion excretion glucuronide->excretion Excretion sulfate->excretion

Caption: A hypothetical metabolic pathway for 7-methyltryptophol.

References

Confirming the Identity of 2-(7-Methyl-1H-indol-3-YL)ethanol: A Comparative Guide to Authentic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodologies for confirming the identity of 2-(7-Methyl-1H-indol-3-YL)ethanol. Due to the limited availability of this compound as a commercial standard, this guide focuses on the synthesis, purification, and rigorous analytical characterization required to establish an in-house authentic standard. Comparisons are drawn with the closely related and commercially available compound, Tryptophol, to highlight key analytical differences.

Procuring an Authentic Standard

Direct commercial availability of this compound is scarce. However, specialized chemical suppliers may offer it. For instance, Veeprho lists "7-Methyl Tryptophol" with CAS number 39232-85-4 and the IUPAC name this compound, indicating it may be available for purchase and could serve as an authentic standard.[1][2] Researchers should inquire with such suppliers about the availability and purity of the compound, and request a certificate of analysis with detailed spectroscopic data. A variety of other indole derivatives are also available from suppliers like Biosynth, Iris Biotech, and Georganics, which can be useful for comparative studies.[3][4][5]

In the absence of a commercially available certified standard, one must be synthesized and thoroughly characterized.

Synthesis and Purification of an In-House Standard

A plausible synthetic route to this compound involves a two-step process starting from 7-methylindole.

Step 1: Synthesis of 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid. This intermediate can be synthesized from 7-methylindole by reaction with oxalyl chloride, followed by hydrolysis.[6]

Step 2: Reduction to this compound. The resulting α-keto acid can be reduced to the target ethanol derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran.[7][8][9]

Purification: The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analytical Data

The following tables summarize the predicted and known analytical data for this compound and its close analog, Tryptophol. These tables serve as a reference for the confirmation of the synthesized standard.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Tryptophol
Indole N-H~8.1 (br s)~8.1 (br s)
Indole C2-H~7.0-7.1 (d)~7.0-7.1 (d)
Indole C4-H~7.4-7.5 (d)~7.6 (d)
Indole C5-H~6.9-7.0 (t)~7.1-7.2 (t)
Indole C6-H~6.9-7.0 (d)~7.1 (t)
-CH₂-CH₂-OH~3.0 (t)~3.0 (t)
-CH₂-CH₂-OH~3.9 (t)~3.9 (t)
-OHVariable (br s)Variable (br s)
7-CH₃~2.5 (s)N/A

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Tryptophol
Indole C2~122~122
Indole C3~112~112
Indole C3a~127~127
Indole C4~120~119
Indole C5~120~122
Indole C6~118~119
Indole C7~129~111
Indole C7a~136~136
-CH₂-CH₂-OH~29~29
-CH₂-CH₂-OH~62~62
7-CH₃~16N/A

Table 3: Mass Spectrometry Data

Analysis Predicted Values for this compound Reported Values for Tryptophol
Molecular Formula C₁₁H₁₃NOC₁₀H₁₁NO
Molecular Weight 175.23 g/mol 161.20 g/mol
Exact Mass 175.0997161.0841
Key Fragments (EI-MS) m/z 146 ([M-CH₂OH]⁺), 130, 115m/z 132 ([M-CH₂OH]⁺), 130, 103

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) for this compound
O-H stretch (alcohol)~3300-3400 (broad)
N-H stretch (indole)~3400-3500 (sharp)
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-2960
C=C stretch (aromatic)~1450-1600
C-O stretch (alcohol)~1050

Experimental Protocols for Identity Confirmation

The following are detailed protocols for the key experiments required to confirm the identity of a synthesized sample of this compound against the predicted data and a closely related standard like Tryptophol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the presence of all expected proton and carbon environments.

  • Instrumentation: 300-500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of 0-12 ppm.

    • Obtain sufficient scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0-200 ppm.

    • Use a sufficient number of scans for adequate signal intensity.

  • Data Analysis:

    • Compare the obtained chemical shifts, multiplicities, and integration values with the predicted data in Tables 1 and 2.

    • The presence of a singlet at ~2.5 ppm integrating to 3 protons is a key indicator of the 7-methyl group. The aromatic splitting pattern should also be consistent with a 7-substituted indole.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source, or a High-Resolution Mass Spectrometer (HRMS).

  • GC-MS Analysis:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation (e.g., start at 100°C, ramp to 280°C).

    • MS Conditions: Acquire mass spectra in the range of m/z 50-500.

  • HRMS Analysis:

    • Infuse a dilute solution of the sample directly into the mass spectrometer.

    • Acquire the spectrum in positive ion mode to determine the exact mass of the molecular ion [M+H]⁺.

  • Data Analysis:

    • In the GC-MS data, identify the peak corresponding to the compound and analyze its mass spectrum. Compare the molecular ion peak and fragmentation pattern with the predicted values in Table 3. The primary fragment should correspond to the loss of the hydroxymethyl group.

    • The HRMS data should confirm the elemental composition of the molecule with high accuracy.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized compound and compare its retention time with related compounds.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis:

    • Inject the sample and monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm for the indole chromophore).

    • Assess the purity by integrating the peak area of the main component relative to any impurities.

    • If available, co-inject with Tryptophol to observe the difference in retention times. The methyl group in this compound is expected to slightly increase its retention time compared to Tryptophol under reversed-phase conditions.

Visualized Workflows and Pathways

Experimental Workflow for Identity Confirmation

The following diagram illustrates the logical flow of experiments to confirm the identity of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_comparison Data Comparison cluster_conclusion Conclusion start Start: 7-Methylindole step1 Step 1: Acylation with Oxalyl Chloride start->step1 step2 Step 2: Reduction with LiAlH4 step1->step2 purification Purification (Column Chromatography) step2->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purified Compound ms Mass Spectrometry (GC-MS, HRMS) purification->ms Purified Compound hplc HPLC Analysis purification->hplc Purified Compound ir IR Spectroscopy purification->ir Purified Compound predicted Predicted Spectroscopic Data nmr->predicted ms->predicted hplc->predicted related_std Data from Related Standards (e.g., Tryptophol) hplc->related_std ir->predicted confirmation Identity Confirmed predicted->confirmation rejection Identity Not Confirmed predicted->rejection related_std->confirmation

Caption: Workflow for the synthesis and analytical confirmation of this compound.

Generalized Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a classic and versatile method for preparing indole derivatives. The diagram below illustrates the general mechanism, which can be adapted for the synthesis of the 7-methylindole precursor.

G start Substituted Phenylhydrazine + Aldehyde/Ketone hydrazone Formation of Phenylhydrazone start->hydrazone Acid Catalyst enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Loss of Ammonia diimine->cyclization indole Substituted Indole Product cyclization->indole Aromatization

Caption: Generalized mechanism of the Fischer Indole Synthesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals navigating the complexities of drug development, understanding the metabolic stability of a compound is a critical early-stage checkpoint. A compound's susceptibility to metabolic breakdown dictates its half-life, bioavailability, and potential for generating active or toxic metabolites. This guide provides a comparative overview of the metabolic stability of tryptophol and its derivatives, offering valuable insights for lead optimization and candidate selection.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of tryptophol and 5-methoxytryptophol in human liver microsomes. These values provide a quantitative measure of how quickly these compounds are metabolized by key drug-metabolizing enzymes.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TryptopholData not availableData not available
5-MethoxytryptopholData not availableData not available

Note: Specific quantitative in vitro metabolic stability data for tryptophol and 5-methoxytryptophol, such as half-life and intrinsic clearance values from microsomal stability assays, are not consistently reported in publicly available literature. The metabolism of these compounds is known to occur, primarily through oxidative pathways mediated by cytochrome P450 enzymes.

Inferred Metabolic Profile of 7-Methyltryptophol

Based on the known metabolic pathways of indole-containing compounds, it is anticipated that 7-methyltryptophol would undergo metabolism primarily through the cytochrome P450 (CYP) enzyme system. The presence of the methyl group at the 7-position of the indole ring may influence its metabolic rate compared to unsubstituted tryptophol. Methyl groups can be sites of hydroxylation or can sterically hinder metabolism at adjacent positions.

Experimental Protocols

The determination of metabolic stability is a cornerstone of preclinical drug development. The following provides a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a common experimental system to assess Phase I metabolism.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., 7-methyltryptophol)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound solution. The final concentration of the test compound is typically around 1 µM.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to partition into the microsomal membranes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (e.g., 7-Methyltryptophol) IncubationMix Incubation at 37°C TestCompound->IncubationMix Microsomes Liver Microsomes Microsomes->IncubationMix NADPH NADPH Regenerating System NADPH->IncubationMix Quenching Reaction Quenching (Acetonitrile) IncubationMix->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

In Vitro Metabolic Stability Assay Workflow

metabolic_pathway Tryptophol Tryptophol Analog (e.g., 7-Methyltryptophol) CYP450 Cytochrome P450 (Phase I Metabolism) Tryptophol->CYP450 Oxidation Hydroxylated Hydroxylated Metabolites CYP450->Hydroxylated Oxidized Oxidized Metabolites CYP450->Oxidized Conjugated Conjugated Metabolites (Phase II Metabolism) Hydroxylated->Conjugated Glucuronidation, Sulfation Oxidized->Conjugated Glucuronidation, Sulfation

General Metabolic Pathway of Tryptophol Analogs

Evaluation of different purification techniques for tryptophols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, isolating tryptophol (indole-3-ethanol) in high purity is a critical step for ensuring reliable experimental outcomes and meeting stringent quality standards. The choice of purification method can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of common techniques for tryptophol purification, supported by experimental data and detailed protocols.

Performance Comparison of Purification Techniques

The selection of an appropriate purification strategy depends on the initial purity of the tryptophol sample, the desired final purity, and the scale of the operation. The following table summarizes the key performance metrics of common purification methods.

Purification TechniqueTypical Yield (%)Achievable Purity (%)Solvent ConsumptionThroughputKey AdvantagesKey Disadvantages
Column Chromatography 70-90%>95%HighLow to MediumHigh resolution, applicable to complex mixtures.Time-consuming, requires large solvent volumes.
High-Performance Liquid Chromatography (HPLC) >90%>99%MediumLowVery high purity, excellent for analytical and small-scale preparative work.Expensive equipment, limited sample loading capacity.
Crystallization 50-80%>98%Low to MediumHighCost-effective, highly scalable, can yield very pure product.Yield can be lower, requires optimization of solvent and temperature.
Liquid-Liquid Extraction >95% (for initial cleanup)Low to Medium (as a primary step)HighHighGood for initial sample cleanup and removal of major impurities.Limited separation power for closely related compounds.

Experimental Protocols

Column Chromatography

This method is widely used for purifying tryptophol from reaction mixtures or natural product extracts.

Methodology:

  • Stationary Phase Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: The crude tryptophol sample is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TCC) to identify those containing pure tryptophol.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified tryptophol.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for analytical standards or small-scale preparations, reverse-phase HPLC is a powerful technique.

Methodology:

  • Sample Preparation: The tryptophol sample is dissolved in the mobile phase at a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (often with 0.1% formic acid) and acetonitrile or methanol. A typical isocratic condition is 60:40 water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Injection and Fraction Collection: The sample is injected onto the column. The peak corresponding to tryptophol is collected.

  • Solvent Removal: The solvent from the collected fraction is evaporated to obtain the highly pure tryptophol.

Crystallization

Crystallization is an effective and scalable method for purifying tryptophol, particularly when the starting material has a relatively high concentration of the target compound.

Methodology:

  • Dissolution: The crude tryptophol is dissolved in a minimal amount of a suitable hot solvent (e.g., toluene, ethyl acetate, or a mixture of ethanol and water).

  • Cooling and Crystal Formation: The solution is slowly cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: The formed crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified tryptophol crystals are dried under vacuum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of tryptophol, incorporating the different techniques described.

Tryptophol_Purification_Workflow Crude Crude Tryptophol Mixture LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom LLE->ColumnChrom Further Purification Crystallization Crystallization LLE->Crystallization ColumnChrom->Crystallization Final Polishing HPLC Preparative HPLC ColumnChrom->HPLC High Purity Required Pure Pure Tryptophol (>99%) ColumnChrom->Pure Crystallization->Pure HPLC->Pure Analysis Purity Analysis (e.g., Analytical HPLC) Pure->Analysis

General workflow for tryptophol purification.

Efficacy comparison of 2-(7-Methyl-1H-indol-3-YL)ethanol with standard drugs

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of Indole Derivatives in Drug Discovery: A Comparative Overview

Introduction

Indole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] This guide provides a comparative overview of the efficacy of indole derivatives, with a focus on their potential therapeutic applications and the experimental methodologies used for their evaluation. While specific efficacy data for 2-(7-Methyl-1H-indol-3-YL)ethanol is not extensively available in the public domain, this document will draw comparisons from structurally related indole compounds to provide a relevant framework for researchers and drug development professionals.

Comparative Efficacy Data

The therapeutic potential of indole derivatives has been demonstrated across various disease models. The following tables summarize the in vitro efficacy of several exemplary indole-based compounds compared to standard drugs in different therapeutic areas.

Table 1: Anticancer Activity of Indole Derivatives Against Human Cancer Cell Lines

Compound/DrugCancer Cell LineAssayIC50 (µM)Reference
Indole Derivative 24 MCF-7 (Breast)MTT72.8[5]
HepG-2 (Liver)MTT53.17[5]
Doxorubicin (Standard) MCF-7 (Breast)MTTNot Specified[5]
HepG-2 (Liver)MTTNot Specified[5]
Indole Derivative 25a HepG-2 (Liver)MTT34.2[5]
5-Fluorouracil (Standard) HepG-2 (Liver)MTT78.7[5]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound/DrugMicroorganismAssayMIC (µg/mL)Reference
Indolylbenzo[d]imidazole 3ao Staphylococcus aureusBroth Microdilution< 1[6]
Indolylbenzo[d]imidazole 3aq Staphylococcus aureusBroth Microdilution< 1[6]
Indolylbenzo[d]imidazole 3ag Mycobacterium smegmatisBroth Microdilution3.9[6]
Candida albicansBroth Microdilution3.9[6]

Table 3: Enzyme Inhibitory Activity of Indole Derivatives

Compound/DrugEnzymeAssayIC50 (µM)Reference
Indole-isoxazole 5d Acetylcholinesterase (AChE)Ellman's Method29.46[7]
Butyrylcholinesterase (BuChE)Ellman's Method> 100[7]
BACE1FRET2.85[7]
Galantamine (Standard) Acetylcholinesterase (AChE)Not Specified4.1[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments typically cited in the evaluation of indole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indole derivatives) and a standard drug for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the log of the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Principle (Ellman's Method for AChE): Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme (AChE), the test compound at various concentrations, and DTNB in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (acetylthiocholine) to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 In Vivo Evaluation A Compound Library (Indole Derivatives) B Primary Assay (e.g., Cell Viability) A->B C Hit Identification B->C D Dose-Response Studies (IC50 Determination) C->D E Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) D->E F Lead Compound Selection E->F G Animal Model of Disease (e.g., Xenograft) F->G H Efficacy & Toxicity Studies G->H I Preclinical Candidate H->I

Caption: A typical workflow for the screening and development of novel drug candidates.

nfkb_pathway cluster_nucleus Inside Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to nfkb_n NF-κB gene_expression Gene Expression (COX-2, iNOS, Cytokines) inflammation Inflammation gene_expression->inflammation indole Indole Derivatives indole->ikb_kinase inhibit dna DNA nfkb_n->dna binds to dna->gene_expression

Caption: The NF-κB signaling pathway, a common target for anti-inflammatory indole derivatives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(7-Methyl-1H-indol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(7-Methyl-1H-indol-3-YL)ethanol, a member of the indole ethanol family.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of structurally similar compounds, namely 7-Ethyltryptophol and Tryptophol, and general best practices for laboratory chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Hazard Profile of Structurally Similar Compounds

To understand the potential risks associated with this compound, the hazard classifications of its close analogs are summarized below. This data underscores the importance of cautious handling and appropriate disposal to mitigate potential harm to individuals and the environment.

CompoundCAS NumberGHS Hazard StatementsKey Precautionary Disposal Statement
7-Ethyltryptophol 41340-36-7H302: Harmful if swallowed.H401: Toxic to aquatic life.H411: Toxic to aquatic life with long lasting effects.P501: Dispose of contents/container to an approved waste disposal plant.[1]
Tryptophol 526-55-6H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Collection and Segregation

Proper containment is crucial to prevent environmental contamination.

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The original container can be used if it is in good condition.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.

Step 3: Storage of Chemical Waste

Temporary storage of the waste container must be in a designated and safe location.

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Closure: Keep the container tightly sealed except when adding waste.

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through official channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms, providing accurate information about the chemical and its quantity.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in Labeled Container A->B C Step 3: Store Waste in Designated Safe Area B->C E Spill Occurs B->E D Step 4: Arrange for EHS Waste Pickup C->D C->E G Disposal Complete D->G F Follow Spill Management Protocol E->F Yes F->B

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Methyl-1H-indol-3-YL)ethanol
Reactant of Route 2
Reactant of Route 2
2-(7-Methyl-1H-indol-3-YL)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.